Product packaging for Active-Mono-Sulfone-PEG8-acid(Cat. No.:)

Active-Mono-Sulfone-PEG8-acid

Cat. No.: B605170
M. Wt: 767.9 g/mol
InChI Key: YYYREZMWSVJNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Active-Mono-Sulfone-PEG8-acid is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H53NO14S B605170 Active-Mono-Sulfone-PEG8-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYREZMWSVJNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53NO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Active-Mono-Sulfone-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-Mono-Sulfone-PEG8-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers advantageous properties such as enhanced solubility and biocompatibility. Its key feature is the presence of two distinct reactive moieties: a vinyl sulfone group and a terminal carboxylic acid. This dual functionality allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

This guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Properties of this compound

The structural and chemical properties of this compound are central to its utility as a molecular linker.

Physicochemical and Structural Data

The following table summarizes the key quantitative data available for this compound. It is important to note that while some specifications are provided by suppliers, detailed experimental characterization such as pKa and LogP are not widely published.

PropertyValueSource(s)
Chemical Name 1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid[3]
Molecular Formula C₃₇H₅₃NO₁₄S[2][3]
Molecular Weight 767.88 g/mol [2][3]
Exact Mass 767.3187[3]
CAS Number 2055048-45-6[2][3]
Solubility Soluble in DMSOMedKoo
Appearance White to off-white solidMedKoo
Purity Typically >95% (supplier dependent)
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light.[3][3]
Functional Properties and Reactivity

The utility of this compound is defined by its two reactive functional groups:

  • Vinyl Sulfone Group: This group is an electrophile that reacts selectively with nucleophiles. It exhibits a strong preference for reaction with thiol groups (present in cysteine residues of proteins) via a Michael addition, forming a stable thioether bond.[4] This reaction is most efficient at neutral to slightly acidic pH and is favored over reactions with other nucleophiles like amines (lysine residues).[5] The resulting thioether linkage is notably more stable than those formed by maleimide-based reagents, showing resistance to deconjugation in the presence of other thiols.[5]

  • Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines to form a stable amide bond.

The PEG8 (polyethylene glycol with eight ethylene (B1197577) oxide units) spacer confers several desirable properties to the linker and the final conjugate:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or protein ligands.[6]

  • Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system.[6]

  • Flexibility and Spacer Length: The length and flexibility of the PEG8 chain provide adequate spacing between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, in enabling the proper orientation of the two ends of a PROTAC molecule.[6]

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is ideally suited for this purpose, allowing for the linkage of a target protein-binding ligand and an E3 ligase-binding ligand.

Below is a logical workflow for the synthesis of a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Conjugation to Target Protein Ligand (Thiol-Reactive) cluster_1 Step 2: Activation of Carboxylic Acid cluster_2 Step 3: Conjugation to E3 Ligase Ligand (Amine-Reactive) A Target Protein Ligand (with free Thiol) C Intermediate 1: Ligand-Linker Conjugate A->C Michael Addition (pH 7.0-7.5) B Active-Mono-Sulfone- PEG8-acid B->C D Intermediate 1 F Intermediate 2: Activated Ligand-Linker D->F E EDC / NHS E->F Amide Coupling Activation G Intermediate 2 I Final PROTAC Molecule G->I H E3 Ligase Ligand (with free Amine) H->I Amide Bond Formation

PROTAC Synthesis Workflow

Experimental Protocols

The following are detailed, generalized methodologies for the use of this compound in bioconjugation.

Protocol 1: Conjugation to a Thiol-Containing Protein/Peptide

This protocol describes the reaction of the vinyl sulfone moiety with a cysteine residue.

Materials:

  • Thiol-containing protein/peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: e.g., 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free the thiol, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution in excess to react with any unreacted vinyl sulfone groups. Incubate for 30 minutes.

  • Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Conjugation to an Amine-Containing Molecule (Two-Step)

This protocol describes the activation of the carboxylic acid and subsequent reaction with a primary amine.

Materials:

  • Amine-containing molecule

  • This compound (or a pre-formed sulfone-conjugate from Protocol 1)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Quenching solution: e.g., 1 M Tris or hydroxylamine, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Linker/Conjugate Preparation: Dissolve the this compound (or the product from Protocol 1) in anhydrous DMSO or DMF.

  • Activation: In a separate tube, dissolve EDC and NHS in the Activation Buffer. Add a 1.5 to 2-fold molar excess of both EDC and NHS to the linker/conjugate solution.

  • Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Amine Molecule Preparation: Dissolve the amine-containing molecule in the Coupling Buffer.

  • Coupling Reaction: Add the activated linker solution to the amine-containing molecule solution.

  • Incubation for Coupling: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching: Add the quenching solution to react with any unreacted NHS-esters. Incubate for 30 minutes.

  • Purification: Purify the final conjugate using an appropriate method such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Signaling Pathway Context: The Ubiquitin-Proteasome System

When used in a PROTAC, this compound facilitates the hijacking of the ubiquitin-proteasome system (UPS). The diagram below illustrates this pathway.

UPS_Pathway cluster_ub_activation Ubiquitin Activation Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds to PROTAC PROTAC Molecule (Linker-mediated) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds to PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Proximity-induced Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub transfer E2->E3 Ub transfer Ub Ubiquitin Ub->E1 ATP dependent Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Ub Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated Protein Degradation Pathway

Conclusion

This compound is a potent and versatile heterobifunctional linker. Its well-defined reactivity, combined with the beneficial properties of the PEG spacer, makes it an essential tool for the construction of sophisticated bioconjugates. For professionals in drug development, particularly in the burgeoning field of targeted protein degradation, a thorough understanding of its properties and applications is crucial for the design of novel and effective therapeutic agents. While detailed, publicly available quantitative data remains somewhat limited, the principles of its reactivity are well-established, allowing for its effective implementation in research and development settings.

References

The Architectural Versatility of Active-Mono-Sulfone-PEG8-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, properties, and applications of Active-Mono-Sulfone-PEG8-acid, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a structured overview of its chemical and physical characteristics.

Core Chemical Structure and Properties

This compound, with the chemical formula C37H53NO14S and a molecular weight of approximately 767.88 g/mol , is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure is characterized by two key reactive moieties at either end of an eight-unit polyethylene glycol chain: a terminal carboxylic acid and a mono-sulfone group.

The PEG8 linker itself imparts favorable physicochemical properties to the parent molecule, such as increased hydrophilicity and flexibility.[3] This can enhance the solubility and cell permeability of the resulting conjugate, which are often challenges in the development of large and complex molecules like PROTACs.[3][4]

The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, typically found in protein ligands, through the formation of a stable amide bond. The mono-sulfone group is a Michael acceptor that readily reacts with thiol groups, such as those on cysteine residues within proteins, forming a stable thioether linkage.[5][6] This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C37H53NO14S[1]
Molecular Weight 767.88 g/mol [1][2]
CAS Number 2055048-45-6[1]
IUPAC Name 1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Experimental Protocols

The utility of this compound lies in its ability to link two distinct molecules. Below are detailed protocols for the two primary conjugation reactions it undergoes.

Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein ligand). The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, activates the carboxylic acid to form a more stable amine-reactive intermediate.[1][7]

Materials:

  • This compound

  • Amine-containing molecule (e.g., ligand for protein of interest)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., preparative HPLC)

Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-containing Molecule:

    • Add the amine-containing molecule to the activated linker solution. The molar ratio of the amine-containing molecule to the linker should be optimized, but a 1:1 to 1:3 ratio is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as preparative reverse-phase HPLC, to remove unreacted starting materials and byproducts.

    • Characterize the final product by methods such as LC-MS and NMR to confirm its identity and purity.

Thioether Bond Formation via Michael Addition of the Sulfone Group

This protocol describes the conjugation of the sulfone moiety of the this compound conjugate to a thiol-containing molecule (e.g., a cysteine-containing peptide or protein).

Materials:

  • Purified conjugate from the previous step (containing the active sulfone group).

  • Thiol-containing molecule.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0.

  • Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Protocol:

  • Preparation of Reactants:

    • Dissolve the purified conjugate containing the active sulfone in the Reaction Buffer.

    • Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiol is part of a protein with disulfide bonds that need to be reduced, pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before proceeding.

  • Conjugation Reaction:

    • Add the sulfone-containing conjugate to the thiol-containing molecule solution. A molar excess of the sulfone-containing conjugate (e.g., 5-20 fold) is often used to ensure complete reaction with the thiol.

    • The reaction is typically carried out at a pH between 7.0 and 8.0, as the thiolate anion is the more nucleophilic species.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add a quenching reagent in molar excess to react with any unreacted sulfone groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and quenching reagents.

    • Analyze the final product for purity and identity using appropriate analytical techniques.

Application in PROTAC Development: A Workflow

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[8] A typical workflow for developing a PROTAC using this linker is depicted below.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_synthesis Synthesis cluster_cellular Cellular Mechanism of Action ligand_poi 1. Ligand for Protein of Interest (POI) step1 Step 1: Conjugate Linker to one Ligand (e.g., via Amide Bond) ligand_poi->step1 ligand_e3 2. Ligand for E3 Ubiquitin Ligase step2 Step 2: Conjugate Linker-Ligand to second Ligand (e.g., via Thioether Bond) ligand_e3->step2 linker This compound linker->step1 step1->step2 protac Synthesized PROTAC step2->protac ternary_complex 3. Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination 4. Ubiquitination of POI ternary_complex->ubiquitination proteasome 5. Recognition by 26S Proteasome ubiquitination->proteasome degradation 6. Degradation of POI proteasome->degradation recycling PROTAC Recycling degradation->recycling PROTAC is released recycling->ternary_complex

Workflow for PROTAC Synthesis and Action

The workflow begins with the selection of a ligand for the target protein of interest and a ligand for an E3 ubiquitin ligase. This compound is then used to chemically link these two ligands. The resulting PROTAC molecule can then be introduced into a cellular system where it facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. A key feature of PROTACs is their catalytic nature; after the degradation of the target protein, the PROTAC is released and can engage another target protein molecule.[9]

Conclusion

This compound is a highly versatile and enabling chemical tool for the development of sophisticated bioconjugates. Its well-defined structure, featuring a flexible PEG spacer and two distinct reactive handles, allows for the controlled and efficient linkage of different molecular entities. This is particularly valuable in the rapidly advancing field of targeted protein degradation, where the linker plays a critical role in the efficacy of PROTACs. The detailed protocols and workflow provided in this guide are intended to support researchers in harnessing the full potential of this important molecule in their drug discovery and development endeavors.

References

The Influence of PEG8 Linkers on Solubility and Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linker technology is paramount in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various linker modalities, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for optimizing drug properties. This technical guide provides an in-depth examination of the role of an eight-unit PEG linker (PEG8) in enhancing the solubility and modulating the pharmacokinetic profiles of conjugated drugs.

The Pivotal Role of PEGylation in Drug Conjugate Design

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to improve the physicochemical and pharmacological properties of biotherapeutics.[1] The hydrophilic and flexible nature of the PEG chain imparts several key advantages:

  • Enhanced Solubility: Many potent cytotoxic payloads and small molecule inhibitors are highly hydrophobic, leading to challenges in formulation and a propensity for aggregation.[2] PEG linkers, through their ether oxygens, form a hydration shell around the drug, significantly increasing its aqueous solubility.[3] This is crucial for preventing aggregation, which can negatively impact manufacturing, stability, and safety.[4]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces renal clearance, thereby prolonging its circulation half-life.[4] The PEG chain can also shield the drug from enzymatic degradation and recognition by the immune system.[1]

  • Reduced Immunogenicity: By masking potential epitopes on the drug or protein, PEGylation can lower the risk of an immune response.[1]

  • Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the use of discrete, monodisperse PEG linkers like PEG8 allows for the production of more homogeneous conjugates with a consistent DAR, leading to improved batch-to-batch reproducibility and a more predictable safety profile.[5]

Impact of PEG8 on Solubility

The inclusion of a PEG8 linker can dramatically enhance the aqueous solubility of hydrophobic molecules. While precise fold-increase is compound-dependent, the trend of increased solubility with PEGylation is well-documented.

Quantitative Data on Solubility Enhancement

Studies have shown that increasing the molecular weight of PEG in solid dispersions leads to higher phase solubility of the drug.[6] For instance, the saturated solubility of Simvastatin was significantly increased from 8.74 µg/mL to 24.83 µg/mL in an optimized solid dispersion containing a high molecular weight PEG.[6] Another study demonstrated that novel PEG-based surfactants (PEGosomes) could increase the solubility of the poorly soluble drug probucol (B1678242) by over 84,000-fold.[7] While not specific to PEG8, these examples underscore the profound impact of PEG on solubility. A case study by a biopharmaceutical partner highlighted that replacing a non-PEG linker with a monodisperse Mal-PEG8-COOH linker resulted in a 10-fold increase in the solubility of an ADC candidate, transforming it from a non-viable to a clinically promising therapeutic.

Parameter Observation Significance Reference(s)
Aqueous Solubility PEGylation significantly increases the solubility of hydrophobic payloads.Overcomes formulation challenges, prevents aggregation, and improves stability.[2][6][7]
Aggregation A PEG8 linker was shown to cause a 6-fold reduction in ADC aggregation after seven days in serum.Enhances manufacturing feasibility and reduces potential immunogenicity.

Influence of PEG8 on Pharmacokinetics

The length of the PEG linker is a critical determinant of an ADC's pharmacokinetic profile. A sufficient PEG length is necessary to effectively shield the hydrophobic payload and improve its systemic exposure.

Comparative Pharmacokinetic Data

Research on ADCs with varying PEG linker lengths has demonstrated that increasing the number of PEG units generally leads to decreased clearance and increased exposure, with a plateau effect observed around PEG8. This suggests that a PEG8 linker provides an optimal balance, achieving near-maximal pharmacokinetic benefits without the potential for reduced potency that can be associated with very long linkers.[5][8]

Linker Clearance (mL/day/kg) in Rats Reference
No PEG~15[5]
PEG2~10[5]
PEG4~7[5]
PEG8 ~5 [5]
PEG12~5[5]
PEG24~5[5]

Data adapted from a study comparing ADCs with a drug-to-antibody ratio (DAR) of 8.[5]

These data indicate that clearance rates decrease significantly up to a PEG8 linker, after which further increases in PEG length offer diminishing returns in this specific context.[5] This positions PEG8 as an efficient choice for optimizing the pharmacokinetic profile of ADCs.

PEG8 in Approved Therapeutics: The Case of Zynlonta®

The practical utility of the PEG8 linker is exemplified by its incorporation into the FDA-approved ADC, Zynlonta® (loncastuximab tesirine-lpyl).[9][10] Zynlonta® is used to treat relapsed or refractory large B-cell lymphoma.[11]

Structure and Function of the Zynlonta® Linker

The linker in Zynlonta® is a sophisticated construct that includes:

  • A maleimide group for covalent attachment to the antibody.[9]

  • A monodisperse PEG8 chain to enhance solubility and improve the pharmacokinetic profile.[9]

  • A protease-cleavable valine-alanine dipeptide , which is designed to be stable in circulation but is cleaved by lysosomal enzymes upon internalization into the target cancer cell.[9][11]

The inclusion of the PEG8 linker in Zynlonta® highlights its critical role in enabling the successful development of a clinically effective ADC by balancing the hydrophobicity of the potent pyrrolobenzodiazepine (PBD) dimer payload.[9][10]

Role of PEG8 in PROTACs

In the field of PROTACs, the linker is not merely a spacer but plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[12] The length and flexibility of the linker are critical for achieving the optimal orientation for ubiquitination and subsequent degradation of the target protein.[13]

PEG linkers, including PEG8, are frequently used in PROTAC design to improve solubility and provide the necessary flexibility for ternary complex formation.[12][] The optimal PEG linker length is highly dependent on the specific target and E3 ligase pair.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the impact of a PEG8 linker on solubility and pharmacokinetics.

In Vitro Solubility Assessment: Kinetic Solubility Assay by Nephelometry

This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.

Objective: To determine the concentration at which a compound, solubilized in DMSO, begins to precipitate when diluted into an aqueous buffer.

Materials:

  • Test compound and reference compounds (one highly soluble, one poorly soluble).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • 96- or 384-well microplates.

  • Laser nephelometer.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of compound concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[15]

  • Measurement: Measure the light scattering of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate.[16][17]

  • Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[18]

In Vitro Linker Stability Assessment: Plasma Stability Assay using LC-MS/MS

This assay evaluates the stability of the drug-linker in plasma over time.

Objective: To quantify the amount of intact ADC and any released payload after incubation in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC).

  • Human, rat, or mouse plasma (with anticoagulant).

  • Phosphate Buffered Saline (PBS).

  • Protein A or anti-human IgG magnetic beads for immunocapture.[19]

  • Digestion enzyme (e.g., papain) to cleave the linker for payload quantification, if necessary.[20]

  • LC-MS/MS system.

Procedure:

  • Incubation: Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL) and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation (Immunocapture):

    • Add protein A or anti-human IgG magnetic beads to the plasma samples to capture the ADC.[19]

    • Wash the beads to remove unbound plasma proteins.

  • Analysis of Intact ADC:

    • Elute the ADC from the beads using an acidic buffer.

    • Analyze the eluate by LC-MS to determine the concentration of the intact ADC.

  • Analysis of Released Payload:

    • To quantify the payload still attached to the antibody, the captured ADC can be treated with an enzyme (like papain) to release the linker-payload.[20]

    • Alternatively, the plasma supernatant (after removal of the ADC) can be analyzed for free payload.

    • Precipitate proteins from the plasma sample (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the free payload.

  • Data Analysis: Plot the concentration of the intact ADC and released payload over time to determine the stability of the linker.

In Vivo Pharmacokinetic Study in Rodents

This study determines the pharmacokinetic profile of the ADC in a living organism.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Materials:

  • Antibody-Drug Conjugate (ADC).

  • Rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dosing vehicle (e.g., sterile PBS).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of rodents at a specified concentration (e.g., 3 mg/kg).[5]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

    • Quantify the concentration of the free payload in the plasma using LC-MS/MS.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software to calculate the pharmacokinetic parameters from the concentration-time data.[21]

Visualizations of Key Processes

Diagrams created using the DOT language for Graphviz can effectively illustrate complex biological and experimental workflows.

Mechanism of Action of a PEGylated Antibody-Drug Conjugate

ADC_Mechanism_of_Action ADC in Circulation ADC in Circulation Target Cancer Cell Target Cancer Cell Internalization (Endocytosis) Internalization (Endocytosis) Target Cancer Cell->Internalization (Endocytosis) 2. Internalization Lysosomal Degradation Lysosomal Degradation Internalization (Endocytosis)->Lysosomal Degradation 3. Trafficking to Lysosome Payload Release Payload Release Lysosomal Degradation->Payload Release 4. Linker Cleavage Apoptosis Apoptosis Payload Release->Apoptosis 5. Induction of Cell Death

Caption: General mechanism of action for a PEGylated antibody-drug conjugate (ADC).

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling IV Dosing Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation Multiple Time Points Quantification Quantification Plasma Isolation->Quantification Centrifugation ELISA (Total Ab) ELISA (Total Ab) Quantification->ELISA (Total Ab) LC-MS (Intact ADC) LC-MS (Intact ADC) Quantification->LC-MS (Intact ADC) LC-MS/MS (Free Payload) LC-MS/MS (Free Payload) Quantification->LC-MS/MS (Free Payload) PK Modeling PK Modeling ELISA (Total Ab)->PK Modeling LC-MS (Intact ADC)->PK Modeling LC-MS/MS (Free Payload)->PK Modeling PK Parameters PK Parameters PK Modeling->PK Parameters Calculate CL, t1/2, AUC

Caption: Experimental workflow for the pharmacokinetic analysis of an ADC in rodents.

Conclusion

The incorporation of a PEG8 linker is a highly effective strategy for enhancing the solubility and optimizing the pharmacokinetic profile of drug conjugates. The available data demonstrates that PEG8 often provides a favorable balance of improved systemic exposure and maintained potency, making it a valuable tool for the development of next-generation ADCs and PROTACs. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these properties, enabling researchers to make data-driven decisions in the design of novel therapeutics.

References

The Core Principles of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1][2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of the productive ternary complex essential for protein degradation.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[2][3]

This technical guide delves into the fundamental principles of utilizing PEG linkers in PROTAC synthesis, providing a comprehensive resource for researchers in the field of targeted protein degradation.

The Multifaceted Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a balance of hydrophilicity and flexibility.[2] This characteristic is instrumental in overcoming common challenges in PROTAC development, such as the poor solubility and limited cell permeability often associated with these large and lipophilic molecules.[2]

Enhancing Solubility and Physicochemical Properties

A primary advantage of incorporating PEG chains into PROTACs is the significant enhancement of their aqueous solubility.[3][] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This increased solubility is not only crucial for ease of handling and formulation but also for improving oral absorption and pharmacokinetic profiles.[2] The use of PEG motifs, often in combination with alkyl chains, allows for the fine-tuning of key physicochemical properties like topological polar surface area (TPSA) and lipophilicity, which are critical for a molecule's drug-like characteristics.[2][5]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a compensatory advantage.[2] Flexible PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[2] However, an excessive number of PEG units can lead to decreased cellular uptake.[2] Therefore, the optimal PEG linker length must be empirically determined for each specific PROTAC system.

Critical Impact of Linker Length on Ternary Complex Formation

The length of the PEG linker is a paramount factor that directly governs the formation and stability of the POI-PROTAC-E3 ligase ternary complex—a prerequisite for target ubiquitination and subsequent degradation.[1][]

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[7]

  • Too long: Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer.[] It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[8]

The optimal linker length is therefore a delicate balance that must be determined experimentally for each new PROTAC. Studies have shown that for some targets, a minimum linker length is required to observe any degradation, with potency increasing up to an optimal length and then decreasing.[5] For example, PROTACs targeting TBK1 showed no degradation with linkers shorter than 12 atoms, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[5]

Data Presentation: The Impact of Linker Composition and Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the effect of linker modifications on PROTAC performance, as measured by half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Table 1: Comparison of Alkyl vs. PEG Linkers on CRBN Degradation

Linker CompositionDegradation of CRBN in HEK293T cellsReference
Nine-atom alkyl chainConcentration-dependent decrease[9]
Three PEG unitsWeak degradation[5]

Table 2: Effect of Linker Length on TBK1 Degradation

Linker Length (atoms)Degradation EfficacyReference
< 12No degradation[5]
12 - 29Submicromolar degradation[5]

Table 3: Illustrative Data on the Impact of PEG Linker Length on PROTAC Potency

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference
BRD42 PEG units5095[2] (Illustrative)
BRD44 PEG units2598[2] (Illustrative)
BRD48 PEG units7590[2] (Illustrative)

Note: DC50 and Dmax values are cell-line dependent and the data in Table 3 is illustrative, compiled from various sources in the literature.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).[2]

  • E3 ligase ligand with a complementary functional group.[2]

  • Bifunctional PEG linker (e.g., amine-PEG-acid, azide-PEG-alkyne).

  • Coupling reagents (e.g., HATU, HOBt for amide bond formation; copper catalyst for click chemistry).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • Activation of Carboxylic Acid: If using an acid-functionalized component (either on the ligand or the linker), dissolve it in an anhydrous solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and an activator (e.g., HOBt) and stir at room temperature for 30 minutes to form the active ester.

  • Coupling Reaction: To the activated species, add the amine-functionalized component. The reaction is typically stirred at room temperature overnight.

  • Click Chemistry (if applicable): For azide-alkyne cycloaddition, dissolve the azide- and alkyne-functionalized components in a suitable solvent system (e.g., t-BuOH/H2O). Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). The reaction is typically stirred at room temperature.[5]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction if necessary. Remove the solvent under reduced pressure. The crude product is then purified using an appropriate technique, such as silica gel column chromatography or preparative HPLC, to yield the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and analytical HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[9]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[2]

Procedure:

  • Assay Setup: In a microplate, add the labeled POI (e.g., with a donor fluorophore), the labeled E3 ligase (e.g., with an acceptor fluorophore), and a serial dilution of the PROTAC compound in an appropriate assay buffer.[2]

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.[2]

  • Measurement: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC design and function.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Synthesis->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Cellular_Assays->Ternary_Complex_Assay Ternary_Complex_Assay->Lead_Optimization In_Vivo_Studies In Vivo Evaluation (PK/PD, Efficacy) Lead_Optimization->Synthesis Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for PROTAC development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. While the "trial and error" approach to linker design has been historically prevalent, it is gradually being supplanted by more structure-guided and rational strategies.[2] Continued advancements in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

The Architect's Blueprint: A Technical Guide to Linkerology and Advanced Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of targeted therapeutics has been revolutionized by the advent of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the success of these modalities is the linker, a seemingly simple bridge that dictates the stability, efficacy, and safety of the entire construct. "Linkerology," the science of linker design and optimization, has thus emerged as a critical discipline in modern drug development. This guide provides an in-depth exploration of the core principles of linkerology, detailing the nuances of advanced linker design, presenting key quantitative data, outlining essential experimental protocols, and visualizing complex concepts to empower researchers in their quest for more effective and safer targeted therapies.

Introduction to Linkerology: More Than Just a Spacer

Linkerology is the systematic study and application of chemical linkers to covalently connect two or more distinct molecular entities, thereby creating a conjugate with a desired biological function.[1] In the context of drug development, linkers are the linchpin that connects a targeting moiety (e.g., a monoclonal antibody) to a functional payload (e.g., a cytotoxic agent or an E3 ligase ligand).[2] The ideal linker must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the payload at the site of action.[2][3] The physicochemical properties of the linker, such as its length, flexibility, and polarity, are critical design parameters that influence the overall solubility, stability, and pharmacokinetic profile of the conjugate.[1][4]

Core Principles of Advanced Linker Design

The rational design of a linker is a multi-parameter optimization process. Key considerations include the choice between cleavable and non-cleavable strategies, the mechanism of payload release, and the impact on the overall properties of the conjugate.

Cleavable vs. Non-Cleavable Linkers: A Strategic Choice

The primary classification of linkers is based on their mechanism of payload release.[2]

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers that are prevalent in the target microenvironment, such as enzymes, pH, or redox potential.[3] This strategy allows for controlled release of the payload upon reaching the target cell.[5]

    • Enzyme-Sensitive Linkers: These often incorporate peptide sequences that are substrates for proteases, like cathepsin B, which are overexpressed in tumor cells.[3] The valine-citrulline (Val-Cit) dipeptide is a classic example, known for its high plasma stability and efficient intracellular cleavage.[2]

    • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[3]

    • Redox-Sensitive Linkers: Disulfide linkers are designed to be cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[3]

  • Non-Cleavable Linkers: These linkers form a stable bond between the targeting moiety and the payload.[6] The release of the payload relies on the complete degradation of the antibody backbone within the lysosome after internalization.[] This approach generally leads to higher plasma stability and a reduced "bystander effect," where the payload diffuses to and kills neighboring antigen-negative cells.[6][] Thioether linkers, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are commonly used non-cleavable linkers.[3]

Linker_Types cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) pH pH-Sensitive (e.g., Hydrazone) Redox Redox-Sensitive (e.g., Disulfide) Thioether Thioether (e.g., SMCC) Linkerology Linkerology Cleavable Cleavable Linkerology->Cleavable Release via specific triggers NonCleavable Non-Cleavable Linkerology->NonCleavable Release via antibody degradation Cleavable->Enzyme Cleavable->pH Cleavable->Redox NonCleavable->Thioether

Figure 1: Classification of Linker Technologies.

Linkerology in Action: ADCs and PROTACs

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The choice of linker is paramount to achieving a wide therapeutic window. A stable linker prevents premature release of the toxin, while efficient cleavage at the tumor site maximizes efficacy.[8] The "bystander effect" is a key consideration in ADC design. Cleavable linkers can release membrane-permeable payloads that can kill adjacent tumor cells, which is advantageous in heterogeneous tumors.[2] Non-cleavable linkers, conversely, limit the bystander effect, potentially reducing toxicity to healthy tissues.[2]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[10][11] The linker in a PROTAC is not just a spacer; its length, rigidity, and attachment points are critical for achieving a productive ternary complex geometry.[4] The design of the linker can significantly impact the efficacy and selectivity of the PROTAC.[12]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: Mechanism of Action of a PROTAC.

Quantitative Data on Linker Performance

The selection of a linker is heavily influenced by quantitative data from preclinical studies. The following tables summarize key performance metrics for different linker types.

Table 1: Comparative In Vitro Plasma Stability of Cleavable ADC Linkers

Linker Type ADC Example Species Half-life (t1/2) Reference
Hydrazone Gemtuzumab ozogamicin Human ~3-4 days [13]
Disulfide IMGN901 Human ~7 days [13]
Peptide (Val-Cit) Brentuximab vedotin Human >200 hours [13]

| β-Glucuronide | GZ-ADC | Human | >168 hours |[13] |

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers

ADC Target Linker Type Payload In Vivo Model Efficacy Reference
Trastuzumab-vc-MMAE HER2 Peptide (Val-Cit) MMAE NCI-N87 Xenograft Tumor Growth Inhibition [14]
Trastuzumab-Exolinker-Exatecan HER2 Peptide (Exolinker) Exatecan NCI-N87 Xenograft Similar to T-DXd [14]
ADC with β-galactosidase linker HER2 β-galactosidase MMAE Xenograft Mouse Model 57-58% tumor volume reduction [15]

| Kadcyla (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 | Xenograft Mouse Model | Not statistically significant at same dose |[15] |

Experimental Protocols

General Protocol for ADC Preparation using SMCC (Non-cleavable Linker)

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via the heterobifunctional SMCC crosslinker.[16]

  • Antibody Activation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[16]

    • Add a 5- to 20-fold molar excess of SMCC (dissolved in a compatible organic solvent like DMSO) to the antibody solution.[16]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[16]

    • Remove unreacted SMCC using a desalting column or buffer exchange.[16]

  • Conjugation:

    • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).[16]

    • Add the drug solution to the maleimide-activated antibody solution.[16]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[16]

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug and aggregates.[16]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.[16]

    • Assess the purity and aggregation of the ADC by SEC.[16]

In Vitro ADC Plasma Stability Assay

This protocol provides a general method for assessing the stability of an ADC in plasma.[13][17]

  • Incubation:

    • Incubate the ADC at a final concentration of 0.1-1 mg/mL in plasma (human, mouse, or rat) at 37°C.[17]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[17]

    • Immediately stop the reaction by freezing the samples at -80°C.[13]

  • Analysis:

    • Intact ADC Measurement: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload loss.[13][18]

    • Released Payload Measurement: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction. Quantify the released payload by LC-MS/MS.[13]

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time.[13]

    • Calculate the half-life (t1/2) of the ADC in plasma.[13]

In Vitro Cytotoxicity Assay for ADCs and PROTACs

This assay measures the ability of a conjugate to kill target cells.[19][20]

  • Cell Culture:

    • Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[19]

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, PROTAC, or control compounds.[20]

    • Incubate for a period of 72-120 hours.[19]

  • Viability Assessment:

    • Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).[19]

  • Data Analysis:

    • Plot cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 (the concentration that inhibits cell growth by 50%) using a non-linear regression model.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Design Linker Design Synthesis Synthesis & Conjugation Linker_Design->Synthesis Characterization Characterization (DAR, Purity) Synthesis->Characterization Stability Plasma Stability Assay Characterization->Stability Cytotoxicity Cytotoxicity Assay Stability->Cytotoxicity PK Pharmacokinetics (PK) Study Cytotoxicity->PK Internalization Internalization Assay Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Figure 3: General Workflow for Linker Evaluation.

Future Directions and Conclusion

The field of linkerology is continuously evolving, with ongoing research focused on developing novel linker technologies with improved stability, selectivity, and payload release mechanisms.[21] Innovations such as dual-payload ADCs, conditionally cleavable linkers, and linkers that actively participate in the therapeutic mechanism are on the horizon. The rational design of linkers, guided by a deep understanding of their structure-activity relationships and supported by robust analytical and biological evaluation, will continue to be a cornerstone of developing the next generation of highly effective and safe targeted therapies.[4][22] This guide provides a foundational understanding of the principles and practices of linkerology, aiming to equip researchers with the knowledge to architect the next breakthrough in targeted drug delivery.

References

The Dual Nature of PEGylation: A Technical Guide to Hydrophilicity and Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules by increasing their hydrophilicity and shielding them from the immune system. This modification can lead to improved pharmacokinetic and pharmacodynamic profiles. However, a growing body of evidence reveals a significant challenge: the immunogenicity of PEG itself. The formation of anti-PEG antibodies can lead to accelerated clearance of PEGylated compounds, reduced efficacy, and hypersensitivity reactions. This technical guide provides an in-depth exploration of the relationship between the hydrophilicity and immunogenicity of PEGylated compounds. It offers a comprehensive overview of the mechanisms driving the immune response to PEG, factors influencing this response, and detailed experimental protocols for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of PEGylation and design safer, more effective therapeutic agents.

The Role of Hydrophilicity in PEGylation

PEG is a synthetic, hydrophilic polymer that, when conjugated to a therapeutic molecule, imparts several beneficial physicochemical properties.[1] The repeating ethylene (B1197577) oxide units of PEG are highly soluble in aqueous environments, which can significantly increase the water solubility of poorly soluble drugs.[2] This enhanced hydrophilicity contributes to the "stealth" properties of PEGylated compounds, creating a hydrophilic shield that reduces non-specific interactions with proteins and cells, thereby prolonging circulation time.[3]

The physicochemical properties of PEG, which directly influence its hydrophilicity, vary with its molecular weight. As the molecular weight of PEG increases, its viscosity and melting point also increase, while its aqueous solubility and hygroscopicity (the ability to attract and hold water molecules) tend to decrease.[2][4]

Table 1: Physicochemical Properties of Various Polyethylene Glycols (PEGs)

PEG Molecular Weight (Da)Average Number of Ethylene Oxide UnitsPhysical Form at 25°CViscosity at 100°C (cSt)Melting or Freezing Range (°C)Solubility in Water (% w/w)
2004Clear, viscous liquid3.9 - 4.8Sets to a glass at approx. -65100
4008-9Clear, viscous liquid6.8 - 8.04 - 8100
100022White, waxy solid16 - 2237 - 4070
200045White, waxy solid35 - 5548 - 5365
400090White, waxy solid110 - 17054 - 5862
6000136White, waxy solid200 - 27056 - 6360
8000181White, waxy solid260 - 51060 - 6350

Data compiled from various sources.[2][3][4][5]

The Immunogenicity of PEGylated Compounds

Despite its intended role in immune evasion, PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[1] This immunogenicity can have significant clinical consequences, including accelerated blood clearance (ABC) of the PEGylated drug, reduced therapeutic efficacy, and hypersensitivity reactions.[3]

Mechanisms of Anti-PEG Antibody Production

The immune response to PEGylated compounds can be triggered through two main pathways:

  • T-cell Dependent (TD) Response: In this pathway, PEG-protein conjugates are taken up by antigen-presenting cells (APCs). The protein component is processed and presented to T-helper cells, which in turn activate B-cells that recognize the PEG moiety. This leads to the production of high-affinity anti-PEG IgG antibodies and the generation of immune memory.

  • T-cell Independent (TI) Response: The repetitive structure of the PEG polymer can directly cross-link B-cell receptors on the surface of B-cells, leading to their activation without the help of T-cells. This response primarily results in the production of lower-affinity anti-PEG IgM antibodies.

T_Cell_Dependent_and_Independent_Activation cluster_TD T-Cell Dependent (TD) Pathway cluster_TI T-Cell Independent (TI) Pathway APC Antigen Presenting Cell (APC) THelper T-Helper Cell APC->THelper Antigen Presentation BCell_TD B-Cell (PEG-specific) THelper->BCell_TD Activation PlasmaCell_TD Plasma Cell BCell_TD->PlasmaCell_TD Differentiation MemoryB Memory B-Cell BCell_TD->MemoryB IgG Anti-PEG IgG PlasmaCell_TD->IgG PEG_Protein PEG-Protein Conjugate PEG_Protein->APC Uptake & Processing BCell_TI B-Cell PlasmaCell_TI Plasma Cell BCell_TI->PlasmaCell_TI Activation & Differentiation IgM Anti-PEG IgM PlasmaCell_TI->IgM PEG_Compound PEGylated Compound (repetitive epitopes) PEG_Compound->BCell_TI BCR Cross-linking

Caption: T-cell dependent and independent pathways of anti-PEG antibody production.

Factors Influencing the Immunogenicity of PEG

Several factors related to the PEG molecule, the conjugated therapeutic, and the patient can influence the magnitude and nature of the anti-PEG immune response.

  • Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally associated with increased immunogenicity.[1]

  • Structure (Linear vs. Branched): Branched PEGs may offer better shielding of the core molecule and have been suggested to be less immunogenic than linear PEGs of the same total molecular weight, although this is not always consistent and depends on the specific branching architecture.[6][7]

  • PEG Density: A higher density of PEG chains on the surface of a nanoparticle or protein can enhance immune shielding but may also increase the number of epitopes available for B-cell recognition.

  • Carrier Molecule: The immunogenicity of the molecule to which PEG is attached plays a crucial role. Highly immunogenic proteins can act as carriers, promoting a T-cell dependent response against the PEG hapten.

  • Route of Administration: Subcutaneous administration is often considered more immunogenic than intravenous administration due to the higher concentration of APCs in the skin.

  • Pre-existing Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and processed foods. These pre-existing antibodies can significantly impact the safety and efficacy of the first dose of a PEGylated therapeutic.[8][9][10]

Table 2: Influence of PEG Characteristics on Immunogenicity

FactorObservationPotential Impact on Immunogenicity
Molecular Weight Higher MW PEGs (>20 kDa) tend to be more immunogenic.[1]Increased size may lead to greater recognition by the immune system.
Structure Branched PEGs may provide better steric hindrance.[6]Potentially reduced immunogenicity compared to linear PEGs of similar total MW.[6]
PEG Density Higher surface density can enhance shielding.May increase the number of epitopes, potentially leading to a stronger TI response.
Terminal Group Methoxy-terminated PEGs are common.Can be a target for anti-PEG antibodies.
Consequences of Anti-PEG Immunity

The presence of anti-PEG antibodies can lead to several adverse outcomes:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to PEGylated drugs, leading to their rapid clearance from circulation by the mononuclear phagocyte system, primarily in the liver and spleen. This significantly reduces the drug's half-life and therapeutic effect.[3]

  • Neutralization: Anti-PEG antibodies can sterically hinder the interaction of the PEGylated therapeutic with its target, thereby neutralizing its biological activity.

  • Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated drugs can activate the complement system, leading to the release of anaphylatoxins (C3a and C5a) and potentially causing hypersensitivity reactions, ranging from mild skin rashes to severe anaphylaxis.[3]

Consequences_of_Anti_PEG_Immunity cluster_outcomes Clinical Consequences cluster_mechanisms Underlying Mechanisms AntiPEG_Ab Anti-PEG Antibodies (IgM, IgG) Immune_Complex Immune Complex Formation AntiPEG_Ab->Immune_Complex PEG_Drug PEGylated Drug PEG_Drug->Immune_Complex ABC Accelerated Blood Clearance (ABC) Immune_Complex->ABC Opsonization & Phagocytosis Neutralization Neutralization of Drug Activity Immune_Complex->Neutralization Steric Hindrance Hypersensitivity Hypersensitivity Reactions Immune_Complex->Hypersensitivity Complement Activation Phagocytosis Uptake by Macrophages in Liver & Spleen ABC->Phagocytosis Target_Block Blocks binding to therapeutic target Neutralization->Target_Block Complement C3a & C5a Release Hypersensitivity->Complement

Caption: Clinical consequences of the formation of anti-PEG immune complexes.

Experimental Protocols for Assessing Immunogenicity

A thorough assessment of the immunogenicity of PEGylated compounds is crucial during drug development. This section provides detailed methodologies for key experiments.

Detection of Anti-PEG Antibodies: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.

ELISA_Workflow start Start coat Coat Plate with PEG-conjugate start->coat end End block Block with BSA or Milk coat->block add_sample Add Serum/Plasma Sample block->add_sample wash1 Wash add_sample->wash1 add_secondary Add HRP-conjugated Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance read_absorbance->end

Caption: General workflow for an anti-PEG antibody ELISA.

Protocol: Indirect ELISA for Anti-PEG IgG/IgM

Materials:

  • High-binding 96-well microplates

  • PEG-amine (e.g., NH2-PEG-OCH3, MW 5000)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blocking buffer: 1% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in PBS

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Serum or plasma samples

  • Anti-PEG antibody positive and negative controls

  • HRP-conjugated goat anti-human IgG or IgM secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Dissolve PEG-amine in PBS to a concentration of 10-20 µg/mL.

    • Add 100 µL of the PEG solution to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample Incubation:

    • Dilute serum/plasma samples and controls in blocking buffer (e.g., 1:50 or 1:100).

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Assessment of Complement Activation: SC5b-9 Assay

Activation of the complement cascade can be measured by quantifying the formation of the soluble terminal complement complex (SC5b-9).

Protocol: SC5b-9 Sandwich ELISA

Materials:

  • Human serum or plasma

  • ELISA kit for human SC5b-9 (containing pre-coated plates, detection antibody, standards, etc.)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood and prepare serum or plasma according to standard procedures, avoiding repeated freeze-thaw cycles.[11]

    • Dilute samples as recommended by the kit manufacturer.

  • Assay Procedure (based on a typical kit protocol):

    • Bring all reagents and samples to room temperature.

    • Add 100 µL of standards and diluted samples to the pre-coated wells.

    • Incubate for 2 hours at 37°C.[12]

    • Aspirate and wash the wells three times.

    • Add 100 µL of biotin-conjugated detection antibody.

    • Incubate for 1 hour at 37°C.[11]

    • Aspirate and wash the wells three times.

    • Add 100 µL of HRP-avidin or streptavidin-HRP.

    • Incubate for 1 hour at 37°C.[11]

    • Aspirate and wash the wells five times.

    • Add 90-100 µL of TMB substrate.

    • Incubate for 15-30 minutes at 37°C in the dark.[11]

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of SC5b-9 in the samples by interpolating their absorbance values on the standard curve.

In Vitro Immunogenicity Assays

3.3.1. T-Cell Proliferation Assay

This assay assesses the potential of a PEGylated compound to induce a T-cell response.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Label the PBMCs with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

  • Cell Culture and Stimulation:

    • Plate the labeled PBMCs in a 96-well plate.

    • Add the PEGylated compound at various concentrations.

    • Include positive (e.g., phytohemagglutinin) and negative (vehicle) controls.

    • Culture the cells for 5-7 days.[13]

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation-tracking dye.

3.3.2. B-Cell Activation Assay

This assay evaluates the ability of a PEGylated compound to directly activate B-cells.

Protocol:

  • Cell Preparation:

    • Isolate B-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation:

    • Culture the isolated B-cells in a 96-well plate.

    • Add the PEGylated compound at various concentrations.

    • Include positive (e.g., CpG oligodeoxynucleotides) and negative (vehicle) controls.

    • Culture the cells for 2-3 days.[14]

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).

    • Analyze B-cell activation by flow cytometry.[15][16]

Conclusion and Future Perspectives

PEGylation remains a valuable tool in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. However, the immunogenicity of PEG presents a significant hurdle that must be carefully considered and addressed. A thorough understanding of the factors influencing the anti-PEG immune response and the implementation of robust immunogenicity assessment strategies are paramount for the successful development of safe and effective PEGylated therapeutics.

Future research will likely focus on the development of next-generation PEG alternatives with reduced immunogenicity, such as polymers with different backbone structures or zwitterionic modifications. Additionally, refining in vitro and in silico models to better predict the immunogenic potential of PEGylated compounds will be crucial for streamlining the drug development process. By combining innovative polymer chemistry with comprehensive immunological evaluation, the full therapeutic potential of polymer-drug conjugates can be realized.

References

A Technical Deep Dive into Monodisperse PEG Linkers: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realm of bioconjugation, monodisperse Polyethylene (B3416737) Glycol (PEG) linkers have emerged as critical components for enhancing the therapeutic potential of novel drug candidates. Their precisely defined structure offers significant advantages over traditional polydisperse PEG mixtures, leading to more homogeneous conjugates with improved pharmacokinetic profiles and predictable biological activity. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of monodisperse PEG linkers, detailed experimental protocols for their use and analysis, and visualizations of their impact on biological systems.

Fundamental Characteristics of Monodisperse PEG Linkers

Monodisperse PEGs are pure compounds with a single, defined molecular weight, in contrast to polydisperse PEGs which are a mixture of polymers with an average molecular weight.[1][2] This homogeneity is a key attribute, providing batch-to-batch consistency and simplifying the characterization and conjugation processes.[3]

Physicochemical Properties

The physical and chemical properties of monodisperse PEG linkers are crucial for their function in drug delivery and bioconjugation. These properties are directly related to the number of ethylene (B1197577) glycol units in the chain.

PropertyDescriptionQuantitative Data
Molecular Weight (MW) The exact mass of a single PEG molecule. Monodisperse PEGs have a precise molecular weight.[2]Varies depending on the number of PEG units. For example, a PEG8 linker has a specific molecular weight.[2]
Polydispersity Index (PDI) A measure of the uniformity of molecular weights in a polymer sample. For monodisperse PEGs, the PDI is equal to 1.0.[4][5]PDI = 1.0[4][5]
Solubility The ability of the PEG linker to dissolve in a solvent. PEGs are highly soluble in water and many organic solvents.[6][7]Highly soluble in water, ethanol, DMF, and DMSO. Less soluble in toluene (B28343) and ether.[6][8][9]
Hydrodynamic Radius (Rh) The effective radius of the PEG molecule as it moves through a solution. This property is influenced by the PEG chain length and the solvent.[10][11][12]The hydrodynamic radius increases with the number of PEG units. For example, the Rh of human serum albumin increases 1.20, 1.48, and 1.75 fold after PEGylation with 5, 10, and 20 kDa PEGs, respectively.[10][11]
Reactivity The chemical reactivity of the terminal functional groups of the PEG linker, which allows for conjugation to biomolecules.Dependent on the specific functional group (e.g., NHS ester, maleimide, azide).[2][13]
Chemical Properties and Functionalization

Monodisperse PEG linkers are typically functionalized with reactive groups at one or both ends to enable covalent attachment to biomolecules.[2] The choice of functional group depends on the target functional group on the biomolecule (e.g., amines, thiols).[14]

Functional GroupTarget on BiomoleculeReaction Chemistry
N-Hydroxysuccinimide (NHS) Ester Primary amines (e.g., lysine (B10760008) residues)Amide bond formation
Maleimide Thiols (e.g., cysteine residues)Thioether bond formation
Azide/Alkyne Alkyne/AzideClick Chemistry (Copper-catalyzed or strain-promoted cycloaddition)
Aldehyde/Hydrazide Hydrazide/AldehydeHydrazone bond formation

Impact on Drug Development

The use of monodisperse PEG linkers has a profound impact on the development of therapeutics, particularly antibody-drug conjugates (ADCs). The length of the PEG linker is a critical design parameter that influences the overall efficacy and safety of the ADC.[15][16]

Influence of PEG Linker Length on ADC Properties

The number of PEG units in the linker can be tailored to optimize the drug-to-antibody ratio (DAR), pharmacokinetics (PK), and in vivo efficacy of an ADC.

ADC PropertyEffect of Increasing PEG Linker Length
Drug-to-Antibody Ratio (DAR) Enables higher DARs by mitigating the hydrophobicity of the payload and preventing aggregation.[3]
Pharmacokinetics (PK) Generally improves PK profile by increasing the hydrodynamic radius, leading to reduced renal clearance and longer plasma half-life.[1][8]
In Vitro Cytotoxicity Can sometimes lead to a decrease in potency due to steric hindrance.[17][18]
In Vivo Efficacy Often enhances anti-tumor activity due to improved PK and tumor accumulation.[1][15][18]

Table of In Vivo Efficacy Data for ADCs with Varying PEG Linker Lengths [1][14]

LinkerADC ConstructXenograft ModelTumor Growth Inhibition (%)
No PEGZHER2-SMCC-MMAENCI-N87~40%
PEG10KZHER2-PEG10K-MMAENCI-N87>80%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and characterization of monodisperse PEG linkers and their bioconjugates.

Synthesis of a Monodisperse PEG-NHS Ester (Exemplary Protocol)

This protocol outlines a general procedure for the synthesis of a monodisperse PEG linker with a terminal N-Hydroxysuccinimide (NHS) ester for subsequent conjugation to primary amines.

Materials:

  • Monodisperse PEG with a terminal carboxylic acid (e.g., HOOC-PEGn-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve the monodisperse PEG-carboxylic acid and NHS (1.2 equivalents) in anhydrous DCM.

  • Activation: Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous DMF to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the final PEG-NHS ester product by ¹H NMR and Mass Spectrometry (e.g., MALDI-TOF).

Characterization of Monodisperse PEG Linkers and Conjugates

Accurate characterization is paramount to ensure the quality and consistency of monodisperse PEG linkers and their bioconjugates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the precise molecular weight of monodisperse PEGs and confirming the degree of PEGylation in conjugates.[19][20]

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)[19]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[19]

  • Instrumental Analysis: Insert the target plate into the mass spectrometer and acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.[19]

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached. The mass difference between the peaks confirms the mass of the attached PEG linker.[19]

SEC-MALS is used to determine the molar mass and size distribution of PEGylated proteins in solution.[4][21]

Materials:

  • PEGylated protein sample

  • SEC column appropriate for the size range of the analyte

  • HPLC system with UV, refractive index (RI), and MALS detectors

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Equilibration: Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Sample Injection: Inject the PEGylated protein sample onto the SEC column.

  • Data Acquisition: Acquire data from the UV, RI, and MALS detectors as the sample elutes from the column.

  • Data Analysis: Use specialized software to analyze the data from all three detectors to determine the absolute molar mass and hydrodynamic radius of the different species in the sample (e.g., monomeric, aggregated, and fragmented forms).[4]

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

Logical Diagram: Monodisperse vs. Polydisperse PEG

G cluster_0 PEG Linkers cluster_1 Properties Monodisperse PEG Monodisperse PEG Defined MW\nPDI = 1.0 Defined MW PDI = 1.0 Monodisperse PEG->Defined MW\nPDI = 1.0 Polydisperse PEG Polydisperse PEG Average MW\nPDI > 1.0 Average MW PDI > 1.0 Polydisperse PEG->Average MW\nPDI > 1.0 Homogeneous Product Homogeneous Product Defined MW\nPDI = 1.0->Homogeneous Product Reproducible Reproducible Homogeneous Product->Reproducible Heterogeneous Mixture Heterogeneous Mixture Average MW\nPDI > 1.0->Heterogeneous Mixture Variable Variable Heterogeneous Mixture->Variable

Caption: Comparison of Monodisperse and Polydisperse PEG Linkers.

Experimental Workflow: ADC Development

G Antibody Selection Antibody Selection Conjugation Conjugation Antibody Selection->Conjugation Linker Synthesis Linker Synthesis Linker Synthesis->Conjugation Payload Synthesis Payload Synthesis Payload Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In Vitro Testing In Vitro Testing Characterization->In Vitro Testing In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Lead Optimization Lead Optimization In Vivo Testing->Lead Optimization

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.

Signaling Pathway: Pegylated Interferon

Pegylated interferons, such as peginterferon alfa-2a, are used in the treatment of chronic hepatitis B and C. The PEGylation of interferon increases its half-life, leading to a more sustained therapeutic effect. The following diagram illustrates the JAK-STAT signaling pathway activated by type I interferons.[2][3][6][16][22]

G Peginterferon Peginterferon IFNAR1/2 Receptor IFNAR1/2 Receptor Peginterferon->IFNAR1/2 Receptor Binds JAK1 JAK1 IFNAR1/2 Receptor->JAK1 Activates TYK2 TYK2 IFNAR1/2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 Complex ISGF3 Complex STAT1->ISGF3 Complex STAT2->ISGF3 Complex IRF9 IRF9 IRF9->ISGF3 Complex Nucleus Nucleus ISGF3 Complex->Nucleus Translocates to ISRE ISRE Nucleus->ISRE Binds to Transcription of ISGs Transcription of ISGs ISRE->Transcription of ISGs Antiviral State Antiviral State Transcription of ISGs->Antiviral State

Caption: Simplified JAK-STAT signaling pathway activated by peginterferon.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Active-Mono-Sulfone-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a leading strategy for enhancing the therapeutic properties of proteins. It can improve pharmacokinetics by increasing the hydrodynamic size, which reduces renal clearance and shields the protein from proteolytic degradation and immune recognition. Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker designed for the precise PEGylation of proteins. This molecule features a vinyl sulfone group for covalent attachment to nucleophilic residues on the protein and a terminal carboxylic acid for potential subsequent modifications.

The vinyl sulfone moiety is particularly effective for reacting with free sulfhydryl groups of cysteine residues under mild, slightly alkaline conditions, forming a stable thioether bond. While it can also react with other nucleophiles like the amino groups of lysine (B10760008) residues, selectivity for cysteine can be achieved by controlling the reaction pH. The stability of the resulting thioether linkage is a significant advantage over other thiol-reactive chemistries, such as maleimides, which can be susceptible to retro-Michael reactions and deconjugation.[1][2][3]

These application notes provide a detailed protocol for the conjugation of this compound to a target protein, methods for purification of the conjugate, and analytical techniques for its characterization.

Reaction Mechanism

The conjugation of the active sulfone group to a protein cysteine residue proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the double bond of the vinyl sulfone, which results in the formation of a highly stable thioether linkage.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization A Protein in Reaction Buffer B (Optional) Reduce Disulfides A->B C Add Active-Mono- Sulfone-PEG8-acid B->C D Incubate (25°C, 2-4h) C->D E Quench Reaction (L-cysteine) D->E F Purify Conjugate (SEC or IEX) E->F G SDS-PAGE F->G H Mass Spectrometry F->H I Biological Assay F->I J Final Product G->J H->J I->J cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Translocation Gene Gene Expression TF->Gene Activation Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival

References

Application Notes and Protocols for Active-Mono-Sulfone-PEG8-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker designed for the development of antibody-drug conjugates (ADCs). This linker combines the benefits of a stable sulfone-based chemistry for antibody conjugation with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The mono-sulfone group provides a thiol-reactive handle for site-specific conjugation to cysteine residues on a monoclonal antibody (mAb), forming a stable thioether bond.[1][2] The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.[3][4] The terminal carboxylic acid allows for the attachment of a cytotoxic payload.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.

Key Features and Advantages

  • Enhanced Stability: Sulfone-based linkers form irreversible thioether bonds with cysteine residues, offering greater stability in plasma compared to traditional maleimide-based linkers, which can be susceptible to retro-Michael addition and subsequent deconjugation.[1][2]

  • Improved Pharmacokinetics: The hydrophilic PEG8 spacer can improve the solubility of the ADC, reduce aggregation, and potentially prolong its circulation half-life, leading to an improved therapeutic index.[3][5][6]

  • Site-Specific Conjugation: The mono-sulfone group reacts specifically with thiol groups, enabling conjugation to engineered or reduced native cysteine residues for better control over the drug-to-antibody ratio (DAR) and ADC homogeneity.[][]

Experimental Protocols

Protocol 1: Antibody Reduction and Preparation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Reaction Buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.4)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • TCEP Addition: Add the TCEP solution to the antibody solution to a final concentration of 1-5 mM. The optimal TCEP concentration and incubation time should be determined empirically for each antibody to achieve the desired degree of reduction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

Protocol 2: Conjugation of Active-Mono-Sulfone-PEG8-Payload to Antibody

This protocol outlines the conjugation of the pre-formed Active-Mono-Sulfone-PEG8-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Active-Mono-Sulfone-PEG8-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer (as in Protocol 1)

  • Quenching solution (e.g., 1 M N-acetylcysteine)

Procedure:

  • Payload-Linker Preparation: Prepare a stock solution of the Active-Mono-Sulfone-PEG8-payload in DMSO.

  • Conjugation Reaction: Add the payload-linker solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the payload-linker over the antibody. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal reaction time should be determined for each specific ADC.

  • Quenching: Stop the reaction by adding a quenching solution, such as N-acetylcysteine, to a final concentration of 1 mM to react with any unreacted mono-sulfone groups. Incubate for 30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and the determination of key quality attributes.

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Characterization instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC system)

Procedure:

  • Purification: Purify the ADC from unreacted payload-linker and other small molecules using SEC or HIC.[10][11]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as UV-Vis spectroscopy, HIC-HPLC, Reverse Phase-HPLC (RP-HPLC) after reduction, or mass spectrometry.[12][][14][15]

    • Aggregation: Assess the level of aggregation using SEC.

    • Purity: Determine the purity of the ADC using SDS-PAGE and HIC-HPLC.

Data Presentation

Table 1: Representative Data for ADC Characterization with a PEG8 Linker

ParameterMethodTypical ResultReference
Average DARHIC-HPLC3.5 - 4.5[12][]
Monomer PuritySEC>95%[12]
AggregatesSEC<5%[16]
In Vitro Plasma Stability (7 days)ELISA>90% intact ADC[17]
In Vivo Half-life (rodent model)LC-MS/MS~150 - 200 hours[18]

Note: The data presented are representative values for ADCs with PEGylated linkers and should be empirically determined for each specific ADC construct.

Visualization of Workflows and Pathways

ADC_Development_Workflow cluster_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free -SH) mAb->reduced_mAb TCEP Reduction conjugation Conjugation Reaction reduced_mAb->conjugation linker This compound linker_payload Sulfone-PEG8-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation crude_ADC Crude ADC conjugation->crude_ADC purification Purification (SEC/HIC) crude_ADC->purification pure_ADC Purified ADC purification->pure_ADC characterization Characterization (DAR, Purity) pure_ADC->characterization

Caption: Workflow for the development of an ADC using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_cell_death Cellular Effect ADC_circ ADC in Circulation Binding ADC Binds to Antigen ADC_circ->Binding Tumor_cell Tumor Cell Antigen Target Antigen Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage/ Antibody Degradation Payload_action Payload Induces Cytotoxicity Payload_release->Payload_action Apoptosis Apoptosis Payload_action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is for assessing the potency of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol is for evaluating the anti-tumor activity of the ADC in an animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADC, controls, or vehicle via the appropriate route (typically intravenously).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

In_Vivo_Efficacy_Workflow start Tumor Cell Implantation in Mice growth Tumor Growth to Palpable Size start->growth randomize Randomization into Treatment Groups growth->randomize dosing Dosing with ADC, Controls, or Vehicle randomize->dosing monitor Monitor Tumor Volume and Body Weight dosing->monitor endpoint Study Endpoint monitor->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for an in vivo efficacy study of an ADC.

Conclusion

This compound offers a promising platform for the development of next-generation ADCs with enhanced stability and improved pharmacokinetic profiles. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs. It is important to note that the reaction conditions and analytical methods should be optimized for each specific antibody-payload combination to ensure the generation of a safe and efficacious therapeutic.

References

Synthesizing PROTACs with a PEG8 Linker: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate an 8-unit polyethylene (B3416737) glycol (PEG8) linker. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers are frequently employed due to their ability to enhance solubility and cell permeability.[1][2] This guide details the synthetic protocols, data analysis, and experimental workflows for researchers in drug discovery and chemical biology.

Introduction to PROTAC Technology

PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[3] Unlike traditional inhibitors that require high and sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4]

The length and composition of the linker are crucial for productive ternary complex formation and subsequent degradation.[5] A PEG8 linker provides a balance of flexibility and length, often serving as an effective starting point for PROTAC optimization.[6]

Experimental Protocols

This section outlines a generalized, step-by-step protocol for the synthesis of a PROTAC using a bifunctional PEG8 linker, followed by protocols for its cellular evaluation. A common synthetic strategy involves a sequential amide coupling approach.

PROTAC Synthesis via Sequential Amide Coupling

This protocol describes the conjugation of a POI ligand and an E3 ligase ligand to a bifunctional PEG8 linker, for instance, one possessing a carboxylic acid and an amine functional group.

Materials:

  • POI ligand with a free amine or carboxylic acid for conjugation.

  • E3 ligase ligand (e.g., a VHL ligand like (S, R, S)-AHPC) with a free amine or carboxylic acid.[3]

  • Bifunctional PEG8 linker (e.g., amine-PEG8-acid).

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Reverse-phase preparative HPLC for purification.

  • Analytical instruments for characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Procedure:

Step 1: First Amide Coupling (E3 Ligase Ligand to PEG8 Linker)

  • In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG8 linker (1.1 equivalents) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting E3 ligase-linker conjugate using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker Conjugate)

  • Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (1.0 equivalent) in anhydrous DMF.[3]

  • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2.0 equivalents).[3]

  • Stir the reaction at room temperature for 4-12 hours.[3]

  • Monitor the reaction progress using LC-MS.[3]

  • Once the reaction is complete, quench with a small amount of water.[3]

  • Purify the crude final PROTAC molecule using reverse-phase preparative HPLC.[3]

  • Confirm the identity and purity of the final PROTAC using HRMS and NMR spectroscopy.[3]

Cellular Evaluation of PROTAC Activity

Protocol 1: Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[3][7]

Materials:

  • A relevant cell line expressing the POI.

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[3]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with cold lysis buffer.[3][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western Blot.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[3][7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6][7]

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.[7]

Protocol 2: Cell Viability Assay

This assay assesses the functional consequence of POI degradation, such as anti-proliferative effects in cancer cells.[3]

Materials:

  • Cell line of interest.

  • Synthesized PROTAC.

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Plate reader for luminescence or absorbance.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[3]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 48-72 hours.[3]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[3]

  • Measurement: Measure the luminescence or absorbance using a plate reader.[3]

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[3]

Data Presentation

The following table summarizes hypothetical data from a linker optimization study, starting with a PEG8 linker, to illustrate how quantitative data can be presented.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG485045
PROTAC-2PEG621078
PROTAC-3 PEG8 (starting point) 75 92
PROTAC-4PEG109589
PROTAC-5PEG1235065

Table 1: Hypothetical data for linker length optimization. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. In this example, the PEG8 linker demonstrates the highest potency and efficacy.[6]

Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC synthesis and mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Selection (with conjugation handle) Second_Coupling Second Amide Coupling (POI Ligand + E3-Linker) POI_Ligand->Second_Coupling E3_Ligand E3 Ligase Ligand Selection (e.g., VHL or CRBN ligand) First_Coupling First Amide Coupling (E3 Ligand + PEG8 Linker) E3_Ligand->First_Coupling PEG8_Linker Bifunctional PEG8 Linker PEG8_Linker->First_Coupling Purification1 Purification 1 (HPLC) First_Coupling->Purification1 Purification1->Second_Coupling Final_Purification Final Purification (HPLC) Second_Coupling->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization Degradation_Assay Target Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Characterization->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, GI50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of a PROTAC with a PEG8 linker.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-PEG8-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle->Ternary_Complex

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

Application of Active-Mono-Sulfone-PEG8-acid in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by two key reactive moieties: an active mono-sulfone group and a terminal carboxylic acid, separated by an eight-unit polyethylene (B3416737) glycol (PEG) chain.

The mono-sulfone group facilitates a stable, covalent bond with thiol groups, such as those found in the cysteine residues of antibodies. This linkage is significantly more stable in plasma compared to traditional maleimide-based linkers, minimizing premature drug release and associated off-target toxicity. The PEG8 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. The terminal carboxylic acid allows for conjugation to amine-containing payloads, such as cytotoxic agents or small molecule inhibitors, via a stable amide bond. These features make this compound a critical tool for developing next-generation targeted therapeutics with improved stability and efficacy.

Key Features and Advantages

  • Enhanced Stability: The thioether bond formed between the mono-sulfone group and a thiol is more resistant to cleavage in plasma than the thiosuccinimide linkage of maleimide-based linkers, leading to a longer in vivo half-life of the intact conjugate.

  • Improved Pharmacokinetics: The hydrophilic PEG8 chain increases the hydrodynamic radius of the conjugate, which can prolong circulation time and reduce renal clearance.

  • Increased Solubility: The PEG spacer enhances the aqueous solubility of hydrophobic drug payloads, improving formulation and reducing aggregation.

  • Site-Specific Conjugation Potential: The thiol-reactive nature of the mono-sulfone group allows for site-specific conjugation to engineered cysteine residues on antibodies, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Comparative Stability of Thiol-Reactive Linkers

This table summarizes the stability of conjugates formed with mono-sulfone-PEG linkers compared to traditional maleimide-PEG linkers when challenged with a competing thiol. The data demonstrates the superior stability of the mono-sulfone linkage.

Linker TypeIncubation ConditionsRemaining Conjugate (%)Reference
Mono-sulfone-PEG 7 days at 37°C in PBS with 1 mM Glutathione> 90%[1][2]
Maleimide-PEG 7 days at 37°C in PBS with 1 mM Glutathione< 70%[1][2]

Disclaimer: The data presented is based on studies using mono-sulfone-PEG conjugates and is representative of the stability advantages of this linker class. Specific results for this compound may vary.

Table 2: In Vitro Cytotoxicity of a Representative ADC

This table provides an example of the in vitro potency of an Antibody-Drug Conjugate. The IC50 values represent the concentration of the ADC required to inhibit the growth of cancer cells by 50%.

Cell LineTarget AntigenADC IC50 (ng/mL)Reference
SK-BR-3HER2-high15.8[3]
MDA-MB-468EGFR-high25.2[3]
NCI-N87HER2-high19.5[4]

Note: IC50 values are highly dependent on the antibody, payload, linker, and target cell line. This data is for illustrative purposes.

Table 3: In Vivo Efficacy of a Representative ADC in a Xenograft Model

This table summarizes the tumor growth inhibition observed in a mouse xenograft model treated with a representative ADC.

Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (%)Reference
NCI-N87 (Gastric Cancer)ADC1.5 mg/kg85[4]
NCI-N87 (Gastric Cancer)Vehicle Control-0[4]

Note: In vivo efficacy is dependent on numerous factors including the tumor model, dosing regimen, and the specific ADC construct.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

Objective: To covalently link this compound to an antibody via cysteine residues.

Materials:

  • Antibody with available cysteine residues (e.g., a monoclonal antibody with reduced interchain disulfides or engineered cysteines) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reducing agent (if needed, e.g., TCEP, DTT).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC)).

Procedure:

  • Antibody Preparation (if reducing disulfide bonds): a. Prepare the antibody solution at a concentration of 1-10 mg/mL in a nitrogen-purged buffer. b. Add a 5-10 molar excess of a reducing agent (e.g., TCEP). c. Incubate at 37°C for 1-2 hours. d. Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

  • Linker Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: a. Add a 5-20 molar excess of the dissolved this compound to the antibody solution with gentle stirring. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: a. Add a 10-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted mono-sulfone groups. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting ADC using SEC to remove excess linker and quenching reagent. b. Alternatively, HIC can be used to separate ADCs with different drug-to-antibody ratios.

Protocol 2: Conjugation of Drug Payload to the Linker-Antibody Intermediate

Objective: To attach an amine-containing drug payload to the carboxylic acid terminus of the this compound-antibody conjugate.

Materials:

  • Purified antibody-linker conjugate from Protocol 1.

  • Amine-containing drug payload.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation buffer (e.g., MES buffer, pH 6.0).

  • Conjugation buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., SEC or HIC).

Procedure:

  • Activation of Carboxylic Acid: a. Exchange the buffer of the antibody-linker conjugate to MES buffer, pH 6.0. b. Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody-linker solution. c. Incubate at room temperature for 15-30 minutes to activate the terminal carboxylic acid of the PEG linker.

  • Conjugation to Drug Payload: a. Dissolve the amine-containing drug payload in a suitable solvent (e.g., DMSO). b. Add a 10-20 molar excess of the dissolved drug payload to the activated antibody-linker solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS). d. Incubate at room temperature for 2 hours or at 4°C overnight.

  • Purification: a. Purify the final ADC using SEC or HIC to remove unconjugated drug and other reagents.

Protocol 3: Characterization of the Antibody-Drug Conjugate

Objective: To determine the drug-to-antibody ratio (DAR) and purity of the final ADC.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules. The peak areas can be used to calculate the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate heavy and light chains, RP-HPLC can be used to determine the distribution of the drug on each chain.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm the number of conjugated drug molecules.

  • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the average DAR calculated.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the antibody).

  • Control cell line (low or no antigen expression).

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free drug.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: a. Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. c. Include untreated cells as a control.

  • Incubation: a. Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_characterization Step 3: Characterization cluster_evaluation Step 4: Evaluation antibody Thiol-containing Antibody antibody_linker Antibody-Linker Intermediate antibody->antibody_linker linker This compound linker->antibody_linker drug Amine-containing Drug adc Final Antibody-Drug Conjugate (ADC) drug->adc antibody_linker->adc purification Purification (SEC / HIC) adc->purification characterization Characterization (HIC, MS, UV-Vis) purification->characterization invitro In Vitro Cytotoxicity Assay characterization->invitro invivo In Vivo Efficacy Studies characterization->invivo

Caption: General workflow for ADC development.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adc Antibody-Drug Conjugate (ADC) receptor Target Antigen (e.g., HER2, EGFR, TROP-2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) receptor->downstream Blockade of Signaling lysosome Lysosome endosome->lysosome 3. Trafficking released_drug Released Cytotoxic Drug lysosome->released_drug 4. Drug Release apoptosis Apoptosis released_drug->apoptosis 5. Cytotoxicity

Caption: ADC mechanism of action and signaling.

linker_stability cluster_sulfone Mono-Sulfone Linkage cluster_maleimide Maleimide Linkage sulfone_bond Stable Thioether Bond sulfone_stability High Plasma Stability (t½ > 7 days) sulfone_bond->sulfone_stability maleimide_instability Lower Plasma Stability (t½ ≈ 1-2 days) maleimide_bond Thiosuccinimide Bond maleimide_bond->maleimide_instability Retro-Michael Addition Thiol Exchange

Caption: Linker stability comparison.

References

Application Notes: Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of advanced biologics such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and hydrogels for tissue engineering.[1] For years, maleimides have been the reagent of choice for thiol-specific labeling. However, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition and exchange reactions with other biological thiols like glutathione, leading to conjugate instability and reduced efficacy.[1][2]

Sulfone-based reagents have emerged as a superior alternative, forming highly stable, irreversible thioether bonds with cysteine residues.[1][3] These reagents offer enhanced stability in biological media, high selectivity for thiols, and tunable reactivity, making them ideal for applications requiring long-term conjugate integrity.[4] This document provides a detailed overview of the two primary classes of sulfone reagents—vinyl sulfones and heteroaromatic sulfones—along with comparative data and detailed experimental protocols.

Chemical Principles and Reaction Mechanisms

Sulfone reagents react with the nucleophilic thiol group of cysteine residues through two primary mechanisms, depending on the reagent's structure.

  • Vinyl Sulfones: These reagents react with thiols via a Michael addition mechanism. The electron-withdrawing sulfone group activates the vinyl group, making it susceptible to nucleophilic attack by the thiolate anion. This reaction is highly efficient and selective for thiols under mild conditions.[5][6] Divinyl sulfone, a bifunctional version, is commonly used as a cross-linking agent.[7][8][9]

Caption: Reaction mechanism of vinyl sulfone with a cysteine thiol.

  • Heteroaromatic Sulfones: This class of reagents, such as methylsulfonyl phenyloxadiazoles and methylsulfonylbenzothiazoles, reacts via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] The heteroaromatic ring, activated by the potent sulfone leaving group, is attacked by the cysteine thiol. This reaction forms an exceptionally stable thioether bond and offers the advantage of tunable reactivity by modifying the substituents on the aromatic ring.[4][10]

Caption: SNAr mechanism for heteroaromatic sulfones.

Quantitative Data Summary

The choice of a thiol-reactive reagent depends on the specific application, balancing reaction speed with the required stability of the final conjugate. Sulfone reagents offer a clear advantage in stability over traditional maleimide (B117702) and iodoacetamide (B48618) reagents.

Table 1: Comparison of Common Thiol-Reactive Chemistries

Reagent ClassReaction MechanismLinkage StabilitySelectivity for ThiolsTypical Reaction pH
Iodoacetamides SN2 AlkylationStable Thioether[1]Moderate (can react with His, Met at high pH)[1]7.0 - 8.5
Maleimides Michael AdditionUnstable (prone to retro-Michael & thiol exchange)[1][2]High6.5 - 7.5
Vinyl Sulfones Michael AdditionStable Thioether [5][6]High[5][6]7.5 - 9.0
Heteroaromatic Sulfones SNArHighly Stable Thioether [3][4]High[4][11]7.0 - 8.5[10]

Table 2: Reactivity of Selected Sulfone Reagents

Reagent ExampleReagent TypeSecond-Order Rate Constant (k)ConditionsReference
MSBTA (methylsulfonylbenzothiazole derivative)Heteroaromatic Sulfone~0.3 M⁻¹s⁻¹pH 7.5, with protein thiols[11]
Phenyloxadiazole Sulfone Heteroaromatic SulfoneHighly ReactiveMild conditions[3]
Azabicyclic Vinyl Sulfone Vinyl SulfoneFast (full conversion in 30 min)pH 7.0, Room Temp, 1-5 equiv. reagent[12]
Substituted Heteroaromatic Sulfones Heteroaromatic SulfoneTunable (>3 orders of magnitude range)Varied[4]

Experimental Workflow and Protocols

Successful labeling of cysteine residues requires careful attention to protein handling, reaction setup, and purification. The general workflow involves preparing the protein by ensuring the target cysteine is reduced and accessible, followed by the labeling reaction and subsequent purification of the conjugate.

experimental_workflow start Start prep_protein 1. Prepare Protein Sample (Reduce disulfide bonds with TCEP/DTT) start->prep_protein remove_reductant 2. Remove Reducing Agent (e.g., Desalting Column) prep_protein->remove_reductant labeling 4. Labeling Reaction (Incubate protein and reagent at specified pH, temp, time) remove_reductant->labeling prep_reagent 3. Prepare Sulfone Reagent (Dissolve in compatible solvent like DMSO) prep_reagent->labeling purify 5. Purify Conjugate (SEC, Affinity Chromatography, or Dialysis) labeling->purify analyze 6. Analyze Labeled Protein (SDS-PAGE, Mass Spectrometry, UV-Vis) purify->analyze end End analyze->end

References

Application Notes: Crafting Stable Bioconjugates for Targeted Cancer Therapy

References

Application Notes and Protocols for Active-Mono-Sulfone-PEG8-acid in Biosensor and Diagnostic Tool Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of highly sensitive and specific biosensors and diagnostic tools is paramount for advancements in medical diagnostics, drug discovery, and life science research. A critical aspect of biosensor design is the effective immobilization of biorecognition molecules onto the sensor surface while minimizing non-specific binding and maintaining the functionality of the immobilized biomolecule. Active-Mono-Sulfone-PEG8-acid is a heterobifunctional linker that offers a robust solution for the covalent conjugation of biomolecules to surfaces, thereby enhancing the performance of various biosensor platforms.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of biosensors and diagnostic tools. It includes information on the linker's mechanism of action, protocols for surface modification and bioconjugation, and a summary of its performance characteristics.

Chemical Properties and Mechanism of Action

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a mono-sulfone group and a carboxylic acid group, separated by an 8-unit PEG spacer.

  • Mono-Sulfone Group: This group reacts specifically with thiol (-SH) groups, commonly found in the cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction forms a stable, irreversible thioether bond. Compared to the more traditional maleimide-thiol conjugation, the mono-sulfone linkage offers significantly enhanced stability, particularly in the presence of other thiols like glutathione, making it ideal for applications in complex biological media.[1][2]

  • Carboxylic Acid Group (-COOH): This terminal group can be activated to react with primary amines (-NH2) present in lysine (B10760008) residues of proteins, antibodies, or on amine-functionalized surfaces. This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.

  • PEG8 Spacer: The 8-unit polyethylene glycol spacer provides several advantages in biosensor applications. It is hydrophilic, which helps to reduce non-specific binding of proteins and other biomolecules to the sensor surface.[1] The length of the PEG chain can also influence the accessibility of the immobilized biorecognition molecule for its target, potentially enhancing the sensitivity of the assay.

Key Applications in Biosensor Development

The unique properties of this compound make it a versatile tool for a variety of biosensor and diagnostic applications, including:

  • Immobilization of Antibodies for Immunoassays: Covalently attaching antibodies to sensor surfaces (e.g., gold nanoparticles, SPR chips, electrochemical electrodes) for the detection of specific antigens.

  • Development of Enzyme-Based Biosensors: Immobilizing enzymes while retaining their catalytic activity for the detection of their respective substrates.

  • Fabrication of Aptamer-Based Sensors: Linking thiol-modified aptamers to surfaces for the detection of a wide range of targets, from small molecules to proteins.

  • Surface Modification of Nanoparticles for Diagnostics: Functionalizing gold or magnetic nanoparticles with targeting ligands for use in diagnostic imaging and assays.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the performance of mono-sulfone-PEG linkers in bioconjugation and biosensor applications.

ParameterValueBiomoleculeConditionsSource
Conjugation Efficiency >80%Hemoglobin (via engineered cysteine)Mono-sulfone-PEG[3]
Conjugate Stability (vs. Maleimide-PEG) >90% retention after 7 daysHemoglobin-PEG conjugateIncubated at 37°C in the presence of 1 mM reduced glutathione[1][2]
Non-Specific Binding Reduction Up to 10-fold decreaseStaphylococcal Enterotoxin B ImmunoassayPEG-modified hydrogel[1]
Specific Binding Enhancement Up to 6-fold increaseStaphylococcal Enterotoxin B ImmunoassayPEG-modified hydrogel[1]
Limit of Detection (LOD) Improvement Lower LOD compared to non-PEGylated surfacesCytokine detectionAptamer-based graphene field-effect transistor

Note: Data may vary depending on the specific biomolecule, surface, and experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Gold Surface for Biosensor Applications

This protocol describes the functionalization of a gold surface with this compound, creating a surface ready for the covalent attachment of thiol-containing biomolecules.

Materials:

  • Gold-coated sensor chip (e.g., for SPR or electrochemical sensing)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Ethanolamine (B43304) or other blocking agent

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Milli-Q or deionized water

  • Clean, inert gas (e.g., nitrogen or argon)

Procedure:

  • Cleaning the Gold Surface:

    • Thoroughly clean the gold surface by sonicating in ethanol (B145695) and then water for 15 minutes each.

    • Dry the surface under a gentle stream of inert gas.

    • Alternatively, use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a more rigorous cleaning (use extreme caution and follow all safety protocols).

  • Activation of the Carboxylic Acid Group:

    • Prepare a fresh solution of 100 mM EDC and 25 mM NHS in PBS, pH 7.4.

    • Immediately immerse the cleaned gold surface in the EDC/NHS solution and incubate for 30 minutes at room temperature to activate the carboxylic acid groups of the linker.

  • Immobilization of the Linker:

    • Dissolve this compound in PBS, pH 7.4 to a final concentration of 1-5 mg/mL.

    • Remove the gold surface from the EDC/NHS solution and immediately incubate it in the this compound solution for 1-2 hours at room temperature.

  • Washing and Blocking:

    • Rinse the surface thoroughly with PBS and then deionized water to remove any unbound linker.

    • To deactivate any remaining reactive NHS-ester groups, immerse the surface in a 1 M ethanolamine solution (pH 8.5) for 30 minutes at room temperature.

    • Rinse the surface again with deionized water and dry under a gentle stream of inert gas.

    • The surface is now functionalized with mono-sulfone groups and ready for the conjugation of thiol-containing biomolecules.

Protocol 2: Conjugation of a Thiolated Antibody to a Mono-Sulfone-Functionalized Surface

This protocol outlines the steps for covalently attaching a thiol-containing antibody (or other biomolecule) to the prepared mono-sulfone-functionalized surface.

Materials:

  • Mono-sulfone-functionalized gold surface (from Protocol 1)

  • Thiolated antibody (either containing a native cysteine or chemically modified to introduce a thiol group)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) or other suitable blocking agent

  • Sodium borohydride (B1222165) (optional, for stabilization)

Procedure:

  • Antibody Preparation:

    • Dissolve the thiolated antibody in PBS, pH 7.4, to a concentration of 0.1-1 mg/mL. If the antibody has disulfide bonds that need to be reduced to generate free thiols, treat it with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently purify to remove the reducing agent.

  • Conjugation Reaction:

    • Apply the thiolated antibody solution to the mono-sulfone-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • Gently wash the surface with PBS containing a mild surfactant (e.g., 0.05% Tween-20) to remove any non-covalently bound antibody.

    • Rinse with PBS.

    • To block any remaining reactive sites and minimize non-specific binding in subsequent assays, incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Rinse thoroughly with PBS and deionized water.

  • Optional Stabilization Step:

    • To further stabilize the thioether linkage, the ketone in the linker can be reduced to a secondary alcohol. This is achieved by incubating the surface with a solution of sodium borohydride. This step makes the retro-Michael reaction, a potential deconjugation pathway, electronically unfavorable.[2]

  • Storage:

    • The antibody-conjugated biosensor surface can be stored in PBS at 4°C until use.

Visualizations

experimental_workflow cluster_surface_prep Surface Preparation cluster_conjugation Bioconjugation cluster_assay Biosensing Assay Clean_Gold Clean Gold Surface Activate_Linker Activate Carboxylic Acid (EDC/NHS) Clean_Gold->Activate_Linker Immobilize_Linker Immobilize this compound Activate_Linker->Immobilize_Linker Block_Surface Block Unreacted Sites (Ethanolamine) Immobilize_Linker->Block_Surface Prepare_Biomolecule Prepare Thiolated Biomolecule Conjugate Conjugate to Mono-Sulfone Surface Block_Surface->Conjugate Wash_Block Wash and Block (e.g., BSA) Introduce_Analyte Introduce Analyte Wash_Block->Introduce_Analyte Detect_Signal Detect Signal

Caption: Experimental workflow for biosensor fabrication.

signaling_pathway cluster_surface Biosensor Surface Gold Gold Surface Linker This compound Gold->Linker Amide Bond (via activated -COOH) Antibody Thiolated Antibody Linker->Antibody Thioether Bond (via -SH) Analyte Target Analyte Antibody->Analyte Binding Event Signal Detectable Signal Analyte->Signal Generates

Caption: Analyte detection signaling pathway.

logical_relationship A This compound B Reduced Non-Specific Binding A->B PEG8 Spacer C Enhanced Stability A->C Stable Thioether Bond D Improved Biocompatibility A->D PEG Moiety E Increased Sensitivity & Specificity B->E C->E D->E

Caption: Benefits of using the linker in biosensors.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the development of advanced biosensors and diagnostic tools. Its mono-sulfone group provides a stable and specific anchor point for thiol-containing biomolecules, while the PEG8 spacer effectively reduces non-specific binding and improves the overall performance of the biosensor. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully incorporate this compound into their biosensor development workflows, leading to more sensitive, specific, and reliable diagnostic assays.

References

Enhancing Therapeutic Protein Stability Through PEGylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins. This modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs, leading to enhanced therapeutic efficacy. The covalent attachment of PEG imparts several beneficial characteristics to the protein, primarily by increasing its hydrodynamic size and masking its surface epitopes.[1]

Key Advantages of Protein PEGylation:

  • Increased Serum Half-Life: The larger size of the PEGylated protein reduces its rate of renal clearance, thereby prolonging its circulation time in the bloodstream.[2][3]

  • Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation by sterically hindering the approach of proteases.[4][5] It can also improve thermal and conformational stability.[5][6]

  • Reduced Immunogenicity: The PEG chains can shield antigenic sites on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immune response.[1]

  • Improved Solubility: For poorly soluble proteins, the hydrophilic nature of PEG can significantly enhance their solubility in aqueous solutions.

Despite its advantages, PEGylation can sometimes lead to a reduction in the protein's biological activity if the PEG chain sterically hinders the active or binding sites. Therefore, a careful and controlled PEGylation strategy is crucial to balance the benefits of enhanced stability with the retention of therapeutic function.

II. Chemical Strategies for Protein PEGylation

The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein surface and the desired properties of the final conjugate. The two most common strategies target primary amines and free thiols.

A. Amine-Reactive PEGylation (Targeting Lysine (B10760008) Residues)

This is the most widely used PEGylation method due to the abundance of lysine residues on the surface of most proteins.[7] The primary amino group of lysine residues and the N-terminal α-amino group serve as nucleophiles to react with activated PEG derivatives.

Common Activating Groups for Amine-Reactive PEGylation:

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild pH conditions (typically pH 7.2-8.0) to form stable amide bonds.[8] This is a robust and widely used method for random PEGylation.

  • Carbonates: PEG-succinimidyl carbonate (PEG-SC) and PEG-benzotriazole carbonate (PEG-BTC) are also used for amine modification.[1]

B. Thiol-Reactive PEGylation (Targeting Cysteine Residues)

This strategy offers a more site-specific approach to PEGylation, as free cysteine residues are generally less abundant on the protein surface than lysine residues. This can lead to a more homogenous product with better preservation of biological activity.

Common Activating Groups for Thiol-Reactive PEGylation:

  • Maleimides: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at near-neutral pH (6.5-7.5) to form a stable thioether bond.[9][10]

  • Vinyl Sulfones: These reagents also react with thiols to form stable thioether linkages.[7]

  • Iodoacetamides: Another class of thiol-reactive reagents that form stable thioether bonds.[7]

III. Quantitative Impact of PEGylation on Protein Stability

The following tables summarize the quantitative improvements in thermal stability and in vivo half-life observed for various therapeutic proteins upon PEGylation.

Table 1: Enhancement of Thermal Stability of Proteins upon PEGylation

ProteinPEG TypePEG Molecular Weight (kDa)Unmodified Tm (°C)PEGylated Tm (°C)ΔTm (°C)Reference
LysozymeLinear572.771.0-1.7[6]
α-1 AntitrypsinLinear30~60~600[7][11]
α-1 AntitrypsinLinear40~60~600[7]
α-1 Antitrypsin2-armed40~60~600[7]
T4 LysozymeLinear556.862.6+5.8[12]
T4 LysozymeCyclic556.863.2+6.4[12]

Tm (Melting Temperature) is the temperature at which 50% of the protein is unfolded.

Table 2: Extension of In Vivo Half-Life of Therapeutic Proteins upon PEGylation

ProteinPEG TypePEG Molecular Weight (kDa)Unmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Filgrastim (G-CSF)Linear203.5 - 3.8 hours42 hours~11-12[2]
Recombinant Factor VIIILinearN/A12 hours13.4 - 14.7 hours~1.1-1.2[2]
rhTIMP-1Linear201.1 hours28 hours~25[13]
rhDNaseLinear20N/AActivity lost over timeN/A[1]
rhDNaseLinear30N/AActivity lost over timeN/A[1]
rhDNase2-armed40N/ARemained activeN/A[1]

IV. Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

Objective: To covalently attach an amine-reactive PEG derivative to a therapeutic protein via lysine residues.

Materials:

  • Therapeutic Protein (e.g., 1-10 mg/mL solution)

  • PEG-NHS Ester (e.g., mPEG-SPA, mPEG-SVA)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be free of primary amines like Tris or glycine)[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dialysis tubing or centrifugal ultrafiltration devices for purification

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform buffer exchange into the reaction buffer using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[8] Note: The NHS ester hydrolyzes rapidly in aqueous solutions, so prepare this solution fresh.

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[9]

    • Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8][14] The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis against the desired storage buffer or by using size-exclusion chromatography (SEC) (see Protocol 3).

  • Characterization:

    • Analyze the PEGylated protein by SDS-PAGE (see Protocol 4) and SEC (see Protocol 5) to confirm conjugation and assess purity.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

Objective: To site-specifically attach a thiol-reactive PEG derivative to a therapeutic protein via free cysteine residues.

Materials:

  • Therapeutic Protein containing free cysteine(s)

  • PEG-Maleimide

  • Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)[9]

  • Reducing Agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification materials (as in Protocol 1)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 2-10 molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: DTT and β-mercaptoethanol should be avoided as they contain free thiols.

  • PEG-Maleimide Solution Preparation:

    • Prepare a stock solution of PEG-maleimide in the reaction buffer or a compatible organic solvent (e.g., DMSO, DMF).

  • PEGylation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[9][10]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9][10]

  • Purification and Characterization:

    • Purify and characterize the PEGylated protein as described in Protocol 1 (steps 5 and 6).

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from unreacted protein, free PEG, and other reaction components based on size.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Superdex 200, Sephacryl S-300)

  • Chromatography system (e.g., FPLC, HPLC)

  • Elution Buffer: A buffer suitable for the stability of the protein (e.g., PBS, pH 7.4)

  • UV detector (280 nm)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE (Protocol 4) to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure PEGylated protein.

Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE

Objective: To visualize the increase in molecular weight of the protein after PEGylation.

Materials:

  • Unmodified protein (control)

  • Crude PEGylation reaction mixture

  • Purified PEGylated protein

  • SDS-PAGE precast gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

  • Barium iodide stain (for PEG visualization, optional)

Procedure:

  • Sample Preparation: Mix the protein samples with the sample loading buffer and heat at 95°C for 5 minutes (if the protein is heat-stable).

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the gel and run the electrophoresis according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a broader band at a higher apparent molecular weight.[12][15] The degree of PEGylation can be estimated by the shift in molecular weight.

Protocol 5: In Vitro Proteolytic Stability Assay

Objective: To assess the increased resistance of a PEGylated protein to proteolytic degradation compared to its unmodified counterpart.

Materials:

  • Unmodified protein

  • PEGylated protein

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Digestion Buffer: A buffer optimal for the activity of the chosen protease (e.g., for trypsin, 50 mM Ammonium Bicarbonate, pH 8.0)

  • Protease Inhibitor (e.g., PMSF, for stopping the reaction)

  • SDS-PAGE materials (as in Protocol 4)

  • Densitometer or imaging software

Procedure:

  • Reaction Setup:

    • Prepare solutions of the unmodified and PEGylated proteins at the same concentration in the digestion buffer.

    • Prepare a stock solution of the protease.

  • Digestion:

    • Add the protease to both the unmodified and PEGylated protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:20 or 1:50 w/w).

    • Incubate the reactions at the optimal temperature for the protease (e.g., 37°C for trypsin).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction.

  • Reaction Quenching:

    • Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by adding SDS-PAGE sample loading buffer and heating.

  • SDS-PAGE Analysis:

    • Run the samples from each time point on an SDS-PAGE gel.

  • Data Analysis:

    • Stain the gel and quantify the intensity of the intact protein band at each time point using densitometry.

    • Plot the percentage of intact protein remaining versus time for both the unmodified and PEGylated proteins to compare their degradation rates. The PEGylated protein is expected to show a slower rate of degradation.[7]

V. Visualizing PEGylation Workflows and Biological Pathways

Diagram 1: General Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Solution Protein Solution in Amine-Free Buffer PEGylation PEGylation Reaction (Protein + Activated PEG) Protein_Solution->PEGylation PEG_Reagent Activate PEG Reagent (e.g., PEG-NHS) PEG_Reagent->PEGylation Quenching Quench Reaction PEGylation->Quenching SEC Size-Exclusion Chromatography (SEC) Quenching->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE Stability_Assay Stability & Activity Assays SEC->Stability_Assay Final_Product Purified PEGylated Protein SDS_PAGE->Final_Product Stability_Assay->Final_Product

Caption: General workflow for protein PEGylation.

Diagram 2: Site-Specific vs. Random PEGylation

PEGylation_Strategies cluster_random Random PEGylation cluster_specific Site-Specific PEGylation Therapeutic_Protein Therapeutic Protein Amine_Reactive Amine-Reactive (e.g., PEG-NHS) Therapeutic_Protein->Amine_Reactive Thiol_Reactive Thiol-Reactive (e.g., PEG-Maleimide) Therapeutic_Protein->Thiol_Reactive Lysine_Residues Targets Multiple Lysine Residues Amine_Reactive->Lysine_Residues Heterogeneous_Product Heterogeneous Product Lysine_Residues->Heterogeneous_Product Cysteine_Residue Targets Specific Cysteine Residue Thiol_Reactive->Cysteine_Residue Homogeneous_Product Homogeneous Product Cysteine_Residue->Homogeneous_Product

Caption: Comparison of random and site-specific PEGylation.

Diagram 3: G-CSF Signaling Pathway

GCSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF_Receptor G-CSF Receptor JAK JAK GCSF_Receptor->JAK Activation Ras Ras GCSF_Receptor->Ras GCSF G-CSF or PEG-G-CSF GCSF->GCSF_Receptor Binding STAT STAT JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K STAT_P p-STAT (Dimer) STAT->STAT_P Gene_Expression Gene Expression STAT_P->Gene_Expression Akt Akt PI3K->Akt Akt_P p-Akt Akt->Akt_P Akt_P->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_P p-ERK ERK->ERK_P ERK_P->Gene_Expression Biological_Response Proliferation, Differentiation, Survival Gene_Expression->Biological_Response

Caption: G-CSF receptor signaling pathways.[8][9][14][16]

References

Application Notes and Protocols for Monitoring Bioconjugation Reactions with Sulfone-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides by improving their stability, solubility, and pharmacokinetic profiles.[1][2] Site-specific conjugation is crucial for maintaining the biological activity of the biomolecule.[3][4] Sulfone-PEG linkers have emerged as valuable reagents for site-specific PEGylation, particularly by targeting disulfide bonds or histidine residues.[3][5][6] This document provides detailed application notes and protocols for setting up experiments to monitor these bioconjugation reactions effectively.

Monitoring the reaction is critical to optimize conditions, ensure high conjugation efficiency, and characterize the final product.[7][8] This involves tracking the consumption of reactants and the formation of the desired PEGylated product while monitoring potential side reactions or degradation.[9]

Reaction Mechanism and Signaling Pathway

Bis-sulfone PEG linkers react with two cysteine thiols, which are generated from the reduction of a disulfide bridge in a protein or antibody, to form a stable three-carbon bridge.[3][4][5] This process, known as re-bridging, allows for site-specific conjugation while maintaining the protein's tertiary structure.[3][5] The reaction proceeds via a sequential, interactive bis-alkylation.[3] Mono-sulfone PEGs can also be used and are less susceptible to deconjugation compared to maleimide-based linkers.[9] Vinyl sulfone PEG derivatives are highly selective for reaction with sulfhydryl groups.[10]

Below is a diagram illustrating the general reaction pathway for disulfide re-bridging using a bis-sulfone PEG linker.

Sulfone_PEG_Reaction_Pathway cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Bioconjugation Protein_Disulfide Protein with Accessible Disulfide Bond (S-S) Reduced_Protein Protein with Free Thiols (-SH HS-) Protein_Disulfide->Reduced_Protein Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Protein_Disulfide PEGylated_Protein PEGylated Protein (Thioether Bridge) Reduced_Protein->PEGylated_Protein Bis-alkylation Sulfone_PEG Bis-Sulfone PEG Linker Sulfone_PEG->Reduced_Protein

Caption: General reaction pathway for disulfide re-bridging using a bis-sulfone PEG linker.

Experimental Setup and Monitoring Workflow

A robust experimental setup for monitoring sulfone-PEG bioconjugation reactions typically involves a combination of chromatographic and electrophoretic techniques to separate the reactants, products, and byproducts, followed by detection and quantification.

Monitoring_Workflow Start Start: Bioconjugation Reaction Mixture Time_Points Collect Aliquots at Different Time Points Start->Time_Points Quench Quench Reaction (e.g., pH change, add quenching agent) Time_Points->Quench Analysis Analytical Techniques Quench->Analysis SEC Size-Exclusion Chromatography (SEC) Analysis->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Analysis->RP_HPLC SDS_PAGE SDS-PAGE Analysis->SDS_PAGE MS Mass Spectrometry (LC-MS, MALDI-TOF) Analysis->MS Data_Analysis Data Analysis and Quantification SEC->Data_Analysis RP_HPLC->Data_Analysis SDS_PAGE->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for monitoring bioconjugation reactions.

Detailed Experimental Protocols

Protocol 1: General PEGylation with a Bis-Sulfone Linker

This protocol outlines the site-specific PEGylation of a protein with an accessible disulfide bond.

Materials:

  • Protein with an accessible disulfide bond

  • Bis-sulfone PEG reagent

  • Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., L-cysteine)

  • Analytical columns: SEC and RP-HPLC columns

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Disulfide Reduction: Add a 5-10 fold molar excess of the reducing agent (e.g., DTT) to the protein solution. Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or buffer exchange into a degassed reaction buffer.

  • PEGylation Reaction: Add the bis-sulfone PEG reagent to the reduced protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 1.1 to 2 equivalents of PEG per disulfide bond is recommended.[11]

  • Incubation: Incubate the reaction mixture at room temperature (25°C) for 2-4 hours.[12]

  • Monitoring: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a molar excess of a quenching agent like L-cysteine or by acidifying the solution.

  • Analysis: Analyze the quenched samples using the analytical methods described below.

Protocol 2: Analytical Monitoring by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is useful for separating the larger PEGylated protein from the smaller unreacted protein and PEG reagent.[1]

Instrumentation:

  • HPLC system with a UV detector and preferably a charged aerosol detector (CAD) for PEG detection.[7][8]

  • SEC column suitable for the size range of the protein and its PEGylated form.

Procedure:

  • Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS).

  • Inject the quenched reaction aliquot onto the column.

  • Monitor the elution profile at 280 nm for the protein and with the CAD for the PEG reagent.

  • The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

  • Quantify the peak areas to determine the percentage of conversion.

Protocol 3: Analytical Monitoring by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It can be used to separate different PEGylated species (e.g., mono-, di-PEGylated) and unreacted protein.

Instrumentation:

  • HPLC system with a UV detector.

  • C4 or C8 reversed-phase column.

Procedure:

  • Equilibrate the column with a mobile phase of water/acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).

  • Inject the quenched reaction aliquot.

  • Elute with a gradient of increasing acetonitrile concentration.

  • The more PEG chains attached, the more hydrophobic the protein will become, leading to a longer retention time.

  • Quantify the peak areas to assess the reaction progress and product distribution.

Protocol 4: Analysis by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. It provides a quick, qualitative assessment of the PEGylation reaction.

Procedure:

  • Mix the quenched reaction aliquots with SDS-PAGE loading buffer.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel at a constant voltage.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.[11]

Protocol 5: Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the successful conjugation and the number of PEG chains attached.[1][13]

Instrumentation:

  • LC-MS or MALDI-TOF mass spectrometer.

Procedure:

  • Desalt the sample.

  • For LC-MS, inject the sample into the LC system coupled to the mass spectrometer.

  • For MALDI-TOF, co-crystallize the sample with a suitable matrix on a target plate.

  • Acquire the mass spectrum. The mass of the PEGylated protein will be the sum of the protein mass and the mass of the attached PEG chains.

Data Presentation

Quantitative data from the monitoring experiments should be summarized in tables for easy comparison.

Table 1: Monitoring PEGylation Reaction by SEC-HPLC

Time Point (minutes)Unmodified Protein (%)PEGylated Protein (%)Free PEG (%)
01000100
30455548
60158518
1205956
240<2>98<2

Table 2: Effect of PEG:Protein Molar Ratio on Conjugation Efficiency

PEG:Protein Molar RatioConjugation Efficiency (%)Unmodified Protein (%)Di-PEGylated Species (%)
1:18515<1
2:198<23
5:1>99<18

Note: The data in these tables are illustrative and will vary depending on the specific protein, PEG reagent, and reaction conditions. High conjugation efficiencies of over 80% or 95% have been reported.[5][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete disulfide reduction.Increase the concentration or incubation time of the reducing agent.[14]
Re-oxidation of thiols.Perform conjugation immediately after removing the reducing agent; use degassed buffers.[14]
Hydrolysis of the sulfone reagent.Prepare fresh reagent solutions.[14]
Protein Aggregation Unfavorable buffer conditions.Screen different pH values and buffer compositions.[14]
Use of excessive organic co-solvent.Minimize the amount of organic solvent.[14]
Non-specific Labeling Reaction with other nucleophilic residues.Maintain the pH in the optimal range (6.5-7.4) to favor thiol reactivity.[10][14]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Active-Mono-Sulfone-PEG8-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Active-Mono-Sulfone-PEG8-acid conjugation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of the mono-sulfone group on the this compound linker?

The primary target for the mono-sulfone group is the sulfhydryl (-SH) group of a cysteine residue within your protein or peptide. The reaction proceeds via a Michael addition, forming a stable thioether bond. However, at neutral to slightly alkaline pH, the mono-sulfone group can also react with other nucleophilic residues such as the epsilon-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, which can lead to a less homogenous product.[1][2][3]

Q2: What is the purpose of the terminal carboxylic acid on this linker?

The terminal carboxylic acid provides a secondary site for conjugation. After the initial PEGylation of your target protein via the mono-sulfone group, the carboxylic acid can be activated (e.g., using EDC and NHS) to react with a primary amine on a second molecule.[1][4][5] This bifunctional nature makes it a useful tool for creating antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where one end of the PEG linker binds to a target protein and the other to an E3 ligase ligand.[]

Q3: Why is a reduction step recommended after conjugation?

A post-conjugation reduction step is crucial for ensuring the long-term stability of the thioether bond.[2] The initial conjugate contains a ketone group that makes the alpha-protons slightly acidic, creating a potential for a retro-Michael reaction, which would lead to de-conjugation.[2] Reducing the ketone to a secondary alcohol with a mild reducing agent like sodium borohydride (B1222165) eliminates this possibility, resulting in a more stable final product.[2] Studies have shown that the reduced mono-sulfone-PEG conjugate is significantly more stable than its maleimide-PEG counterpart, especially in the presence of competing thiols like glutathione.[2][7]

Q4: What are the recommended storage conditions for this compound?

To maintain the reactivity of the mono-sulfone group, the reagent should be stored at -20°C and protected from moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive group.

Troubleshooting Guide

Low Conjugation Yield
Possible Cause Recommended Solution
Suboptimal pH The optimal pH for the reaction of the mono-sulfone group with thiols is typically between 7.0 and 8.5. If the pH is too low, the thiol group will be protonated and less nucleophilic. If the pH is too high, side reactions with amines may increase. It is recommended to perform a pH screening experiment to determine the optimal pH for your specific protein.[8][9][10]
Insufficient Molar Excess of PEG Reagent A molar excess of the PEG reagent is generally required to drive the reaction to completion. A starting point of a 3:1 to 12:1 molar ratio of PEG to protein is recommended.[2] The optimal ratio will depend on the number of reactive sites on your protein and should be determined empirically.
Short Reaction Time or Low Temperature The conjugation reaction may require several hours to reach completion. A typical reaction time is 4 hours at 25°C.[2] If the yield is low, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can increase the rate of side reactions and may affect protein stability.[11]
Protein Thiol is Inaccessible or Oxidized The target cysteine residue may be buried within the protein's three-dimensional structure or may have formed a disulfide bond. Ensure that the target thiol is accessible and in a reduced state. If necessary, a mild reducing agent like TCEP can be used prior to conjugation.
Inactivated PEG Reagent Improper storage or handling of the this compound can lead to its inactivation. Use a fresh vial of the reagent and ensure it has been stored correctly at -20°C and protected from moisture.
Protein Precipitation During Reaction
Possible Cause Recommended Solution
High Protein Concentration High concentrations of protein can sometimes lead to aggregation and precipitation during the PEGylation reaction.[12] Try reducing the initial protein concentration.
Inappropriate Buffer Conditions The buffer composition, including ionic strength and pH, can affect protein solubility. Ensure that the chosen buffer is suitable for your protein and that the pH is not close to the protein's isoelectric point, where it is least soluble.[13]
PEG-induced Precipitation High concentrations of PEG can cause proteins to precipitate out of solution.[14][15] If you are using a high molar excess of the PEG reagent, this could be a contributing factor. Try reducing the molar ratio of PEG to protein.
Protein Instability The reaction conditions (e.g., temperature, pH) may be causing your protein to denature and precipitate.[13] Assess the stability of your protein under the planned reaction conditions before proceeding with conjugation.
Difficulty in Purifying the Conjugate
Possible Cause Recommended Solution
Presence of Multiple PEGylated Species Side reactions with lysine or histidine residues can result in a heterogeneous mixture of mono-, di-, and multi-PEGylated products, which can be difficult to separate.[3][16] Optimize the reaction pH to favor thiol reactivity (typically pH 7.0-7.5) to minimize these side reactions.
Co-elution of Unreacted PEG and Protein Unreacted PEG and protein can be challenging to separate from the desired conjugate. Size exclusion chromatography (SEC) is often effective at removing unreacted protein, while ion-exchange chromatography (IEX) can be used to separate species based on the change in surface charge after PEGylation.[][17] Hydrophobic interaction chromatography (HIC) can also be a useful tool.[][18]
Formation of Aggregates PEGylation can sometimes induce the formation of protein aggregates. SEC can be used to separate the desired monomeric conjugate from higher molecular weight aggregates.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general starting point for the conjugation of this compound to a protein with an available cysteine residue. Optimization of the parameters in the tables below is recommended for each specific protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 100 mM HEPES, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.

    • If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP using a desalting column.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of the PEG reagent in the reaction buffer immediately before use to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG reagent to the protein solution.

    • Incubate the reaction at 25°C for 4 hours with gentle mixing.

  • Reduction Step:

    • Add a fresh solution of sodium borohydride to the reaction mixture to a final concentration of 0.5 mg/mL.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][17]

Quantitative Data for Reaction Optimization

The following tables provide a summary of starting conditions and ranges for optimizing the conjugation reaction, based on literature values for mono-sulfone-PEG conjugation with hemoglobin.[2]

Table 1: Effect of Molar Ratio of PEG to Protein on Conjugation Efficiency

Molar Ratio (PEG:Protein)Incubation Time (hours)Temperature (°C)Approximate Mono-PEGylated Product Yield (%)Notes
3:1425>80%Recommended starting ratio to minimize di- and multi-PEGylation.[2]
6:1425VariableIncreased likelihood of multi-PEGylated species.[2]
12:1425VariableSignificant formation of di- and higher-order PEGylated products.[2]

Table 2: Recommended Reaction Parameters

ParameterRecommended Starting ConditionRange for Optimization
pH 7.57.0 - 8.5
Temperature 25°C4°C - 37°C
Reaction Time 4 hours2 - 24 hours
Protein Concentration 1-5 mg/mL0.5 - 10 mg/mL
Protocol 2: Activation of Terminal Carboxylic Acid and Secondary Conjugation

This protocol describes the activation of the terminal carboxylic acid on the PEGylated protein for subsequent conjugation to an amine-containing molecule.

  • Buffer Exchange:

    • Exchange the purified PEGylated protein into an amine-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, at pH 6.0.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of N-hydroxysuccinimide (NHS) to the PEGylated protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Secondary Conjugation:

    • Add the amine-containing molecule to the activated PEGylated protein solution.

    • Adjust the pH of the reaction mixture to 7.5-8.0.

    • Incubate for 2-4 hours at room temperature.

  • Purification:

    • Purify the final bi-conjugate using an appropriate chromatography method (e.g., SEC, IEX, or HIC) to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_stabilization Stabilization cluster_purification Purification & Analysis p Protein Solution (Thiol-free buffer) mix Mix Protein and PEG (Optimize pH, Temp, Ratio) p->mix peg Active-Mono-Sulfone- PEG8-acid Solution peg->mix react Incubate (e.g., 4h at 25°C) mix->react reduce Add Reducing Agent (e.g., NaBH4) react->reduce stabilize Incubate (e.g., 30 min at RT) reduce->stabilize purify Purify Conjugate (SEC, IEX, HIC) stabilize->purify analyze Characterize Product (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

Caption: Reaction pathway for mono-sulfone conjugation and stabilization.

References

Troubleshooting low conjugation efficiency with mono-sulfone-PEG reagents.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mono-sulfone-PEG reagents. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their conjugation experiments.

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results when using mono-sulfone-PEG reagents.

Q1: My conjugation efficiency with a mono-sulfone-PEG reagent is lower than expected. What are the primary factors I should investigate?

Low conjugation efficiency with mono-sulfone-PEG reagents typically stems from one of three areas: the integrity of the thiol group on your target molecule, the stability and reactivity of the PEG reagent itself, or suboptimal reaction conditions. A logical troubleshooting workflow can help pinpoint the issue.

cluster_thiol Thiol Group Troubleshooting cluster_peg PEG Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting start Low Conjugation Efficiency thiol 1. Assess Thiol Group Integrity start->thiol peg 2. Verify PEG Reagent Quality thiol->peg Thiol is accessible and reduced? thiol_quant Quantify free thiols (e.g., Ellman's Reagent) thiol->thiol_quant conditions 3. Optimize Reaction Conditions peg->conditions Reagent is active? peg_storage Confirm proper storage (cool, dry conditions) peg->peg_storage solution Successful Conjugation conditions->solution Conditions are optimized? cond_ph Verify buffer pH (optimal range 6.5-7.5) conditions->cond_ph thiol_access Check for steric hindrance (consider mild denaturation) thiol_quant->thiol_access thiol_reduced Ensure disulfide bonds are fully reduced thiol_access->thiol_reduced peg_hydrolysis Check for hydrolysis (use fresh reagent) peg_storage->peg_hydrolysis peg_solubility Ensure complete dissolution before adding to reaction peg_hydrolysis->peg_solubility cond_ratio Optimize PEG:Protein molar ratio cond_ph->cond_ratio cond_time Adjust reaction time and temperature cond_ratio->cond_time cond_buffer Check for interfering buffer components cond_time->cond_buffer

Caption: Troubleshooting workflow for low PEGylation efficiency.

Q2: How does pH affect the conjugation efficiency and specificity of mono-sulfone-PEG reagents?

The pH of the reaction buffer is a critical parameter. Mono-sulfone-PEG reagents react with the unprotonated thiolate anion (S-) of cysteine residues. The pKa of a typical cysteine thiol is around 8.3.

  • For Thiol-Specific Conjugation: A pH range of 6.5-7.5 is often a good compromise. In this range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward, while minimizing side reactions with other nucleophilic groups like amines.

  • Side Reactions: At higher pH values (e.g., > 8.0), the deprotonation of amine groups on lysine (B10760008) residues increases, which can lead to non-specific conjugation and a heterogeneous product.[1][2] Lowering the pH can increase the specificity for thiols by suppressing the reactivity of amino groups.[1][2]

ph_low Low pH (<6.5) thiolate_low Low [Thiolate] ph_low->thiolate_low amine_unreactive Amine (Lys) groups mostly protonated (unreactive) ph_low->amine_unreactive ph_optimal Optimal pH (6.5-7.5) thiolate_mod Moderate [Thiolate] ph_optimal->thiolate_mod ph_optimal->amine_unreactive ph_high High pH (>8.0) thiolate_high High [Thiolate] ph_high->thiolate_high amine_reactive Amine (Lys) groups increasingly deprotonated (reactive) ph_high->amine_reactive eff_low Result: Slow reaction rate, low efficiency thiolate_low->eff_low eff_good Result: Good efficiency, high thiol specificity thiolate_mod->eff_good eff_poor Result: High reaction rate, poor specificity (side reactions) thiolate_high->eff_poor amine_reactive->eff_poor

Caption: Effect of pH on mono-sulfone-PEG reaction specificity.

Q3: What is the recommended molar ratio of mono-sulfone-PEG reagent to my protein?

The optimal molar ratio is highly dependent on the specific protein and the number of available cysteine residues.

  • Starting Point: A 3:1 to 12:1 molar ratio of PEG to protein is a common starting range.[1][3]

  • Optimization: It is crucial to perform a series of experiments with varying molar ratios to determine the optimal condition for your specific application.

  • High Ratios and Side Reactions: Using a large excess of the mono-sulfone-PEG reagent can lead to di-PEGylation or other non-specific modifications, even at a neutral pH.[1][2][3][4] For instance, in a study with hemoglobin, increasing the PEG:Hb ratio from 3:1 to 12:1 significantly increased the formation of di-PEGylated products.[2]

Table 1: Effect of PEG:Hemoglobin Ratio on Conjugation Products

PEG:Hb RatioMono-PEGylated Hb (%)Di-PEGylated Hb (%)
3:1>80~5
6:1~75~15
12:1~65~25

Data adapted from a study on hemoglobin PEGylation. Actual results may vary depending on the protein and reaction conditions.[1][3]

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism of a mono-sulfone-PEG with a cysteine residue?

The conjugation occurs via a Michael addition reaction. The nucleophilic thiol group of a cysteine residue attacks the α,β-unsaturated sulfone, forming a stable thioether bond. To further increase the stability of this linkage and prevent potential retro-Michael deconjugation, a subsequent reduction step using a mild reducing agent like sodium borohydride (B1222165) is often employed to convert the ketone in the linker to a secondary alcohol.[1][3]

reagents Protein-SH + PEG-Sulfone transition Michael Addition (pH 6.5-7.5) reagents->transition intermediate Protein-S-Linker(Keto)-PEG transition->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction final_product Stable Conjugate Protein-S-Linker(Alcohol)-PEG reduction->final_product

Caption: Mono-sulfone-PEG conjugation and stabilization pathway.

Q: My mono-sulfone-PEG reagent won't dissolve in my aqueous buffer. What should I do?

PEG reagents, especially those with higher molecular weights, can sometimes be difficult to dissolve directly in aqueous buffers.

  • Use an Organic Co-solvent: First, dissolve the PEG reagent in a small amount of a compatible, water-miscible organic solvent such as DMSO or DMF.

  • Add Dropwise: Add this stock solution dropwise to your reaction buffer while gently vortexing or stirring. This gradual addition helps prevent the reagent from precipitating out of solution.

Q: How can I analyze the efficiency of my conjugation reaction?

Several analytical techniques can be used to characterize and quantify the extent of PEGylation:

  • SDS-PAGE: This is a straightforward method to qualitatively assess the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The PEGylated conjugate, being larger, will elute earlier than the unmodified protein.[5][6]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the unreacted protein, the PEGylated product, and sometimes different species of PEGylated protein (e.g., mono-, di-, tri-PEGylated).[5][]

  • Mass Spectrometry (MS): Techniques like ESI-MS can provide precise mass information, confirming the covalent attachment of the PEG moiety and helping to determine the degree of PEGylation (the number of PEG chains per protein).[][8]

Table 2: Comparison of Analytical Methods for PEGylation Analysis

TechniqueInformation ProvidedAdvantagesLimitations
SDS-PAGE Qualitative assessment of molecular weight shiftSimple, widely availableLow resolution, not quantitative
SEC-HPLC Separation by size, quantificationGood for separating conjugate from free proteinMay not resolve different PEGylated species
RP-HPLC Separation by hydrophobicity, quantificationCan often resolve different PEGylated speciesPEGs themselves lack a UV chromophore, requiring specific detectors or derivatization[5][]
Mass Spec. Precise mass of conjugate, degree of PEGylationHighly accurate and detailed informationCan be complex for heterogeneous PEG reagents[8]

Q: How does the stability of a mono-sulfone-PEG conjugate compare to a maleimide-PEG conjugate?

Mono-sulfone-PEG conjugates, especially after the reduction of the ketone, are generally more stable than maleimide-PEG conjugates.[1][3] Maleimide-thiol adducts are susceptible to deconjugation through a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[3][9] Reduced mono-sulfone linkages form a very stable thioether bond that is resistant to such exchange reactions.

A comparative study showed that after 7 days at 37°C in the presence of 1 mM glutathione, a mono-sulfone-PEG conjugate retained over 90% of its integrity, whereas a maleimide-PEG conjugate retained less than 70%.[1][4][9]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Mono-Sulfone-PEG
  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP.

    • Remove the reducing agent completely using a desalting column or dialysis. The buffer should be degassed and purged with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

    • The final protein solution should be in a suitable buffer, typically phosphate (B84403) or borate (B1201080) buffer at pH 6.5-7.5. Avoid buffers containing primary amines (like Tris) or thiols.

  • PEG Reagent Preparation:

    • Allow the mono-sulfone-PEG reagent to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the PEG reagent immediately before use. If solubility is an issue, dissolve it in a minimal amount of DMSO or DMF first.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., starting with a 5-fold molar excess) of the dissolved PEG reagent to the protein solution.

    • Incubate the reaction at room temperature or 4°C. Reaction times can range from 2 to 24 hours. Monitor the reaction progress if possible.[1]

    • Optional but Recommended: After the initial conjugation, perform a reduction step to stabilize the linkage. Add a fresh solution of sodium borohydride (e.g., to a final concentration of 1 mg/mL) and incubate for 30 minutes at room temperature.

  • Purification:

    • Quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol).

    • Remove excess PEG reagent and byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: Analysis of Conjugation Efficiency by RP-HPLC
  • Instrumentation: An HPLC system equipped with a C4 or C8 reverse-phase column and a UV detector.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Develop a linear gradient that allows for the separation of the unconjugated protein from the more hydrophobic PEGylated protein. A typical gradient might run from 20% to 80% Mobile Phase B over 30 minutes.

  • Sample Analysis:

    • Inject a sample of the reaction mixture at different time points (e.g., 0, 2, 4, and 24 hours) to monitor the progress.

    • Inject the purified conjugate to assess its purity.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated protein and the PEGylated product(s).

    • Calculate the conjugation efficiency as: (Area of PEGylated Protein / (Area of PEGylated Protein + Area of Unconjugated Protein)) * 100%.

References

Technical Support Center: Characterization of Active-Mono-Sulfone-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, frequently asked questions (FAQs), and troubleshooting advice for the characterization of biomolecules conjugated with Active-Mono-Sulfone-PEG8-acid.

Section 1: Getting Started & General FAQs

This section covers fundamental questions about the this compound linker and general characterization strategies.

Q1: What is this compound?

A: this compound is a heterobifunctional crosslinker commonly used in bioconjugation and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three parts:

  • An active mono-sulfone group , which selectively reacts with thiol groups (sulfhydryls) on cysteine residues via a Michael addition reaction.[3] This bond is notably more stable than traditional maleimide-thiol linkages, especially in the presence of competing thiols like glutathione.[4][5]

  • A PEG8 spacer , an eight-unit polyethylene (B3416737) glycol chain that improves solubility and provides a flexible, hydrophilic spacer between the conjugated molecules.[6]

  • A terminal carboxylic acid group , which can be coupled to primary amines (e.g., lysine (B10760008) residues or an N-terminus) using standard carbodiimide (B86325) chemistry (e.g., EDC, NHS) to form a stable amide bond.[3]

Q2: What is the general workflow for characterizing a conjugate made with this linker?

A: A typical characterization workflow involves a multi-step analytical approach to confirm successful conjugation, determine the degree of labeling, and assess the purity and stability of the final product. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_workflow Characterization Workflow A Conjugation Reaction (Protein + Linker) B Purification (e.g., SEC, IEX) A->B Crude Product C Purity & Homogeneity Check (HPLC, SDS-PAGE) B->C Purified Conjugate D Identity Confirmation (Mass Spectrometry) C->D Purity Confirmed E Structural Integrity (NMR, CD Spectroscopy) C->E Homogeneity Confirmed F Final Product Characterization Report D->F E->F G Start Multiple Peaks in RP-HPLC of Conjugate CheckControls Do peaks match retention time of starting materials? Start->CheckControls Incomplete Cause: Incomplete Reaction Action: Optimize stoichiometry, reaction time, or temperature. CheckControls->Incomplete Yes CheckSEC Run SEC-HPLC. Is a high MW peak present? CheckControls->CheckSEC No Aggregate Cause: Aggregation Action: Modify buffer conditions (pH, salt), or lower protein concentration. CheckSEC->Aggregate Yes AnalyzeMS Analyze peaks by Mass Spec. Are masses consistent with side reactions (e.g., +linker on Lysine)? CheckSEC->AnalyzeMS No SideReaction Cause: Side Reaction Action: Lower reaction pH to favor thiol reactivity over amine reactivity. AnalyzeMS->SideReaction Yes Other Consider other causes: Isomers, degradation, etc. AnalyzeMS->Other No

References

Technical Support Center: Purity Assessment of Monodisperse PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of monodisperse PEG linkers. Accurate purity determination is critical for ensuring the quality, consistency, and efficacy of PEGylated therapeutics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What defines a "monodisperse" PEG linker and why is it important?

A1: A monodisperse PEG linker is a pure compound with a single, precise molecular weight, meaning all molecules have the same degree of polymerization.[4][5][6] This is in contrast to polydisperse PEGs, which are a mixture of polymer chains with a range of molecular weights.[4][6] The purity of a monodisperse PEG is quantified by the Polydispersity Index (PDI), which should be equal to 1.0.[6][] The uniformity of monodisperse PEGs is crucial in drug development as it leads to homogeneous PEGylated drugs, simplifying characterization, improving batch-to-batch reproducibility, and reducing risks associated with heterogeneity.[1][2][3][4]

Q2: What are the primary analytical techniques for assessing the purity of monodisperse PEG linkers?

A2: The primary techniques for assessing the purity of monodisperse PEG linkers are High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11][12][13] Each technique provides unique and complementary information regarding the purity and structural integrity of the PEG linker.

Q3: What kind of impurities can be expected in a monodisperse PEG linker sample?

A3: Impurities in monodisperse PEG linkers can include shorter or longer PEG chains (oligo- or polymers with different degrees of polymerization), starting materials from the synthesis, byproducts of the reaction, and elemental impurities like heavy metals or salts.[8][10] It is also possible to have PEGs with incorrect functional groups or protecting groups that were not successfully removed.

Q4: How do I interpret the Polydispersity Index (PDI) for a monodisperse PEG linker?

A4: The Polydispersity Index (PDI) is a measure of the uniformity of molecular weight in a polymer sample.[6][] For a truly monodisperse PEG linker, the PDI should be 1.0.[1][6][] A PDI value slightly above 1.0 may indicate the presence of other PEG species with different chain lengths. The closer the PDI is to 1.0, the higher the purity of the monodisperse PEG linker.

Troubleshooting Guides

HPLC & SEC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing or Broadening - Secondary interactions with the stationary phase.- Inappropriate mobile phase composition.- Column degradation.- Use a mobile phase with a different pH or ionic strength.- Screen different column chemistries (e.g., C18, C8).- Replace the column with a new one.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Flush the HPLC system with a strong solvent.- Run blank injections to identify the source of contamination.- Ensure proper needle wash procedures are in place.
Poor Resolution of Oligomers - Non-optimal gradient or isocratic conditions.- Inadequate column length or particle size.- Optimize the gradient profile to improve separation.- Use a longer column or a column with smaller particles for higher efficiency.[14]
No Peak Detected (especially with UV) - PEG linkers lack a strong UV chromophore.[14][15]- Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[10][14][15]
MALDI-TOF MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity - Inefficient ionization.- Inappropriate matrix or cationizing agent.- Optimize the matrix and cationizing agent combination for your specific PEG linker.[11][16][17]- Adjust the laser intensity.[16][17]
Broad or Unresolved Peaks - High polydispersity in the sample.- Suboptimal instrument calibration.- First, confirm the sample is expected to be monodisperse. If so, recalibrate the instrument using known standards.- Optimize sample preparation to promote co-crystallization with the matrix.
Complex Spectrum with Multiple Series of Peaks - Presence of different salt adducts (e.g., Na+, K+).- Fragmentation of the PEG linker.- Use a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) to promote the formation of a single adduct.[11]- Reduce the laser power to minimize fragmentation.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad Resonances - Sample aggregation.- Presence of paramagnetic impurities.- Dilute the sample or analyze at a higher temperature.- Ensure high-purity NMR solvent is used.
Inaccurate Integration - Overlapping peaks.- Incorrectly set integration regions.- Use a higher field strength NMR for better resolution.- Carefully define the integration regions to exclude impurity peaks.
Difficulty Identifying End-Group Signals - Low concentration of end-groups compared to the repeating units.- Use a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) which can help resolve hydroxyl protons.[18]- Acquire a 13C NMR spectrum to confirm the presence of specific functional groups.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC with ELSD
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation:

    • Dissolve the monodisperse PEG linker in the initial mobile phase composition at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 SLM.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2: Molecular Weight Determination by MALDI-TOF MS
  • System Preparation:

    • Mass Spectrometer: Bruker Autoflex or equivalent MALDI-TOF system.

    • Laser: 337 nm Nitrogen laser.

  • Sample and Matrix Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.

    • Cationizing Agent: 10 mg/mL Sodium Trifluoroacetate (NaTFA) in water.

    • Sample Solution: 1 mg/mL of the monodisperse PEG linker in water.

  • Target Plate Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent in a 1:10:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a known PEG standard.

  • Data Analysis:

    • Identify the peak corresponding to the [M+Na]+ ion of the monodisperse PEG linker.

    • Confirm the absence of a distribution of peaks, which would indicate polydispersity. The presence of a single major peak confirms monodispersity.[10]

Protocol 3: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the monodisperse PEG linker in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral parameters: 16 scans, 2-second relaxation delay.

  • Data Analysis:

    • Integrate the characteristic peaks of the PEG backbone (typically around 3.6 ppm) and the terminal functional groups.

    • The ratio of the integrations should correspond to the expected structure of the monodisperse PEG linker. For example, for a methoxy-terminated PEG, the ratio of the methoxy (B1213986) protons (around 3.4 ppm) to the backbone protons can be used to confirm the chain length.[8]

Data Presentation

Table 1: Typical Purity and PDI Specifications for Monodisperse PEG Linkers

ParameterSpecificationAnalytical Technique
Purity ≥ 95%HPLC-ELSD/CAD
Polydispersity Index (PDI) ≤ 1.05 (ideally 1.0)SEC/GPC, MALDI-TOF MS
Identity Conforms to expected structure¹H NMR, Mass Spectrometry

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Further Characterization & Outcome start Receive Monodisperse PEG Linker Sample hplc HPLC-ELSD/CAD Purity Assessment start->hplc maldi MALDI-TOF MS Monodispersity Check start->maldi purity_check Purity ≥ 95%? hplc->purity_check pdi_check PDI ≈ 1.0? maldi->pdi_check purity_check->pdi_check Yes fail Fail QC Further Purification or Reject Batch purity_check->fail No nmr ¹H NMR Structural Confirmation pdi_check->nmr Yes pdi_check->fail No pass Pass QC Release for Research nmr->pass

Caption: Workflow for the purity assessment of monodisperse PEG linkers.

Troubleshooting_Logic cluster_hplc HPLC/SEC Issues cluster_ms MALDI-TOF MS Issues cluster_nmr NMR Issues start Unexpected Result in Purity Analysis hplc_issue Broad Peaks or Poor Resolution start->hplc_issue ms_issue Low Signal or Complex Spectra start->ms_issue nmr_issue Inaccurate Integration or Broad Signals start->nmr_issue check_method Review Method Parameters (Mobile Phase, Gradient) hplc_issue->check_method use_alt_detector No UV Signal? Use ELSD/CAD hplc_issue->use_alt_detector check_column Inspect Column Performance check_method->check_column optimize_prep Optimize Matrix & Cationizing Agent ms_issue->optimize_prep check_cal Verify Instrument Calibration optimize_prep->check_cal check_solvent Use High-Purity Solvent (e.g., DMSO-d6) nmr_issue->check_solvent increase_field Use Higher Field Strength NMR check_solvent->increase_field

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Strategies to Minimize Side Reactions in PEGylation with Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions during the PEGylation of therapeutic proteins and peptides using sulfone-based linkers. Our goal is to provide you with the necessary information to optimize your conjugation strategies, improve reaction specificity, and ensure the quality and homogeneity of your PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during PEGylation with sulfone linkers?

A1: The primary side reaction of concern during PEGylation with sulfone linkers, such as PEG-vinyl sulfone, is the off-target conjugation to nucleophilic amino acid residues other than the intended cysteine. The most common off-target residues are lysines and histidines. This occurs because the Michael addition reaction, through which the sulfone linker attaches, can also proceed with the primary amine of lysine (B10760008) and the imidazole (B134444) nitrogen of histidine, particularly under non-optimal pH conditions. Another potential, though less common, side reaction is the formation of disulfide-linked dimers and aggregates of the protein, especially if the reaction conditions favor the oxidation of free thiols.[1]

Q2: How do sulfone linkers compare to maleimide (B117702) linkers in terms of stability and side reactions?

A2: Sulfone linkers form a stable thioether bond that is generally more resistant to hydrolysis and retro-Michael addition compared to the thioether bond formed by maleimide linkers.[2][3] This increased stability is a significant advantage for in vivo applications where the conjugate is exposed to various physiological conditions. While both linker types can react with off-target amines at elevated pH, sulfone linkers offer a good balance of reactivity and stability.

Q3: What is the optimal pH range for selective cysteine PEGylation with sulfone linkers?

A3: For highly selective cysteine PEGylation, a pH range of 6.5 to 7.5 is generally recommended.[1] Within this range, the thiol group of cysteine is sufficiently nucleophilic to react efficiently with the vinyl sulfone group, while the amino groups of lysines are predominantly protonated and thus less reactive. As the pH increases above 8.0, the deprotonation of lysine residues increases, leading to a higher probability of off-target PEGylation.[1][4]

Q4: Can temperature and reaction time influence the extent of side reactions?

A4: Yes, both temperature and reaction time are critical parameters. While higher temperatures can increase the rate of the desired cysteine conjugation, they can also accelerate side reactions with lysine and histidine.[5] Similarly, prolonged reaction times, especially at non-optimal pH, can lead to an accumulation of off-target PEGylated products. Therefore, it is crucial to optimize these parameters for each specific protein. Monitoring the reaction progress over time is recommended to determine the point of maximum cysteine conjugation with minimal side product formation.

Q5: How can I detect and quantify side products in my PEGylation reaction?

A5: A combination of analytical techniques is typically employed to detect and quantify PEGylation products and byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool, with Size-Exclusion Chromatography (SEC-HPLC) used to separate PEGylated proteins from unreacted protein and free PEG based on size, and Reversed-Phase HPLC (RP-HPLC) used to separate different PEGylated species, including positional isomers.[6][7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is essential for confirming the identity of the PEGylated species and identifying the sites of PEGylation.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during PEGylation with sulfone linkers and provides systematic solutions.

Problem Possible Causes Recommended Solutions
Low PEGylation Yield 1. Suboptimal pH: The reaction pH is too low, leading to insufficient deprotonation of the cysteine thiol. 2. Inactive PEG Reagent: The sulfone linker has hydrolyzed or degraded. 3. Presence of Reducing Agents: Residual reducing agents from a disulfide bond reduction step are competing with the protein's thiols for the PEG linker. 4. Steric Hindrance: The target cysteine is not readily accessible.1. Optimize pH: Gradually increase the pH within the 6.5-8.0 range and monitor the reaction progress. 2. Use Fresh Reagent: Always use a fresh, high-quality PEG-sulfone reagent. Store it under appropriate conditions (cool and dry). 3. Remove Reducing Agents: Ensure complete removal of reducing agents like DTT or TCEP using desalting columns or dialysis before adding the PEG reagent. 4. Use Longer Linker: Consider using a PEG linker with a longer spacer arm to overcome steric hindrance.
Non-Specific (Off-Target) PEGylation 1. High Reaction pH: The pH is above 8.0, leading to increased reactivity of lysine and histidine residues.[4] 2. High PEG-to-Protein Ratio: A large excess of the PEG reagent increases the likelihood of reactions with less reactive sites. 3. Prolonged Reaction Time: Extended reaction times allow for the slow accumulation of off-target products.1. Lower Reaction pH: Perform the reaction in the recommended pH range of 6.5-7.5.[1] 2. Optimize Stoichiometry: Titrate the molar ratio of PEG-sulfone to protein to find the optimal balance between yield and specificity. Start with a lower excess (e.g., 1.5 to 5-fold molar excess). 3. Monitor Reaction Time: Track the reaction progress using techniques like SDS-PAGE or HPLC and quench the reaction once the desired level of cysteine PEGylation is achieved.
Protein Aggregation or Precipitation 1. Over-PEGylation: Excessive PEGylation can alter the protein's surface properties, leading to aggregation. 2. Inappropriate Buffer Conditions: The buffer composition or ionic strength may not be optimal for protein stability during the reaction.1. Reduce PEG Excess: Use a lower molar excess of the PEG reagent. 2. Optimize Buffer: Screen different buffer systems and additives (e.g., non-ionic surfactants) to maintain protein solubility.[10]
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Different batches of PEG-sulfone may have varying levels of purity and reactivity. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes.1. Qualify Reagents: Characterize each new batch of PEG reagent for purity and reactivity before use. 2. Standardize Protocol: Maintain strict control over all reaction parameters.

Data Presentation

Comparative Stability of Sulfone vs. Maleimide Linkers

The following table summarizes the stability of hemoglobin conjugates prepared with mono-sulfone-PEG and maleimide-PEG after incubation for seven days at 37°C in the presence of 1 mM reduced glutathione (B108866) (GSH), a common thiol in biological systems.

Linker Type% Conjugation Retained after 7 days in 1 mM GSH
Mono-Sulfone-PEG > 90%
Maleimide-PEG < 70%
Data adapted from a study on hemoglobin PEGylation.[2][11]

This data clearly demonstrates the superior stability of the sulfone-based linkage in a challenging physiological environment.

Effect of pH on PEG-Vinyl Sulfone Reactivity with Amino Acids

The following information is based on studies of PEG-vinyl sulfone reactions with model amino acids and proteins.

pHReactivity with Cysteine ThiolsReactivity with Lysine AminesSelectivity for Cysteine
7.0 - 8.0 Rapid and selective reactionMinimal reactionHigh
> 8.5 Rapid reactionIncreased rate of reactionReduced
9.3 Rapid reactionSlow but significant reaction, approaching completion after extended periods (e.g., 100 hours for ribonuclease)Low
This table is a qualitative summary based on available literature.[4] Researchers should empirically determine the optimal pH for their specific protein to maximize selectivity.

Experimental Protocols

Detailed Protocol for Site-Specific Cysteine PEGylation with PEG-Vinyl Sulfone

This protocol provides a general framework for the selective PEGylation of a cysteine residue in a protein. Optimization of specific parameters for your protein of interest is highly recommended.

1. Materials:

  • Protein with a free cysteine residue

  • PEG-Vinyl Sulfone (high purity)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine in reaction buffer

  • Purification columns (e.g., SEC, IEX)

  • Analytical instruments (e.g., SDS-PAGE, HPLC-MS)

2. Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a suitable reducing agent (e.g., TCEP) according to standard protocols.

    • Thoroughly remove the reducing agent using a desalting column or dialysis against the Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the PEG-vinyl sulfone.

  • PEGylation Reaction:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of PEG-Vinyl Sulfone in the Reaction Buffer immediately before use.

    • Add the PEG-Vinyl Sulfone stock solution to the protein solution to achieve a final molar excess of 1.5 to 10-fold over the protein. Start with a lower molar excess to minimize side reactions.

    • Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) with gentle stirring for 2-24 hours. Monitor the reaction progress at different time points.

  • Reaction Quenching:

    • Once the desired level of PEGylation is achieved (as determined by in-process analysis), add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted PEG-Vinyl Sulfone.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG reagent, quenching agent, and unreacted protein using appropriate chromatography techniques.

      • Size-Exclusion Chromatography (SEC): Effective for removing unreacted PEG and quenching reagent.

      • Ion-Exchange Chromatography (IEX): Useful for separating mono-PEGylated, multi-PEGylated, and un-PEGylated protein species based on charge differences.

  • Analysis and Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

    • HPLC (SEC and RP): To quantify the purity of the PEGylated product and separate different species.

    • Mass Spectrometry (MS): To confirm the mass of the conjugate and identify the site(s) of PEGylation.

Visualizations

PEGylation_Reaction_vs_Side_Reaction Protein_Cys Protein-SH (Cysteine Thiol) Desired_Product PEG-S-Protein (Stable Thioether) Protein_Cys->Desired_Product Michael Addition PEG_Sulfone PEG-Vinyl Sulfone PEG_Sulfone->Desired_Product Side_Product PEG-NH-Protein (Side Product) PEG_Sulfone->Side_Product Protein_Lys Protein-NH2 (Lysine Amine) Protein_Lys->Side_Product Michael Addition (Off-target) pH_low pH 6.5-7.5 pH_low->Protein_Cys Favors pH_high pH > 8.0 pH_high->Protein_Lys Favors

Caption: Desired vs. side reactions in sulfone PEGylation.

Troubleshooting_Workflow Start Start PEGylation Check_Yield Low Yield? Start->Check_Yield Check_Specificity Non-Specific PEGylation? Check_Yield->Check_Specificity No Optimize_pH Adjust pH (6.5-7.5) Check_Yield->Optimize_pH Yes Check_Specificity->Optimize_pH Yes Successful_PEGylation Successful PEGylation Check_Specificity->Successful_PEGylation No Optimize_Ratio Optimize PEG:Protein Ratio Optimize_pH->Optimize_Ratio Optimize_pH->Optimize_Ratio Optimize_Time_Temp Optimize Time & Temperature Optimize_Ratio->Optimize_Time_Temp Check_Reagent Check Reagent Activity Optimize_Ratio->Check_Reagent Optimize_Time_Temp->Start Check_Reagent->Start

References

Stabilizing the thioether bond in mono-sulfone-PEG conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing the thioether bond in mono-sulfone-PEG conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for forming a thioether bond with a mono-sulfone-PEG reagent?

A mono-sulfone-PEG reagent reacts with a thiol group (typically from a cysteine residue on a protein) via a Michael addition reaction. The reaction involves the nucleophilic attack of the thiol on the α,β-unsaturated sulfone, leading to the formation of a stable thioether bond. This process is often followed by a reduction step to further stabilize the conjugate.[1][2]

Q2: What causes instability in mono-sulfone-PEG conjugates leading to deconjugation?

The primary mechanism of deconjugation is a retro-Michael reaction.[1][3] This reaction is essentially the reverse of the conjugation reaction, where the thioether bond breaks, releasing the PEG reagent and the original thiol-containing molecule. The presence of a ketone group alpha to the sulfone in the linker makes the adjacent protons mildly acidic. Deprotonation of these protons can initiate the retro-Michael reaction.[1]

Q3: How can the thioether bond in a mono-sulfone-PEG conjugate be stabilized?

The stability of the thioether bond is significantly enhanced by reducing the ketone in the linker to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) after the initial conjugation reaction.[1] This modification eliminates the acidic protons that are susceptible to deprotonation, thereby preventing the retro-Michael reaction from occurring.[1] The resulting reduced conjugate is substantially more stable.

Q4: How does the stability of a stabilized mono-sulfone-PEG conjugate compare to a maleimide-PEG conjugate?

Stabilized (reduced) mono-sulfone-PEG conjugates are significantly more stable than their maleimide-PEG counterparts, especially in the presence of competing thiols like glutathione (B108866).[1][4][5] While maleimide-based conjugates are prone to thiol exchange reactions, which can lead to deconjugation, the stabilized mono-sulfone linkage is highly resistant to such exchanges.[1][3]

Q5: What are the optimal pH conditions for the conjugation reaction and for long-term storage?

The conjugation reaction between a mono-sulfone-PEG and a thiol is typically carried out at a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic.[6] For long-term storage of the conjugate, maintaining a stable pH, generally around 7.4, in a suitable buffer like PBS is recommended to minimize potential hydrolysis or other side reactions.

Q6: Can mono-sulfone reagents react with other amino acid residues besides cysteine?

While highly selective for thiols, under certain conditions, such as elevated pH (>8.5), some reactivity with primary amines (like the N-terminus or lysine (B10760008) residues) may occur.[6] However, the primary and most efficient reaction is with cysteine residues. Research has also shown that bis-sulfone reagents can react with histidine tags.[2]

Troubleshooting Guides

Problem 1: Significant deconjugation of my mono-sulfone-PEG conjugate is observed over time.

  • Possible Cause: Incomplete reduction of the ketone in the linker post-conjugation.

    • Solution: Ensure the reduction step is carried out to completion. Verify the concentration and activity of the reducing agent (e.g., sodium borohydride). It is crucial to follow a validated protocol for the reduction reaction. See the detailed "Post-Conjugation Reduction Protocol" below.

  • Possible Cause: Presence of high concentrations of competing thiols in the storage or assay buffer.

    • Solution: While stabilized mono-sulfone conjugates are highly resistant to thiol exchange, extreme conditions can still pose a challenge. Ensure that buffers for long-term storage are free from unnecessary reducing agents or high concentrations of thiol-containing compounds.

  • Possible Cause: Suboptimal pH of the storage buffer leading to instability.

    • Solution: Verify and adjust the pH of your storage buffer to a neutral range (e.g., pH 7.0-7.5). Avoid highly acidic or basic conditions during long-term storage.

Problem 2: Low yield of the PEGylated conjugate.

  • Possible Cause: Suboptimal reaction conditions for the initial conjugation.

    • Solution: Optimize the reaction parameters, including the molar ratio of PEG reagent to protein, reaction time, and temperature. A 5- to 20-fold molar excess of the mono-sulfone-PEG reagent is a common starting point. Monitor the reaction progress over time to determine the optimal duration.

  • Possible Cause: Inaccessibility or unavailability of the cysteine thiol group.

    • Solution: Ensure that the cysteine residue is in its reduced form and is accessible for conjugation. If the cysteine is part of a disulfide bond, pre-treatment with a reducing agent like TCEP (which does not need to be removed before adding maleimide- or sulfone-reagents) is necessary.[7] Confirm the protein's structural integrity to ensure the cysteine is exposed.

Quantitative Data Summary

Table 1: Comparative Stability of Mono-Sulfone-PEG vs. Maleimide-PEG Conjugates

Conjugate TypeConditionIncubation TimeRemaining Conjugate (%)Reference
Mono-sulfone-PEG (stabilized) 1 mM Glutathione, 37°C7 days> 95%[1]
Maleimide-PEG 1 mM Glutathione, 37°C7 days~ 70%[1]
Mono-sulfone-PEG (non-reduced) pH 7.5 phosphate (B84403) buffer, RT12 days~ 80%[1]
Maleimide-PEG pH 7.5 phosphate buffer, RT12 days~ 60%[1]

Table 2: Effect of Post-Conjugation Reduction on Mono-Sulfone-PEG Conjugate Stability

Conjugate StateKey FeatureStability CharacteristicReference
Non-reduced Contains a ketone group alpha to the sulfoneSusceptible to retro-Michael reaction due to acidic α-protons[1]
Reduced (Stabilized) Ketone is reduced to a secondary alcoholResistant to retro-Michael reaction as the α-protons are no longer acidic[1]

Experimental Protocols

Protocol 1: Conjugation of Mono-Sulfone-PEG to a Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5 to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using TCEP at a 10-fold molar excess and incubate for 1 hour at room temperature.

  • PEG Reagent Preparation: Immediately before use, dissolve the mono-sulfone-PEG reagent in the reaction buffer to the desired stock concentration.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mono-sulfone-PEG reagent to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Monitoring: Monitor the reaction progress using SDS-PAGE or SEC-HPLC to observe the shift in molecular weight corresponding to the PEGylated product.

Protocol 2: Post-Conjugation Reduction (Stabilization) of the Thioether Bond

  • Prepare Reducing Agent: Immediately before use, prepare a fresh stock solution of sodium borohydride (NaBH₄) in a suitable buffer (e.g., the reaction buffer).

  • Reduction: Add a 10- to 50-fold molar excess of the freshly prepared sodium borohydride solution to the conjugation reaction mixture.

  • Incubation: Allow the reduction reaction to proceed for 30-60 minutes at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the excess reducing agent, or by proceeding directly to purification.

  • Purification: Remove the excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 3: Stability Assessment of PEG-Protein Conjugates

  • Sample Preparation: Prepare aliquots of the purified and stabilized PEG-protein conjugate in a relevant buffer (e.g., PBS, pH 7.4) or in human plasma.

  • Incubation with a Competing Thiol: To one set of aliquots, add a competing thiol, such as glutathione (GSH), to a final concentration of 1-5 mM.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove an aliquot from each condition and store it at -80°C to halt any further reaction.

  • Analysis: Analyze the samples by a suitable method such as SEC-HPLC or SDS-PAGE to quantify the percentage of the remaining intact conjugate over time.

Visualizations

cluster_conjugation Conjugation cluster_stabilization Stabilization Protein-SH Protein with Thiol Group Conjugate_Unstable Unstable Conjugate (Thioether Linkage) Protein-SH->Conjugate_Unstable Michael Addition (pH 7.2-7.5) MonoSulfonePEG Mono-sulfone-PEG MonoSulfonePEG->Conjugate_Unstable Conjugate_Stable Stable Conjugate (Reduced Linker) Conjugate_Unstable->Conjugate_Stable Reduction of Ketone NaBH4 Sodium Borohydride NaBH4->Conjugate_Stable

Caption: Mono-sulfone-PEG conjugation and stabilization workflow.

Start Conjugate Instability (Deconjugation Observed) CheckReduction Was the post-conjugation reduction step performed? Start->CheckReduction CheckBuffer Analyze storage buffer composition and pH CheckReduction->CheckBuffer Yes PerformReduction Perform/Optimize reduction protocol CheckReduction->PerformReduction No AdjustBuffer Adjust pH to 7.0-7.5, remove competing thiols CheckBuffer->AdjustBuffer ReassessStability Re-evaluate conjugate stability PerformReduction->ReassessStability AdjustBuffer->ReassessStability

Caption: Troubleshooting workflow for unstable conjugates.

Stability Thioether Bond Stability PositiveFactors Stabilizing Factors Stability->PositiveFactors NegativeFactors Destabilizing Factors Stability->NegativeFactors Reduction Ketone Reduction PositiveFactors->Reduction NeutralpH Neutral pH PositiveFactors->NeutralpH NoReduction No Ketone Reduction NegativeFactors->NoReduction Thiols Competing Thiols NegativeFactors->Thiols ExtremepH Extreme pH NegativeFactors->ExtremepH

Caption: Factors influencing thioether bond stability.

References

Technical Support Center: Scaling Up Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning bioconjugation reactions from bench-scale to larger production volumes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of bioconjugation reactions.

Problem 1: Increased Aggregation of the Bioconjugate

Q1: We are observing a significant increase in protein aggregation after scaling up our bioconjugation reaction. What are the potential causes and how can we mitigate this?

A1: Increased aggregation upon scale-up is a common issue, often stemming from changes in the local environment of the biomolecule.[1][2] Many cytotoxic drugs conjugated to antibodies are hydrophobic, which increases the likelihood of aggregate formation during manufacturing and storage.[1][2]

Potential Causes & Solutions:

Potential Cause Recommended Solution Key Considerations
Localized High Concentrations Optimize mixing parameters to ensure rapid and uniform distribution of reagents.[3][4] This can involve adjusting the agitation speed, impeller design, and addition rate of the conjugation reagent.[3]Inadequate mixing can lead to zones of high reagent concentration, promoting aggregation.[3]
Sub-optimal Buffer Conditions Re-evaluate and optimize buffer pH, ionic strength, and the use of excipients. The optimal conditions at a small scale may not be ideal for larger volumes.Buffer composition is a critical parameter that needs to be controlled during scale-up.[1]
Increased Hydrophobicity For Antibody-Drug Conjugates (ADCs), the hydrophobic nature of the payload can drive aggregation.[1][2] Consider using excipients like polysorbates or cyclodextrins to reduce hydrophobic interactions.The potential for aggregation is magnified in ADCs due to the hydrophobicity of many cytotoxic drugs.[1][2]
Thermal Stress Ensure consistent and uniform temperature control throughout the larger reaction vessel.[1] Hot spots can lead to protein denaturation and aggregation.Temperature control is a key factor to manage during scale-up.[1]
Process Hold Times Test the stability of process intermediates at various hold times to identify potential aggregation issues during manufacturing delays.[1]Holding the antibody-linker complex for extended periods can affect reaction stoichiometry and product quality.[1]
Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Q2: Our Drug-to-Antibody Ratio (DAR) is varying significantly from batch to batch since we started scaling up. How can we achieve better consistency?

A2: Achieving a consistent DAR is crucial for the efficacy and safety of bioconjugates like ADCs.[5] Inconsistent DAR upon scale-up often points to variability in reaction parameters and raw material quality.

Potential Causes & Solutions:

Potential Cause Recommended Solution Key Considerations
Inconsistent Raw Material Quality Implement rigorous quality control and characterization of all raw materials, including the antibody, linker, and payload.[6]Lot-to-lot variability in raw materials can lead to unexpected differences in the final product.[6]
Poor Control of Molar Ratio Precisely control the molar ratio of the linker-payload to the antibody. Ensure accurate concentration measurements of all starting materials.Reaction stoichiometry is a critical parameter to control.[1]
Inefficient Mixing Inefficient mixing can lead to non-uniform reaction kinetics across the vessel.[3] Optimize agitation to ensure homogeneity.[3][4]Mixing time and fluid shear rates are important factors to consider.[1]
Fluctuations in Reaction Conditions Tightly control reaction parameters such as pH, temperature, and reaction time.[7] Even minor deviations can impact conjugation efficiency.Development campaigns should be designed with the final scale and equipment in mind.[1]
Problem 3: Difficulty in Removing Unreacted Reagents and Impurities

Q3: We are struggling to efficiently remove unreacted payload and other process-related impurities at a larger scale. What purification strategies are recommended?

A3: The removal of unreacted reagents and impurities is critical, especially when dealing with highly potent or cytotoxic molecules.[8] Standard purification methods may need to be adapted for larger volumes.[8]

Recommended Purification Strategies:

  • Tangential Flow Filtration (TFF): TFF is a widely used method for buffer exchange and the removal of small molecule impurities in larger-scale processes.[9] It is particularly effective for clearing free drug derivatives.[9]

  • Chromatography: Techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed for purification.[10] While often more complex to scale up than TFF, chromatography can be necessary if protein aggregation is an issue.[9]

  • Optimization of Purification Parameters: For TFF, it is crucial to optimize parameters such as membrane type, feed/recirculation flow rates, transmembrane pressure (TMP), and the number of diafiltration volumes.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to consider when scaling up a bioconjugation reaction?

A1: The main challenges include:

  • Maintaining Product Quality and Consistency: Ensuring that critical quality attributes such as purity, DAR, and aggregation levels remain consistent between batches.[5][7]

  • Process Control and Robustness: Tightly controlling critical process parameters like temperature, pH, mixing, and reaction time in larger vessels.[1]

  • Purification and Impurity Removal: Efficiently removing unreacted starting materials and process-related impurities at scale.[5][8]

  • Safety and Handling: Managing the risks associated with handling large quantities of highly potent or cytotoxic materials.[1][2]

  • Equipment and Facility Design: Selecting appropriate equipment and ensuring the facility is designed for both aseptic manufacturing and containment.[1][2]

Q2: How does mixing impact the success of a scaled-up bioconjugation reaction?

A2: Mixing is a critical parameter in large-scale bioconjugation.[3] Inadequate mixing can lead to:

  • Gradients in Reagent Concentration: This can result in inconsistent reaction kinetics and variability in the final product.[3]

  • Localized High Concentrations: This can increase the risk of protein aggregation and degradation.[3]

  • Temperature and pH Gradients: These can negatively impact reaction efficiency and product stability.[3]

Optimizing mixing involves considering the bioreactor geometry, impeller type and speed, and the rate of reagent addition.[3][4]

Q3: What analytical methods are essential for monitoring the consistency of a scaled-up bioconjugation process?

A3: A robust analytical strategy is crucial for ensuring batch-to-batch consistency.[1] Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Size Exclusion (SEC-HPLC) to monitor aggregation, and Hydrophobic Interaction (HIC-HPLC) or Reversed-Phase (RP-HPLC) to determine DAR and purity.[7][11]

  • Mass Spectrometry (MS): To confirm the identity of the bioconjugate and determine the drug load distribution.[11][12]

  • UV-Vis Spectroscopy: For quick determination of protein concentration and DAR.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding activity of the bioconjugate.[12][13]

Q4: What is the role of single-use technology in scaling up bioconjugation?

A4: Single-use technology can offer several advantages in large-scale bioconjugation, particularly for multi-product facilities.[1] These benefits include:

  • Reduced Cross-Contamination: Eliminating the need for complex cleaning and validation between batches, which is especially important when handling cytotoxic compounds.[1][2]

  • Increased Flexibility: Allowing for faster changeover between different products.[1]

  • Enhanced Operator Safety: Providing a closed system that can reduce exposure to hazardous materials.[2]

Q5: How can we ensure the stability of the bioconjugate during and after scale-up?

A5: Ensuring bioconjugate stability is a multifaceted challenge.[] Key strategies include:

  • Formulation Development: Optimizing the formulation by adjusting pH, ionic strength, and using stabilizers to extend shelf life.[5][7]

  • Controlled Reaction Conditions: Maintaining optimal pH, temperature, and reaction times to prevent degradation.[7][]

  • Careful Selection of Linker Chemistry: The stability of the linker is a critical determinant of the overall stability of the bioconjugate.[]

  • Appropriate Storage Conditions: Establishing and adhering to optimal storage conditions to prevent degradation over time.[7]

Experimental Protocols

General Protocol for Amine-Reactive Conjugation (e.g., NHS Ester)

This protocol outlines a general procedure for conjugating an amine-reactive molecule to a protein. Note: This is a generalized protocol and should be optimized for your specific molecules and scale.

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer at a pH of 7.0-9.0 (e.g., PBS).[15]

    • Adjust the protein concentration to the desired level for the reaction.

  • NHS Ester Preparation:

    • Dissolve the NHS ester in a suitable, dry organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution with gentle and efficient mixing.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[15]

  • Quenching:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[15]

    • Incubate for 15-30 minutes.[15]

  • Purification:

    • Purify the conjugate from unreacted small molecules and quenching reagent using a suitable method such as TFF or size exclusion chromatography, equilibrated with the desired storage buffer.[15]

General Protocol for Thiol-Reactive Conjugation (e.g., Maleimide)

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein's cysteine residue. Note: This is a generalized protocol and requires optimization.

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced for conjugation, treat with a reducing agent (e.g., TCEP) in an appropriate buffer.

    • Remove the excess reducing agent using a desalting column or TFF.

    • Ensure the protein is in a buffer at a pH of 6.5-7.5.[15]

  • Maleimide (B117702) Preparation:

    • Dissolve the maleimide-functionalized molecule in a compatible organic solvent.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution with efficient mixing.[15]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[15]

  • Quenching:

    • Add a quenching reagent (e.g., free cysteine or β-mercaptoethanol) to react with any unreacted maleimide.[15]

    • Incubate for 15 minutes.[15]

  • Purification:

    • Purify the conjugate using a suitable chromatography method (e.g., SEC or HIC).[15]

  • Characterization:

    • Characterize the conjugate using appropriate analytical methods to confirm conjugation and purity.[15]

Visualizations

Bioconjugation_Scale_Up_Workflow cluster_0 Phase 1: Process Development (Bench Scale) cluster_1 Phase 2: Scale-Up and Engineering Run cluster_2 Phase 3: GMP Manufacturing Define CQAs Define CQAs Optimize Reaction Conditions Optimize Reaction Conditions Define CQAs->Optimize Reaction Conditions Develop Analytical Methods Develop Analytical Methods Optimize Reaction Conditions->Develop Analytical Methods Develop Purification Strategy Develop Purification Strategy Develop Analytical Methods->Develop Purification Strategy Equipment Selection Equipment Selection Develop Purification Strategy->Equipment Selection Raw Material Sourcing Raw Material Sourcing Equipment Selection->Raw Material Sourcing Process Parameter Confirmation Process Parameter Confirmation Raw Material Sourcing->Process Parameter Confirmation Demonstration Batch Demonstration Batch Process Parameter Confirmation->Demonstration Batch Execute Production Batch Execute Production Batch Demonstration Batch->Execute Production Batch In-Process Controls In-Process Controls Execute Production Batch->In-Process Controls Purification and Formulation Purification and Formulation In-Process Controls->Purification and Formulation Final Product Testing Final Product Testing Purification and Formulation->Final Product Testing

Caption: A typical workflow for scaling up a bioconjugation process.

Troubleshooting_Aggregation Increased Aggregation Increased Aggregation Localized High Concentration Localized High Concentration Increased Aggregation->Localized High Concentration Caused by Sub-optimal Buffer Sub-optimal Buffer Increased Aggregation->Sub-optimal Buffer Caused by Thermal Stress Thermal Stress Increased Aggregation->Thermal Stress Caused by Hydrophobic Interactions Hydrophobic Interactions Increased Aggregation->Hydrophobic Interactions Caused by Optimize Mixing Optimize Mixing Localized High Concentration->Optimize Mixing Solution Re-evaluate Buffer Re-evaluate Buffer Sub-optimal Buffer->Re-evaluate Buffer Solution Improve Temp Control Improve Temp Control Thermal Stress->Improve Temp Control Solution Add Excipients Add Excipients Hydrophobic Interactions->Add Excipients Solution

Caption: Troubleshooting logic for addressing increased aggregation.

References

Best practices for storage and handling of Active-Mono-Sulfone-PEG8-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Active-Mono-Sulfone-PEG8-acid. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a sulfone group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The sulfone group selectively reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction.[1][2] The carboxylic acid can be conjugated to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). This reagent is commonly used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles to improve their pharmacokinetic and pharmacodynamic properties.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the reactivity and stability of this compound. Below is a summary of recommended conditions.

ParameterRecommendationRationale
Storage Temperature Long-term: -20°C; Short-term: 0-4°C[1][]Minimizes degradation of the active sulfone and carboxylic acid functionalities.
Protection from Moisture Store in a desiccated environment.[6]The reagent is sensitive to hydrolysis, which can lead to loss of reactivity.
Light Protection Store in a dark container.Protects the compound from potential light-induced degradation.
Inert Atmosphere For stock solutions, consider storage under an inert gas like argon or nitrogen.[6]Minimizes oxidation of the reagent.
Aliquoting Aliquot into smaller, single-use vials upon receipt.Avoids multiple freeze-thaw cycles and exposure to moisture.

Q3: How should I reconstitute lyophilized this compound?

Reconstituting the lyophilized powder correctly is critical for experimental success.

StepActionDetails
1. Equilibration Allow the vial to equilibrate to room temperature before opening.[6]Prevents condensation of moisture inside the vial.
2. Centrifugation Briefly centrifuge the vial to collect all the powder at the bottom.[7]Ensures accurate weighing and concentration.
3. Solvent Addition Add a pre-determined volume of an appropriate anhydrous solvent (e.g., DMSO, DMF).[1][6]These solvents are recommended for initial stock solution preparation.
4. Dissolution Gently agitate to dissolve the powder completely. Avoid vigorous vortexing.Gentle mixing prevents protein denaturation if working with biologics.
5. Storage of Stock Solution Store stock solutions at -20°C in tightly sealed vials.[8]For short-term storage, 0-4°C may be acceptable.[]

Experimental Protocols

Detailed Methodology for a Typical Bioconjugation to a Thiol-Containing Protein:

This protocol outlines a general procedure for conjugating this compound to a protein with an available cysteine residue. Optimization of molar ratios, reaction times, and buffer conditions is recommended for each specific application.[9]

Materials:

  • This compound

  • Thiol-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 7.0-8.0.[6]

  • Anhydrous DMSO or DMF

  • Quenching Reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[][10]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • Prepare PEG Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.

  • Incubate: Allow the reaction to proceed at room temperature for 2-24 hours or at 4°C for 12-48 hours with gentle mixing. The reaction kinetics of sulfones are generally slower than those of maleimides.[11]

  • Quench the Reaction: Add a quenching reagent in excess (e.g., 50-100 mM final concentration of L-cysteine) to react with any unreacted PEG reagent. Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, quenching reagent, and unmodified protein using an appropriate chromatography method. SEC is effective for removing excess low molecular weight reagents, while IEX can separate proteins with different degrees of PEGylation.[][10]

  • Analysis: Characterize the purified PEGylated protein using SDS-PAGE, HPLC (SEC or RP-HPLC), and/or mass spectrometry to determine the degree of PEGylation and purity.[3][12]

Troubleshooting Guide

Issue 1: Low or No PEGylation Efficiency

Possible CauseRecommended Solution
Degraded PEG Reagent Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protection from moisture.[6] Prepare stock solutions immediately before use.
Inactive Protein Thiols Confirm the presence of free thiols on the protein using Ellman's reagent. If necessary, perform a reduction step to break disulfide bonds and remove the reducing agent before PEGylation.
Suboptimal Reaction pH The thiol-sulfone reaction is pH-dependent. Optimize the reaction pH within the range of 7.0-8.0.[6] Lower pH can slow down the reaction, while very high pH can lead to side reactions.
Insufficient Reaction Time or Temperature Sulfone-thiol reactions can be slower than other thiol-reactive chemistries.[11] Increase the incubation time or consider performing the reaction at a slightly higher temperature (e.g., 37°C for a shorter duration), monitoring for protein stability.
Steric Hindrance The cysteine residue may be in a sterically hindered location. Consider using a longer PEG spacer or re-engineering the protein to introduce a more accessible cysteine.

Issue 2: Protein Aggregation or Precipitation During Reaction

Possible CauseRecommended Solution
High Protein Concentration Reduce the protein concentration during the conjugation reaction.
Change in Protein Solubility The addition of the organic solvent (DMSO/DMF) with the PEG reagent may affect protein stability. Minimize the volume of the organic solvent added to the reaction mixture.
PEGylation-Induced Conformational Changes Optimize the molar ratio of the PEG reagent to the protein. A high degree of PEGylation can sometimes lead to aggregation. Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer.

Issue 3: Heterogeneous PEGylation Product

Possible CauseRecommended Solution
Multiple Reactive Cysteines If the protein has multiple accessible cysteine residues, a heterogeneous mixture of PEGylated species is expected. Consider site-directed mutagenesis to create a protein with a single reactive cysteine.
Non-specific Reactions While sulfones are highly selective for thiols at neutral to slightly basic pH, side reactions with other nucleophilic groups like amines can occur at higher pH.[6] Ensure the reaction pH is controlled.
Incomplete Reaction If the reaction does not go to completion, a mixture of unreacted, mono-PEGylated, and potentially multi-PEGylated protein will be present. Optimize reaction time and molar excess of the PEG reagent.

Visual Guides

experimental_workflow Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) conjugate Add PEG Reagent to Protein Solution (5-20x molar excess) prep_protein->conjugate prep_peg Prepare this compound Stock Solution (in anhydrous DMSO/DMF) prep_peg->conjugate incubate Incubate with Gentle Mixing (2-24h at RT or 12-48h at 4°C) conjugate->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify PEGylated Protein (SEC or IEX) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze troubleshooting_guide Troubleshooting Low PEGylation Efficiency start Low PEGylation Efficiency check_reagent Is the PEG reagent active? start->check_reagent check_protein Are protein thiols available and reactive? check_reagent->check_protein Yes solution_reagent Use fresh PEG reagent. Ensure proper storage. check_reagent->solution_reagent No check_conditions Are reaction conditions optimal? check_protein->check_conditions Yes solution_protein Confirm free thiols (Ellman's). Perform reduction if needed. check_protein->solution_protein No solution_conditions Optimize pH (7.0-8.0). Increase reaction time/temperature. check_conditions->solution_conditions No

References

Validation & Comparative

A Head-to-Head Comparison of Active-Mono-Sulfone-PEG8-acid and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for your next-generation Antibody-Drug Conjugate (ADC).

The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of two prominent cysteine-reactive linker technologies: the next-generation Active-Mono-Sulfone-PEG8-acid and the conventional maleimide (B117702) linker.

Executive Summary

The choice between a mono-sulfone and a maleimide linker hinges on the desired balance between stability and reaction kinetics. While maleimide linkers have been widely used in approved ADCs, they are susceptible to premature payload release in plasma via a retro-Michael reaction, which can lead to off-target toxicity.[] Active-Mono-Sulfone linkers have emerged as a more stable alternative, offering significantly improved plasma stability and, consequently, a potentially wider therapeutic window.[2][3] This enhanced stability, however, is often associated with slower conjugation kinetics compared to maleimides.[2]

Data Presentation: Quantitative Comparison

The following tables summarize key performance metrics for ADCs constructed with this compound and maleimide linkers, based on published experimental data.

Table 1: Comparative Plasma Stability of ADCs

Linker TypeExperimental ConditionsTime PointRemaining Intact ADC (%)Key FindingsReference(s)
Active-Mono-Sulfone-PEG Incubation with 1 mM reduced glutathione (B108866) at 37°C7 days> 90%Significantly more stable than the maleimide-PEG conjugate under thiol challenge.[3][4]
Maleimide-PEG Incubation with 1 mM reduced glutathione at 37°C7 days< 70%Demonstrates susceptibility to deconjugation in the presence of endogenous thiols.[3][4]
Phenyloxadiazole Sulfone Incubation in human plasma at 37°C72 hoursSignificantly more stable than maleimideSulfone conjugate shows markedly improved stability in a physiological environment.[2]
Maleimide (at LC-V205C site) Incubation in human plasma at 37°C72 hours~80%Stability is highly dependent on the conjugation site.[2]
Maleimide (at Fc-S396C site) Incubation in human plasma at 37°C72 hours~20%High solvent accessibility leads to poor stability.[2]

Table 2: Comparative In Vitro Cytotoxicity of Anti-HER2 ADCs with MMAE Payload

Linker TypeCell LineIC50 (nM)Key FindingsReference(s)
Maleamic Methyl Ester (Stabilized Maleimide) BT-474 (HER2+)0.02 - 0.2Comparable in vitro potency to traditional maleimide-based ADCs.[5]
Maleimide BT-474 (HER2+)0.02 - 0.2 (reported)Potent in vitro activity, but in vivo efficacy can be limited by instability.[5]
Maleamic Methyl Ester (Stabilized Maleimide) MCF-7 (HER2-)> 200High selectivity for HER2-positive cells.[5]
Maleimide MCF-7 (HER2-)> 200 (reported)High selectivity for HER2-positive cells.[5]

Table 3: Comparative In Vivo Efficacy of Anti-HER2-MMAE ADCs in a BT-474 Xenograft Model

Linker TypeDose (mg/kg)OutcomeKey FindingsReference(s)
Maleamic Methyl Ester (Stabilized Maleimide) 2.5Complete tumor regressionSuperior in vivo efficacy compared to the corresponding maleimide ADC, likely due to enhanced stability.[5]
Maleimide 2.5Tumor growth inhibitionLess effective than the stabilized maleimide ADC at the same dose.[5]

Mechanism of Action and Stability

The fundamental difference in stability between the two linkers arises from their conjugation chemistry. Maleimide linkers react with thiols via a Michael addition to form a thiosuccinimide linkage. This bond is reversible through a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like albumin and glutathione in the plasma, leading to premature drug release.[]

Active-Mono-Sulfone linkers, on the other hand, react with thiols via a nucleophilic substitution reaction, forming a stable thioether bond that is not susceptible to the retro-Michael reaction. This results in a more stable ADC in circulation.[2][3]

cluster_0 Maleimide Linker Instability cluster_1 Active-Mono-Sulfone Linker Stability Antibody-S-Succinimide-Payload Thiosuccinimide Linkage (ADC) Antibody-SH Antibody Thiol Antibody-S-Succinimide-Payload->Antibody-SH Retro-Michael Reaction Albumin-S-Succinimide-Payload Off-Target Conjugate Antibody-S-Succinimide-Payload->Albumin-S-Succinimide-Payload Thiol Exchange Antibody-SH->Antibody-S-Succinimide-Payload Michael Addition Antibody-S-Sulfone-Payload Stable Thioether Linkage (ADC) NoReaction No Retro-Michael Reaction or Thiol Exchange

Comparative stability of Maleimide vs. Mono-Sulfone linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful development of ADCs. Below are representative protocols for conjugation with maleimide and active-mono-sulfone linkers.

Protocol 1: Antibody Conjugation with Maleimide-PEG-Acid Linker

This protocol is a general guideline for the stochastic conjugation of a maleimide-functionalized payload to an antibody via partial reduction of interchain disulfide bonds.

1. Antibody Preparation and Reduction:

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.

  • To reduce the interchain disulfide bonds, add a 2-5 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) per disulfide bond.[5][6]

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to the conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).[5][6]

2. Conjugation Reaction:

  • Dissolve the Maleimide-PEG-Acid-Payload in an organic co-solvent like DMSO.

  • Add the dissolved linker-payload to the reduced antibody solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[6]

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

3. Quenching and Purification:

  • Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or TFF to remove unconjugated linker-payload and other impurities.

4. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Assess the level of aggregation by SEC.

  • Confirm the identity and purity of the ADC by mass spectrometry.

Protocol 2: Site-Specific Antibody Conjugation with this compound

This protocol is adapted for site-specific conjugation to an engineered cysteine residue (e.g., in a THIOMAB™).

1. Antibody Preparation:

  • Prepare the cysteine-engineered antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).[2]

  • If the engineered cysteine is capped, it may require a mild reduction step as described in Protocol 1, followed by removal of the reducing agent.

2. Conjugation Reaction:

  • Dissolve the this compound-Payload in an organic co-solvent (e.g., DMSO).

  • Add the dissolved linker-payload to the antibody solution. A molar excess of 5-10 fold of the linker per engineered thiol is typically used.[2]

  • Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature overnight. Note that sulfone linkers may require longer reaction times or higher temperatures compared to maleimides.[2]

3. Purification and Characterization:

  • Purify the ADC using SEC or TFF to remove unconjugated linker-payload.

  • Characterize the ADC for DAR, aggregation, and purity as described in Protocol 1.

Mandatory Visualizations

ADC Mechanism of Action and Payload Delivery

The following diagram illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the ultimate induction of cell death.

ADC Antibody-Drug Conjugate Binding Binding ADC->Binding CancerCell Cancer Cell Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis (Cell Death) Target->Apoptosis

General signaling pathway for ADC-mediated cell killing.
Experimental Workflow for ADC Development and Evaluation

This diagram outlines a typical workflow for the creation and assessment of an ADC.

AntibodyPrep 1. Antibody Preparation (Reduction/Engineering) Conjugation 3. Conjugation Reaction AntibodyPrep->Conjugation LinkerPayloadPrep 2. Linker-Payload Synthesis LinkerPayloadPrep->Conjugation Purification 4. Purification (SEC/TFF) Conjugation->Purification Characterization 5. In Vitro Characterization (DAR, Aggregation, Purity, Binding) Purification->Characterization Stability 6. Plasma Stability Assay Characterization->Stability Cytotoxicity 7. In Vitro Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity InVivo 8. In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->InVivo

A typical experimental workflow for ADC development.

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC. This compound linkers offer a clear advantage in terms of plasma stability, which can translate to improved in vivo efficacy and a better safety profile compared to traditional maleimide linkers.[2][3][5] While maleimide chemistry benefits from faster reaction kinetics and a long history of use, its inherent instability remains a significant drawback. For the development of next-generation ADCs with an optimized therapeutic index, the superior stability of mono-sulfone linkers makes them a compelling choice for researchers and drug developers. Careful consideration of the specific antibody, payload, and desired product profile will ultimately guide the optimal linker selection.

References

Stability of Sulfone-Based Conjugates in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of antibody-drug conjugates (ADCs) in systemic circulation is a critical factor influencing their therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the plasma stability of sulfone-based linkers with other common linker technologies, supported by experimental data and detailed methodologies.

The linker connecting the antibody to the cytotoxic drug is a pivotal component in ADC design. An ideal linker must remain stable in the physiological conditions of human plasma (pH ~7.4, 37°C) but efficiently release the payload within the target cancer cell. Sulfone-based linkers have emerged as a promising option, demonstrating enhanced stability compared to more traditional linkers.

Comparative Plasma Stability of ADC Linkers

The following table summarizes quantitative data on the stability of various linker types in human plasma. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.

Linker TypeLinker ExampleStability MetricValue in Human PlasmaReference
Sulfone Phenyloxadiazole Sulfone% Intact Conjugate~67% after 72 hours[1]
Mono-sulfone-PEG% Intact Conjugate>90% after 7 days[2]
Phenyloxadiazole SulfoneHalf-life (t½)Double that of maleimide (B117702) conjugate[1]
Maleimide Thioether (from Michael addition)% Intact Conjugate~20% after 72 hours (labile site)[1]
Maleimide-PEG% Intact Conjugate<70% after 7 days[2]
Hydrazone Phenylketone-derivedHalf-life (t½)~2 days[3]
Silyl Ether Silyl ether-basedHalf-life (t½)>7 days[3]
Peptide Valine-Citrulline (vc)% Released Payload<1% after 6 days[4][5]
Disulfide Hindered DisulfideStabilityGenerally stable, but susceptible to reduction[6][7]

Experimental Protocol: In Vitro Human Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an antibody-drug conjugate in human plasma.

Objective: To determine the in vitro stability of an ADC in human plasma over a specified time course by quantifying the amount of intact ADC and/or released payload.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Control ADC (with a known stable linker, if available)

  • Pooled human plasma (from at least three donors), anticoagulated (e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C with shaking capability

  • Sample tubes (e.g., low-protein binding microcentrifuge tubes)

  • Reagents for immunoaffinity capture (e.g., Protein A or anti-human IgG magnetic beads)

  • Wash buffers

  • Elution buffer

  • Neutralization buffer

  • Reagents for sample processing (e.g., reducing agents like DTT for subunit analysis, organic solvents for payload extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Size-exclusion chromatography (SEC) system (optional, for aggregation analysis)

Procedure:

  • Preparation:

    • Thaw the pooled human plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a stock solution of the ADC in PBS.

    • Spike the ADC into the human plasma to a final concentration (e.g., 100 µg/mL). Prepare a parallel control sample by spiking the ADC into PBS.

  • Incubation:

    • Aliquot the plasma-ADC and PBS-ADC mixtures into separate tubes for each time point (e.g., 0, 4, 24, 48, 72, 168 hours).

    • Immediately freeze the time point 0 samples at -80°C.

    • Place the remaining samples in a 37°C incubator with gentle shaking.

  • Sample Collection:

    • At each designated time point, remove the corresponding sample tubes from the incubator and immediately freeze them at -80°C to halt any further reactions.

  • Sample Processing (for intact ADC analysis):

    • Thaw the samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads). This step is crucial to remove interfering plasma proteins.

    • Wash the beads with wash buffer to remove non-specifically bound proteins.

    • Elute the ADC from the beads using an elution buffer and neutralize the eluate.

  • Analysis by LC-MS:

    • Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[8][9]

    • Alternatively, the ADC can be reduced to separate the light and heavy chains before LC-MS analysis to assess payload distribution.

  • Analysis of Released Payload (Optional):

    • To the plasma samples (before immunoaffinity capture), add a protein precipitation agent (e.g., acetonitrile) to extract the free payload.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the released payload by LC-MS/MS for quantification.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

    • Plot the percentage of intact ADC or the average DAR as a function of time.

    • If applicable, calculate the half-life (t½) of the conjugate in plasma.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_adc Prepare ADC Stock Solution spike Spike ADC into Plasma and PBS (Control) prep_adc->spike prep_plasma Thaw and Prepare Human Plasma prep_plasma->spike aliquot Aliquot for Time Points (0, 4, 24, 48, 72h) spike->aliquot incubate Incubate at 37°C with Shaking aliquot->incubate freeze_t0 Freeze T0 Samples Immediately aliquot->freeze_t0 collect Collect and Freeze Samples at Each Time Point incubate->collect thaw Thaw Samples on Ice collect->thaw immunocapture Isolate ADC via Immunoaffinity Capture thaw->immunocapture wash_elute Wash and Elute ADC immunocapture->wash_elute lcms Analyze by LC-MS wash_elute->lcms data_analysis Calculate % Intact ADC / DAR vs. Time lcms->data_analysis

Workflow for in vitro human plasma stability assay of ADCs.

Signaling Pathways and Logical Relationships

The stability of a conjugate in plasma is a critical determinant of its therapeutic window. The following diagram illustrates the relationship between linker stability and the potential outcomes for an ADC in circulation.

stability_pathway cluster_stable High Linker Stability (e.g., Sulfone) cluster_unstable Low Linker Stability (e.g., some Maleimides) ADC_circ ADC in Circulation stable_linker Intact ADC Reaches Target Cell ADC_circ->stable_linker Stable Linker unstable_linker Premature Payload Release in Plasma ADC_circ->unstable_linker Unstable Linker internalization Antigen-Mediated Internalization stable_linker->internalization payload_release Intracellular Payload Release internalization->payload_release efficacy High Therapeutic Efficacy payload_release->efficacy off_target Off-Target Toxicity unstable_linker->off_target reduced_efficacy Reduced Efficacy unstable_linker->reduced_efficacy

Impact of linker stability on ADC fate and therapeutic outcome.

References

In Vivo Efficacy of Antibody-Drug Conjugates with Sulfone Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) synthesized with sulfone-based linkers. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of next-generation ADCs.

The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index, directly influencing both efficacy and toxicity.[1] Sulfone-based linkers have emerged as a promising strategy to enhance the serum stability of ADCs compared to more traditional maleimide-based linkers. This guide delves into the in vivo efficacy of ADCs featuring two types of sulfone linkers: phenyloxadiazole sulfone and bis-sulfone.

Superior Plasma Stability with Phenyloxadiazole Sulfone Linkers

Studies have demonstrated that phenyloxadiazole sulfone linkers significantly improve the stability of ADCs in human plasma.[2][3][4] This enhanced stability is attributed to the resistance of the sulfone linkage to thioether exchange with serum proteins like albumin, a common issue with maleimide-based conjugates that can lead to premature drug release and off-target toxicity.[2][3][4]

In a key study, a THIOMAB™ (an antibody with engineered cysteine residues) conjugated to a fluorescent probe via a phenyloxadiazole sulfone linker demonstrated markedly improved stability in human plasma compared to its maleimide-conjugated counterpart. The half-life of the phenyloxadiazole sulfone conjugate was doubled relative to the maleimide (B117702) conjugate, indicating a more stable ADC construct. While this study did not report in vivo efficacy data, the significantly enhanced plasma stability is a strong indicator of the potential for improved in vivo performance by ensuring the ADC remains intact until it reaches the target tumor cell.

Enhanced In Vivo Efficacy of ADCs with Bis-Sulfone Linkers

A study investigating ADCs synthesized with bis-sulfone based disulfide rebridging reagents has provided concrete in vivo evidence of their enhanced anti-tumor activity. These ADCs, incorporating hydrophilic macrocycles, were compared to the commercially available ADC, brentuximab vedotin (Adcetris®), in a Hodgkin lymphoma xenograft model.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of brentuximab-based ADCs synthesized with a bis-sulfone linker and incorporating different hydrophilic macrocycles, compared to brentuximab vedotin. The data is from a study in a Karpas-299 human anaplastic large cell lymphoma xenograft model in female CB17 SCID mice.

ADCDrug-to-Antibody Ratio (DAR)Dose (mg/kg)Treatment ScheduleTumor Growth Inhibition (TGI) (%) on Day 21Key Findings
Brentuximab Vedotin (Adcetris®) ~41Single dose, IVNot explicitly stated, used as a benchmarkStandard of care, comparator for efficacy.
ADC with 3'-amino-α-cyclodextrin 41Single dose, IVSuperior to Brentuximab VedotinMatched the efficacy of a 24-unit PEG-containing comparator ADC.
ADC with 1-aza-42-crown-14 41Single dose, IVSuperior to Brentuximab VedotinShowed greater efficacy than an analogous ADC with a larger 24-unit PEG chain.

Note: The referenced study described the efficacy as "greater" or "superior" without providing specific TGI percentages in the main text. The comparison is based on the graphical representation of tumor growth curves in the supplementary data.

Experimental Protocols

In Vivo Efficacy Study in Hodgkin Lymphoma Xenograft Model

Animal Model: Female CB17 SCID mice.

Tumor Cell Line: Karpas-299 (human anaplastic large cell lymphoma).

Tumor Implantation: 1 x 10^7 Karpas-299 cells in 100 µL of RPMI-1640 medium were subcutaneously implanted into the right flank of each mouse.

Study Groups and Treatment:

  • Mice were randomized into treatment groups when tumors reached an average volume of 100-150 mm³.

  • ADCs and the vehicle control were administered as a single intravenous (IV) bolus dose.

  • The typical dose for the ADCs was 1 mg/kg.

Monitoring and Endpoints:

  • Tumor volumes were measured twice weekly using calipers, and calculated using the formula: (length x width²)/2.

  • Animal body weights were monitored as an indicator of toxicity.

  • The study was terminated on Day 21 post-treatment, and final tumor volumes were recorded.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the general mechanism of action for an ADC, the experimental workflow for an in vivo efficacy study, and the logical relationship of how improved linker stability is expected to lead to better in vivo outcomes.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Lower pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

In_Vivo_Efficacy_Workflow Start Start Tumor_Implantation Subcutaneous Implantation of Tumor Cells in Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow to a Predetermined Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer ADC or Control (Single IV Dose) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Twice Weekly Treatment->Monitoring Endpoint Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for a typical ADC in vivo efficacy study.

Sulfone_Linker_Advantage Sulfone_Linker Sulfone Linker Increased_Stability Increased Plasma Stability Sulfone_Linker->Increased_Stability Reduced_Release Reduced Premature Payload Release Increased_Stability->Reduced_Release More_ADC_to_Tumor More Intact ADC Reaches Tumor Reduced_Release->More_ADC_to_Tumor Reduced_Toxicity Reduced Off-Target Toxicity Reduced_Release->Reduced_Toxicity Improved_Efficacy Improved In Vivo Efficacy More_ADC_to_Tumor->Improved_Efficacy

Caption: Logical flow of the benefits of sulfone linkers in ADCs.

References

The Influence of PEG Linker Length on Drug Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of drug conjugates is paramount to achieving optimal therapeutic outcomes. Among the various components of these complex molecules, the linker connecting the drug to the targeting moiety plays a critical role. Polyethylene glycol (PEG) linkers have become a cornerstone in drug delivery due to their ability to favorably modulate the physicochemical and pharmacological properties of therapeutics.[1][2][3] This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.

The length of a PEG linker is not a trivial consideration; it can profoundly impact a drug's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and safety profile.[1][4] Longer PEG chains can increase the hydrodynamic radius of a drug conjugate, leading to reduced renal clearance and a longer circulation half-life.[4][5] This extended presence in the bloodstream can enhance the probability of the drug reaching its target, such as a tumor. Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic drug payloads, preventing aggregation and improving overall formulation stability.[1][5] Conversely, shorter PEG linkers may be advantageous in situations where minimal steric hindrance is desired to facilitate efficient binding to the target receptor.[4]

The choice of PEG linker length therefore represents a critical optimization parameter, balancing improved pharmacokinetics with the potential for altered binding affinity and in vitro potency.[1]

Comparative Analysis of PEG Linker Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of drug conjugates.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Drug ConjugatePEG Linker LengthCell LineIC50 (nM)Reference
Affibody-MMAE ConjugateNo PEGNCI-N874.94[6]
Affibody-MMAE Conjugate4 kDa PEGNCI-N8731.9[6]
Affibody-MMAE Conjugate10 kDa PEGNCI-N87111.3[6]
Affibody-MMAE ConjugateNo PEGBT-4742.48[6]
Affibody-MMAE Conjugate4 kDa PEGBT-47426.2[6]
Affibody-MMAE Conjugate10 kDa PEGBT-47483.5[6]

This table illustrates a common trend where increasing PEG linker length can lead to a decrease in in vitro cytotoxicity (higher IC50 values), potentially due to steric hindrance affecting target binding.[6][7]

Table 2: Pharmacokinetics (Plasma Half-Life)

Drug ConjugatePEG Linker LengthPlasma Half-Life (min)Reference
Affibody-MMAE ConjugateNo PEG19.6[8]
Affibody-MMAE Conjugate4 kDa PEGSignificantly Improved[8]
Affibody-MMAE Conjugate10 kDa PEGSignificantly Improved[8]

This table demonstrates the significant positive impact of PEGylation on the circulation half-life of a drug conjugate.[8]

Table 3: In Vivo Antitumor Efficacy

Drug ConjugatePEG Linker LengthTumor ModelTumor Growth InhibitionReference
Non-PEGylated ADCNo PEGL540cy Xenograft11%[9]
ADC2 PEG unitsL540cy Xenograft35-45%[9]
ADC4 PEG unitsL540cy Xenograft35-45%[9]
ADC8 PEG unitsL540cy Xenograft75-85%[9]
ADC12 PEG unitsL540cy Xenograft75-85%[9]
ADC24 PEG unitsL540cy Xenograft75-85%[9]
Doxorubicin-Liposome (Dox/FL)2k Da PEGKB cell Xenograft-[10][11]
Doxorubicin-Liposome (Dox/FL)5k Da PEGKB cell Xenograft-[10][11]
Doxorubicin-Liposome (Dox/FL)10k Da PEGKB cell Xenograft>40% reduction vs 2k/5k[10][11]

This table highlights that longer PEG linkers often lead to improved in vivo antitumor efficacy, which is a result of the enhanced pharmacokinetic properties and increased tumor accumulation.[9][10][11]

Experimental Protocols

Below are representative protocols for key experiments involved in the comparison of drug conjugates with different PEG linker lengths.

1. Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography to remove unconjugated antibody, linker, and drug.

  • Characterization: The purified ADC is characterized by methods like SDS-PAGE to confirm the increase in molecular weight and by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

2. In Vitro Cytotoxicity Assay

  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: The IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.

3. In Vivo Tumor Growth Inhibition Study

  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor xenografts.

  • Treatment Administration: Once tumors reach a predetermined size, the mice are treated with the ADCs with varying PEG linker lengths, typically via intravenous injection. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Evaluation cluster_data Data Analysis Antibody Antibody Conjugation Conjugation Antibody->Conjugation DrugLinker Drug-PEG Linker DrugLinker->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization InVitro In Vitro Cytotoxicity Characterization->InVitro InVivo In Vivo Efficacy Characterization->InVivo IC50 IC50 Determination InVitro->IC50 TGI Tumor Growth Inhibition InVivo->TGI

Caption: Experimental workflow for ADC synthesis and efficacy testing.

signaling_pathway cluster_cell Target Cell Receptor Target Receptor Endocytosis Endocytosis Receptor->Endocytosis ADC ADC ADC->Receptor Binding Lysosome Lysosome Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease DNA DNA DrugRelease->DNA Target Interaction Apoptosis Apoptosis DNA->Apoptosis

Caption: Generalized ADC mechanism of action signaling pathway.

logical_relationship cluster_properties Physicochemical & Pharmacokinetic Properties cluster_efficacy Efficacy Outcomes PEG_Length PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility Longer Stability Increased Stability PEG_Length->Stability Longer HalfLife Increased Half-Life PEG_Length->HalfLife Longer StericHindrance Increased Steric Hindrance PEG_Length->StericHindrance Longer TumorAccumulation Increased Tumor Accumulation HalfLife->TumorAccumulation InVivoEfficacy Increased In Vivo Efficacy TumorAccumulation->InVivoEfficacy InVitroPotency Decreased In Vitro Potency StericHindrance->InVitroPotency

Caption: Relationship between PEG linker length and drug properties.

References

A Comparative Guide to LC-MS Analysis for Validating Antibody-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Antibody-Drug Conjugates (ADCs) hinges on the precise and thorough characterization of the final conjugate. The conjugation of a potent small-molecule drug to a monoclonal antibody (mAb) introduces significant heterogeneity, making the validation of the antibody-linker conjugation a critical step in ensuring ADC efficacy and safety. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, offering detailed insights into the Drug-to-Antibody Ratio (DAR), the distribution of different drug-loaded species, and the presence of impurities such as aggregates and fragments.

This guide provides an objective comparison of the most common LC-MS-based methods for ADC analysis: Hydrophobic Interaction Chromatography (HIC)-MS, Size Exclusion Chromatography (SEC)-MS, and Reversed-Phase Liquid Chromatography (RPLC)-MS. We present a summary of their performance based on experimental data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Key LC-MS Methods for ADC Analysis

The choice of LC-MS methodology is dictated by the specific quality attributes of the ADC that need to be assessed. Each technique offers unique advantages and is suited for different stages of ADC development and characterization.

Parameter Hydrophobic Interaction Chromatography (HIC)-MS Size Exclusion Chromatography (SEC)-MS Reversed-Phase Liquid Chromatography (RPLC)-MS
Primary Application Determination of Drug-to-Antibody Ratio (DAR) and drug-load distribution.[1][2][3][4]Analysis of high molecular weight species (aggregates) and low molecular weight fragments.[5][6]Separation of ADC fragments (light and heavy chains) and analysis of positional isomers.[7]
Separation Principle Based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and elute later.[2][4]Based on the hydrodynamic volume of the molecules. Larger molecules (aggregates) elute first.[5][6]Based on the hydrophobicity of the analytes under denaturing conditions.
MS Compatibility Traditionally challenging due to non-volatile salts.[2][3] Modern methods utilize MS-compatible salts like ammonium (B1175870) acetate (B1210297) or ammonium tartrate.[1][3]Generally good, often uses volatile buffers like ammonium acetate.[5]Good, uses volatile mobile phases.
Resolution of DAR Species High resolution for different DAR species (DAR 0, 2, 4, 6, 8).[3]Does not separate based on DAR.[5]Can separate drug-conjugated light and heavy chains to infer DAR.[7]
Analysis of Aggregates Not the primary method for aggregate analysis.The gold standard for quantifying aggregates and monomers.[5][6]Not suitable for aggregate analysis due to denaturing conditions.
Analysis Time Can be rapid, with online native HIC-MS methods taking around 22 minutes.[1]Typically around 15-30 minutes.[5]Varies depending on the gradient, but generally in the range of 20-40 minutes.
Limitations Offline analysis can be labor-intensive.[2] MS compatibility can be a concern with certain salts.[2][3]Does not provide information on DAR or drug distribution.[5]Denaturing conditions can alter the native structure of the ADC.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for HIC-MS, SEC-MS, and RPLC-MS analysis of ADCs.

HIC_MS_Workflow cluster_prep Sample Preparation cluster_lc HIC Separation cluster_ms MS Detection cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection Mass_Spec Mass Spectrometer HIC_Column->Mass_Spec Elution with MS-compatible salt gradient Data_Analysis DAR & Drug Load Distribution Analysis Mass_Spec->Data_Analysis Mass Spectra Acquisition

HIC-MS Workflow for DAR Analysis.

SEC_MS_Workflow cluster_prep Sample Preparation cluster_lc SEC Separation cluster_ms MS Detection cluster_data Data Analysis ADC_Sample ADC Sample SEC_Column SEC Column ADC_Sample->SEC_Column Injection Mass_Spec Mass Spectrometer SEC_Column->Mass_Spec Isocratic Elution Data_Analysis Aggregate & Fragment Quantification Mass_Spec->Data_Analysis Mass Spectra Acquisition

SEC-MS Workflow for Aggregate Analysis.

RPLC_MS_Workflow cluster_prep Sample Preparation cluster_lc RPLC Separation cluster_ms MS Detection cluster_data Data Analysis Reduction ADC Reduction (e.g., with DTT) RPLC_Column RPLC Column Reduction->RPLC_Column Injection ADC_Sample ADC Sample ADC_Sample->Reduction Mass_Spec Mass Spectrometer RPLC_Column->Mass_Spec Organic Solvent Gradient Data_Analysis Fragment Analysis & Positional Isomer ID Mass_Spec->Data_Analysis Mass Spectra Acquisition

RPLC-MS Workflow for Fragment Analysis.

Detailed Experimental Protocols

Protocol 1: Online Native HIC-MS for DAR Determination

This protocol is adapted from a rapid online native HIC-MS method.[1]

1. Materials:

  • ADC Sample: ~1 mg/mL in a suitable buffer (e.g., PBS).

  • Mobile Phase A: 1.5 M Ammonium Tartrate in Water.

  • Mobile Phase B: Water.

  • HIC Column: A suitable HIC column (e.g., a butyl or ether-based chemistry).

  • LC System: A binary pump HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Method:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.

  • Sample Injection: Inject 5-10 µL of the ADC sample.

  • Chromatographic Separation:

    • Gradient:

      • 0-2 min: 100% A

      • 2-17 min: Linear gradient from 100% A to 100% B

      • 17-20 min: 100% B

      • 20-22 min: Return to 100% A

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

  • MS Detection:

    • Ionization Mode: Positive Ion Electrospray (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 275 °C.

    • Mass Range: m/z 1000-5000.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the intact mass of each eluting peak.

    • Assign DAR species based on the mass difference between the unconjugated antibody and the drug-linker moiety.

    • Calculate the average DAR by summing the relative abundance of each DAR species multiplied by its DAR value.

Protocol 2: SEC-MS for Aggregate and Fragment Analysis

This protocol is a general method for the analysis of ADC aggregates and fragments.[5][6]

1. Materials:

  • ADC Sample: ~1 mg/mL in a formulation buffer.

  • Mobile Phase: 100 mM Ammonium Acetate in Water, pH 6.8.

  • SEC Column: A suitable SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).

  • LC System: An isocratic HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer.

2. Method:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.3 mL/min for at least 5 column volumes.

  • Sample Injection: Inject 1-5 µL of the ADC sample.

  • Chromatographic Separation:

    • Elution: Isocratic elution with 100% mobile phase.

    • Flow Rate: 0.3 mL/min.

    • Run Time: 15-20 minutes.

    • Column Temperature: 30 °C.

  • MS Detection:

    • Ionization Mode: Positive Ion ESI.

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 300 °C.

    • Mass Range: m/z 1000-6000.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

    • Confirm the identity of the peaks by deconvoluting the corresponding mass spectra.

Protocol 3: RPLC-MS for Reduced ADC Analysis

This protocol is for the analysis of the light and heavy chains of a reduced ADC.

1. Materials:

  • ADC Sample: ~1 mg/mL.

  • Reducing Agent: Dithiothreitol (DTT) solution (e.g., 1 M in water).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • RPLC Column: A C4 or C8 reversed-phase column suitable for protein separation.

  • LC System: A binary pump HPLC or UHPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer.

2. Method:

  • Sample Reduction:

    • To 50 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes.

  • Column Equilibration: Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject the reduced ADC sample.

  • Chromatographic Separation:

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Return to 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 60 °C.

  • MS Detection:

    • Ionization Mode: Positive Ion ESI.

    • Capillary Voltage: 3.8 kV.

    • Source Temperature: 325 °C.

    • Mass Range: m/z 500-4000.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains in the chromatogram.

    • Deconvolute the mass spectra of each peak to confirm their identity and determine the number of conjugated drugs.

    • Analyze the data to identify any positional isomers.

Conclusion

The validation of antibody-linker conjugation is a multifaceted process that requires a suite of orthogonal analytical techniques. LC-MS, in its various forms, provides a powerful platform for the in-depth characterization of ADCs. HIC-MS is the method of choice for accurate DAR determination, while SEC-MS is essential for monitoring aggregation and fragmentation. RPLC-MS, particularly after reduction, offers valuable information on the distribution of the drug on the antibody subunits and can help in identifying positional isomers. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers can ensure the quality, consistency, and safety of their ADC candidates, ultimately accelerating their path to the clinic.

References

A Head-to-Head Comparison of Mono-Sulfone and Bis-Sulfone PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical in the design of stable and effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, those based on sulfone chemistry have gained prominence for their ability to form stable covalent bonds with therapeutic payloads. This guide provides an objective, data-driven comparison of two key types of sulfone-based linkers: mono-sulfone and bis-sulfone PEG linkers. We will delve into their reactivity, stability, and applications, supported by experimental data and detailed protocols.

Introduction to Sulfone-Based PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][][3][4] Sulfone-based functional groups, when incorporated into these PEG linkers, offer a robust method for attaching molecules to proteins, most commonly through reaction with cysteine residues.[5][6][7] This guide focuses on the distinct characteristics and advantages of mono-sulfone and bis-sulfone variants.

At a Glance: Mono-Sulfone vs. Bis-Sulfone PEG Linkers

FeatureMono-Sulfone PEG LinkersBis-Sulfone PEG Linkers
Primary Target Single cysteine residuesTwo cysteine residues from a reduced disulfide bond
Reaction Type Michael additionBis-alkylation
Key Feature Forms a stable thioether bond, often requires a reduction step to prevent retro-Michael reactionRe-bridges native disulfide bonds, maintaining protein structure
Primary Application Conjugation to engineered single cysteinesSite-specific conjugation to native disulfide bonds for homogenous ADCs
Reported Stability Significantly more stable than maleimide-based conjugatesProduces highly stable and homogenous conjugates

Chemical Structures and Reactivity

Mono-Sulfone PEG Linkers are designed to react with a single thiol group, typically from a cysteine residue on a protein. The reaction proceeds via a Michael addition. A key consideration for some mono-sulfone reagents is the potential for a retro-Michael reaction, which can lead to deconjugation. To address this, a reduction step using an agent like sodium borohydride (B1222165) is often employed post-conjugation to create a stable, non-reversible thioether bond.[8]

Bis-Sulfone PEG Linkers are highly reactive bis-alkylation reagents.[9] They are engineered to react with two cysteine thiols that are in close proximity, such as those generated from the reduction of a native disulfide bridge in an antibody.[9][10] This "disulfide re-bridging" is a powerful strategy for creating site-specific and structurally intact bioconjugates, leading to a high degree of homogeneity, which is a critical quality attribute for ADCs.[9] For example, this approach can yield ADCs with a precise drug-to-antibody ratio (DAR) of 4.[9]

cluster_mono Mono-Sulfone Linker Pathway cluster_bis Bis-Sulfone Linker Pathway Protein_mono Protein-SH (Single Cysteine) InitialAdduct Initial Adduct (Reversible) Protein_mono->InitialAdduct Michael Addition MonoSulfone Mono-Sulfone PEG Linker MonoSulfone->InitialAdduct InitialAdduct->Protein_mono Retro-Michael (Deconjugation) StableAdduct Stable Conjugate InitialAdduct->StableAdduct Stabilization Reduction Reduction (e.g., NaBH4) Reduction->StableAdduct Protein_bis Protein-(S-S)- (Disulfide Bond) ReducedProtein Protein-SH HS- (Two Cysteines) Protein_bis->ReducedProtein Disulfide Reduction Reduction_bis Reduction Reduction_bis->ReducedProtein BridgedAdduct Bridged Conjugate (Stable) ReducedProtein->BridgedAdduct Bis-alkylation (Re-bridging) BisSulfone Bis-Sulfone PEG Linker BisSulfone->BridgedAdduct

Caption: Reaction pathways for mono-sulfone and bis-sulfone PEG linkers.

Performance Comparison: Stability

A critical performance metric for linkers in bioconjugates is their stability, especially in the presence of endogenous thiols like glutathione (B108866) (GSH), which can promote deconjugation of less stable linkers.

Bis-sulfone linkers are also reported to form highly stable conjugates.[9] The re-bridging of the disulfide bond results in a covalent structure that is not susceptible to the same thiol exchange reactions that can plague maleimide-based conjugates.[6][7] The resulting three-carbon bridge maintains the structural integrity of the protein.[9][13]

Linker TypeCondition% Conjugation RetainedReference
Mono-Sulfone-PEG 7 days, 37°C, 1 mM GSH> 90%[8][11][12]
Maleimide-PEG 7 days, 37°C, 1 mM GSH< 70%[8][11][12]
Bis-Sulfone-PEG Not directly compared in the same study, but reported to form highly stable conjugates.-[9]

Experimental Protocols

Below are generalized methodologies for conjugation using mono-sulfone and bis-sulfone PEG linkers, based on described chemical principles. Researchers should optimize these protocols for their specific protein and linker.

Protocol 1: Conjugation with Mono-Sulfone PEG Linker

Objective: To conjugate a mono-sulfone PEG linker to a protein with a single reactive cysteine.

Materials:

  • Protein with a single surface-accessible cysteine in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Mono-sulfone PEG reagent.

  • Reducing agent solution (e.g., sodium borohydride (NaBH₄) in a compatible buffer).

  • Quenching solution.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Methodology:

  • Protein Preparation: Ensure the target cysteine is reduced and available for conjugation. If necessary, perform a pre-reduction step with a mild reducing agent like TCEP and subsequently remove it.

  • Conjugation Reaction: Dissolve the mono-sulfone PEG reagent in a compatible solvent and add it to the protein solution at a specified molar excess. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).

  • Reduction/Stabilization: Following the initial conjugation, add the sodium borohydride solution to the reaction mixture to reduce the ketone in the linker to a secondary alcohol, thus stabilizing the conjugate and preventing the retro-Michael reaction.[8] Allow this reaction to proceed for a specified time (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding a suitable quenching agent to consume excess reactive species.

  • Purification: Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as SEC or dialysis.

  • Analysis: Characterize the final conjugate for purity, concentration, and degree of labeling using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

start Start protein_prep Protein Preparation (Reduce Cysteine) start->protein_prep conjugation Conjugation with Mono-Sulfone PEG protein_prep->conjugation reduction Reduction Step (e.g., NaBH4) conjugation->reduction quenching Quench Reaction reduction->quenching purification Purification (e.g., SEC) quenching->purification analysis Characterization (e.g., SDS-PAGE) purification->analysis end End analysis->end

Caption: Experimental workflow for mono-sulfone PEG linker conjugation.

Protocol 2: Conjugation with Bis-Sulfone PEG Linker (Disulfide Re-bridging)

Objective: To conjugate a bis-sulfone PEG linker to a protein by re-bridging a native disulfide bond.

Materials:

  • Antibody or protein with accessible disulfide bonds in a suitable buffer.

  • Reducing agent (e.g., TCEP or DTT).

  • Bis-sulfone PEG reagent.

  • Quenching solution (e.g., N-acetylcysteine).

  • Purification system (e.g., SEC).

Methodology:

  • Disulfide Reduction: Add a controlled amount of a reducing agent to the protein solution to selectively reduce the target interchain disulfide bonds while preserving intramolecular disulfides. Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column or buffer exchange to prevent interference with the subsequent conjugation step.

  • Conjugation Reaction: Add the bis-sulfone PEG reagent to the reduced protein solution. The bis-sulfone will react with the two newly formed thiol groups, re-forming a bridge.[9] Incubate the reaction under optimized conditions (temperature, time).

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted bis-sulfone linker.

  • Purification: Purify the ADC or bioconjugate to remove unreacted linkers, drugs, and other impurities.

  • Analysis: Analyze the final product for homogeneity, drug-to-antibody ratio (DAR), purity, and aggregation using methods like HIC-HPLC, RP-HPLC, and SEC.

start Start disulfide_reduction Disulfide Bond Reduction start->disulfide_reduction remove_reductant Remove Reducing Agent disulfide_reduction->remove_reductant conjugation Conjugation with Bis-Sulfone PEG remove_reductant->conjugation quenching Quench Reaction conjugation->quenching purification Purification quenching->purification analysis Characterization (e.g., HIC-HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for bis-sulfone PEG linker conjugation.

Conclusion

Both mono-sulfone and bis-sulfone PEG linkers represent advanced chemical tools that offer significant advantages in stability over traditional maleimide-based approaches. The choice between them is primarily dictated by the conjugation strategy:

  • Mono-sulfone PEG linkers are ideal for conjugating a payload to a single, engineered cysteine residue, providing a highly stable thioether linkage after a requisite stabilization step.

  • Bis-sulfone PEG linkers are the preferred choice for site-specific conjugation via disulfide re-bridging. This method not only yields a stable conjugate but also preserves the protein's native structure and results in a highly homogenous product, a critical factor for therapeutic applications like ADCs.

As the demand for more stable and precisely defined bioconjugates grows, sulfone-based linkers are poised to become increasingly integral to the design and development of next-generation protein therapeutics.

References

Evaluating the Impact of PEGylation on Biologic Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and antibody fragments. This guide provides an objective comparison of PEGylated versus non-PEGylated biologics, supported by experimental data and detailed methodologies, to aid researchers in evaluating the potential benefits of this technology for their molecules of interest.

The Transformative Effect of PEGylation on Pharmacokinetics

PEGylation primarily improves the therapeutic profile of a biologic by increasing its hydrodynamic size. This modification leads to several key pharmacokinetic advantages:

  • Extended Circulatory Half-Life: The increased size reduces the rate of renal clearance, significantly prolonging the time the biologic remains in circulation. This allows for less frequent dosing, improving patient compliance and convenience.[1][2][3]

  • Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the protein surface, shielding them from the immune system and reducing the risk of an anti-drug antibody (ADA) response.[1][2][4]

  • Enhanced Stability: PEGylation can protect the biologic from proteolytic degradation, leading to greater stability in vivo.[1][3]

  • Improved Solubility: For hydrophobic molecules, the addition of the hydrophilic PEG polymer can enhance solubility.[1][3]

However, it is crucial to consider the potential downsides of PEGylation, which include:

  • Reduced Biological Activity: The PEG chains can sometimes sterically hinder the interaction of the biologic with its target receptor, potentially leading to a decrease in in vitro potency. This is often compensated for by the extended in vivo exposure.[2]

  • Anti-PEG Antibodies: Although PEG itself is considered to have low immunogenicity, the development of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated drug.[5]

  • Manufacturing Complexity: The PEGylation process adds complexity and cost to manufacturing, requiring precise control to ensure consistency.[2]

Comparative Pharmacokinetic Data

The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of several key biologics.

Table 1: Granulocyte Colony-Stimulating Factor (G-CSF)

ParameterFilgrastim (non-PEGylated)Pegfilgrastim (PEGylated)Fold Change
Half-life (t½) ~3.5 hours15 - 80 hours~4-23 fold increase[4]
Clearance Primarily renal and neutrophil-mediatedPrimarily neutrophil-mediatedReduced[6]
Dosing Frequency DailyOnce per chemotherapy cycleReduced[6]

Table 2: L-Asparaginase

ParameterNative E. coli L-AsparaginasePegaspargase (PEGylated)Fold Change
Half-life (t½) ~1.28 days~5.73 days~4.5 fold increase
Clearance HigherLower[7]Reduced[7]
Immunogenicity Higher incidence of hypersensitivityReduced incidence of hypersensitivityReduced

Table 3: Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)

ParameterRecombinant Human TIMP-1 (rhTIMP-1)PEG20K-TIMP-1 (PEGylated)Fold Change
Plasma Half-life (t½) 1.1 hours28 hours~25 fold increase[8]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetics of a PEGylated biologic in a rodent model.

1. Animal Model:

  • Select an appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).
  • Animals should be healthy and of a specific age and weight range.
  • House animals in a controlled environment with a standard diet and water ad libitum.

2. Dosing:

  • Administer the non-PEGylated and PEGylated biologic to separate groups of animals.
  • The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) should be relevant to the intended clinical use.[8][9]
  • A typical dose for a pharmacokinetic study in mice is in the range of 1-10 mg/kg.[8]

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours) post-administration.
  • Blood can be collected via tail vein, saphenous vein, or cardiac puncture (terminal procedure).
  • Process blood to obtain plasma or serum and store at -80°C until analysis.

4. Bioanalysis:

  • Quantify the concentration of the biologic in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the concentration-time curve (AUC)
  • Half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vd)

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of PEGylated Protein

This is a general protocol for a sandwich ELISA to quantify a PEGylated protein in plasma samples.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific to the biologic overnight at 4°C.

2. Blocking:

  • Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Prepare a standard curve using known concentrations of the PEGylated protein.
  • Add standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the biologic. Incubate for 1-2 hours at room temperature.

5. Streptavidin-HRP Incubation:

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

6. Substrate Development:

  • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

7. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve and calculate the concentration of the PEGylated protein in the unknown samples.[10][11][12]

Size-Exclusion Chromatography (SEC) for Separation of PEGylated and Non-PEGylated Proteins

SEC is a powerful technique to separate proteins based on their hydrodynamic radius, making it ideal for analyzing PEGylation reactions.[][14]

1. System and Column:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
  • Select a size-exclusion column with a pore size appropriate for the molecular weight range of the native and PEGylated protein.[15]

2. Mobile Phase:

  • A typical mobile phase is an aqueous buffer, such as phosphate-buffered saline (PBS), at a neutral pH.[15]

3. Sample Preparation:

  • Dissolve the sample mixture (containing both PEGylated and non-PEGylated protein) in the mobile phase.

4. Chromatography:

  • Inject the sample onto the column and run the separation at a constant flow rate.
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 214 nm).[15]

5. Data Analysis:

  • The larger PEGylated protein will elute earlier than the smaller, non-PEGylated protein.
  • The peak areas can be used to determine the relative amounts of each species in the mixture.[16]

Visualizations

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study cluster_analytical Analytical Methods animal_model Rodent Model Selection (e.g., Rats, Mice) dosing Dosing (PEGylated vs. Non-PEGylated) animal_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis Bioanalysis (ELISA) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, t½, AUC, etc.) bioanalysis->pk_analysis elisa ELISA for Quantification bioanalysis->elisa sec SEC for Separation pk_analysis->sec Characterization of PEGylation Heterogeneity

Caption: Experimental workflow for evaluating the pharmacokinetics of a PEGylated biologic.

signaling_pathway cluster_non_pegylated Non-PEGylated Biologic cluster_pegylated PEGylated Biologic biologic1 Biologic receptor1 Receptor biologic1->receptor1 High Affinity Binding signal1 Signal Transduction receptor1->signal1 biologic2 PEGylated Biologic receptor2 Receptor biologic2->receptor2 Steric Hindrance (Lower Affinity Binding) signal2 Signal Transduction (Potentially Altered) receptor2->signal2

Caption: Impact of PEGylation on receptor binding and signaling.

References

A Head-to-Head Comparison: Active-Mono-Sulfone-PEG8-acid vs. Other Thiol-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a thiol-reactive crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of Active-Mono-Sulfone-PEG8-acid against other widely used thiol-reactive crosslinkers, including maleimides, haloacetyls, and vinyl sulfones. By examining key performance metrics, this guide aims to empower researchers to make informed decisions for their specific bioconjugation needs, from basic research to the development of therapeutics like antibody-drug conjugates (ADCs).

The strategic modification of proteins and other biomolecules at cysteine residues is a cornerstone of modern biotechnology. The unique reactivity of the thiol group allows for site-specific conjugation, which is crucial for creating well-defined and functional bioconjugates. While maleimide-based linkers have historically been the workhorse in this field, concerns about the stability of the resulting thioether bond have driven the development of alternative chemistries. This compound has emerged as a promising alternative, offering enhanced stability without compromising conjugation efficiency.

Comparative Performance of Thiol-Reactive Crosslinkers

The selection of an optimal thiol-reactive crosslinker hinges on a balance between reaction kinetics and the stability of the resulting conjugate. The following tables summarize the key performance characteristics of this compound and other common thiol-reactive linkers.

Crosslinker Chemistry Reactive Group Reaction Mechanism Typical Reaction pH Relative Reaction Rate
Active-Mono-Sulfone Activated SulfoneMichael Addition7.5 - 9.0Moderate to Fast
Maleimide (B117702) MaleimideMichael Addition6.5 - 7.5[1]Very Fast[1]
Haloacetyl (Iodo/Bromo) Iodoacetyl/BromoacetylNucleophilic Substitution7.2 - 8.5Moderate[2]
Vinyl Sulfone Vinyl SulfoneMichael Addition8.0 - 9.0Moderate to Fast[3]
Crosslinker Chemistry Resulting Linkage Stability Key Advantages Key Disadvantages
Active-Mono-Sulfone ThioetherHigh Forms a highly stable, irreversible bond.[3]Reaction can be slower than maleimides.
Maleimide ThiosuccinimideModerate Very fast and efficient reaction.[1]Prone to retro-Michael addition (deconjugation) and thiol exchange.[4]
Haloacetyl (Iodo/Bromo) ThioetherVery High Forms a very stable, irreversible thioether bond.[2]Slower reaction rate compared to maleimides; potential for off-target reactions at high pH.[5]
Vinyl Sulfone ThioetherHigh Forms a stable, irreversible thioether bond.[3]Generally requires slightly higher pH for optimal reaction.

Quantitative Stability Data: Mono-Sulfone vs. Maleimide

A key differentiator for thiol-reactive linkers is the stability of the conjugate in a biological environment, where competing thiols like glutathione (B108866) are abundant. A study directly comparing the stability of hemoglobin PEGylated with either a maleimide-PEG or a mono-sulfone-PEG linker provides compelling evidence for the superior stability of the sulfone-based conjugate.

Conjugate Incubation Conditions % Intact Conjugate Remaining
Hemoglobin-mono-sulfone-PEG 37°C, 7 days, 1mM Glutathione> 90%
Hemoglobin-maleimide-PEG 37°C, 7 days, 1mM Glutathione< 70%

This data highlights the significant advantage of mono-sulfone chemistry for applications requiring long-term in vivo stability.

Experimental Protocols

To ensure a fair and accurate comparison of different thiol-reactive crosslinkers, it is essential to follow a standardized experimental protocol. The following is a generalized procedure for a comparative conjugation and stability study.

Protocol 1: Comparative Conjugation of a Thiol-Containing Protein

Objective: To compare the conjugation efficiency of this compound, a maleimide linker, and a haloacetyl linker to a model protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein (e.g., Bovine Serum Albumin with a free cysteine)

  • This compound

  • Maleimide-functionalized crosslinker (e.g., SMCC)

  • Haloacetyl-functionalized crosslinker (e.g., Iodoacetyl-PEG4-acid)

  • Conjugation Buffer A (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Conjugation Buffer B (e.g., Borate Buffer, pH 8.5)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Procedure:

  • Protein Preparation: If the protein's cysteine residues are oxidized, reduce the protein with a 10-fold molar excess of TCEP in Conjugation Buffer A for 1 hour at room temperature. Remove the excess TCEP using a desalting column, exchanging the buffer to the appropriate conjugation buffer.

  • Crosslinker Preparation: Prepare 10 mM stock solutions of each crosslinker in an anhydrous solvent like DMSO.

  • Conjugation Reaction:

    • For the maleimide linker, react the protein with a 10-fold molar excess of the crosslinker in Conjugation Buffer A for 2 hours at room temperature.

    • For the this compound and haloacetyl linker, react the protein with a 10-fold molar excess of the respective crosslinker in Conjugation Buffer B for 4 hours at room temperature.

  • Quenching: Quench the unreacted crosslinkers by adding L-cysteine to a final concentration of 10 mM and incubating for 15 minutes.

  • Purification: Remove excess crosslinker and quenching reagent using a desalting column, exchanging the buffer to a storage buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • SDS-PAGE: Analyze the purified conjugates by non-reducing SDS-PAGE to visualize the shift in molecular weight, indicating successful conjugation.

    • Mass Spectrometry: Determine the precise mass of the conjugates to confirm the number of attached linkers (degree of labeling).

Protocol 2: Comparative Stability of Bioconjugates

Objective: To compare the stability of the bioconjugates prepared in Protocol 1 in the presence of a competing thiol.

Materials:

  • Purified bioconjugates from Protocol 1

  • Glutathione (GSH)

  • Incubation Buffer (PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

Procedure:

  • Sample Preparation: Dilute each bioconjugate to a final concentration of 1 mg/mL in Incubation Buffer. Prepare two sets of samples for each conjugate: one with 5 mM GSH and a control without GSH.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining. The appearance of a peak corresponding to the unconjugated protein indicates deconjugation.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each linker and condition to determine the stability profile.

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The synthesis of an ADC is a prime example of where the choice of a thiol-reactive linker is critical. The following diagram illustrates a typical workflow for preparing and characterizing an ADC using a thiol-reactive crosslinker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction ADC_crude Crude ADC reduced_mAb->ADC_crude Conjugation linker_payload Linker-Payload (e.g., Active-Mono-Sulfone-Drug) linker_payload->ADC_crude ADC_purified Purified ADC ADC_crude->ADC_purified Chromatography (e.g., SEC, HIC) DAR Drug-to-Antibody Ratio (DAR) (e.g., MS, UV-Vis) ADC_purified->DAR Aggregation Aggregation Analysis (SEC) ADC_purified->Aggregation Stability In Vitro/In Vivo Stability ADC_purified->Stability Binding Antigen Binding Affinity (ELISA, SPR) ADC_purified->Binding

Caption: Workflow for the synthesis and characterization of an antibody-drug conjugate (ADC).

Logical Pathway for Crosslinker Selection

The decision-making process for selecting the most appropriate thiol-reactive crosslinker can be visualized as a logical pathway.

Crosslinker_Selection start Define Application Requirements stability Is long-term in vivo stability critical? start->stability kinetics Is rapid conjugation essential? stability->kinetics Yes maleimide Consider Maleimide stability->maleimide No sulfone Consider Active-Mono-Sulfone or Haloacetyl kinetics->sulfone No kinetics->maleimide Yes optimize Optimize reaction conditions (pH, time, temperature) sulfone->optimize maleimide->optimize

Caption: Decision pathway for selecting a thiol-reactive crosslinker.

Conclusion

The landscape of thiol-reactive crosslinkers has evolved to offer researchers a range of options with distinct advantages and disadvantages. While traditional maleimides provide rapid and efficient conjugation, the superior stability of the thioether bond formed by this compound makes it an excellent choice for applications where conjugate stability is paramount, such as in the development of long-circulating therapeutics. Haloacetyls and vinyl sulfones also offer highly stable linkages. Ultimately, the optimal choice of crosslinker depends on a careful consideration of the specific requirements of the application, including the desired reaction kinetics, the required stability of the final bioconjugate, and the nature of the biomolecules being conjugated. By leveraging the comparative data and protocols presented in this guide, researchers can confidently select the most appropriate tool to advance their scientific goals.

References

Confirming Site-Specificity of Conjugation: A Guide to Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise location of conjugation is a critical step in the development of bioconjugates like antibody-drug conjugates (ADCs). Peptide mapping has emerged as the gold standard for this characterization, providing detailed, site-specific information. This guide compares peptide mapping with alternative methods and provides the experimental data and protocols necessary for its successful implementation.

The Power of Peptide Mapping in Bioconjugate Analysis

Peptide mapping is an analytical technique used to identify the exact locations of drug-linker attachment on a monoclonal antibody (mAb) or other protein.[1] The process involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This "bottom-up" approach provides high-resolution data, enabling the confirmation of conjugation sites and the identification of any unexpected modifications.[3][4]

A key challenge in the peptide mapping of ADCs is the hydrophobic nature of the drug-linker payload, which can lead to poor recovery of conjugated peptides and hinder enzymatic digestion.[2] Optimized protocols often incorporate denaturants and may require adjustments to digestion conditions to ensure complete analysis.[2]

Experimental Protocol: A Step-by-Step Guide to Peptide Mapping

The following protocol provides a generalized workflow for the peptide mapping of an antibody-drug conjugate.

Materials:
Procedure:
  • Denaturation, Reduction, and Alkylation:

    • Dilute the ADC sample to 1 mg/mL in 500 µL of denaturing buffer.[1]

    • Add 5 µL of 500 mM DTT and incubate at 37°C for 30 minutes in the dark to reduce disulfide bonds.[1]

    • Cool the sample to room temperature and add 10.2 µL of 500 mM IAM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.[1]

  • Buffer Exchange:

    • Perform a buffer exchange on the reduced and alkylated sample using a spin desalting column to remove urea and other small molecules, exchanging the buffer to 100 mM Tris-HCl, pH 7.8.[1]

  • Enzymatic Digestion:

    • Measure the protein concentration of the buffer-exchanged sample.[1]

    • To improve the solubility of hydrophobic conjugated peptides, 10% acetonitrile may be added to the sample prior to digestion.[1]

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate at 37°C for 3 hours.[1][2]

  • LC-MS/MS Analysis:

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

    • Separate the resulting peptides using a reverse-phase liquid chromatography (RPLC) system with a suitable gradient.[1] A typical gradient might be:

      • 0-4 min: 0% Mobile Phase B (MPB: 0.1% FA in ACN)

      • 4-64 min: 0-65% MPB

      • 64-74 min: 65-100% MPB

      • 74-79 min: 100% MPB

      • 79-80 min: 100-0% MPB

      • 80-90 min: 0% MPB[1]

    • Detect the peptides using a mass spectrometer. It is recommended to monitor both a general peptide wavelength (214 nm) and the specific absorbance maximum of the drug-linker to easily identify conjugated peptides.[1]

    • Fragment the peptides using MS/MS to determine their amino acid sequence and pinpoint the exact site of conjugation.[1][4]

cluster_workflow Peptide Mapping Workflow A ADC Sample B Denaturation, Reduction & Alkylation A->B C Buffer Exchange B->C D Enzymatic Digestion (e.g., Trypsin) C->D E LC Separation (RPLC) D->E F MS/MS Analysis E->F G Data Analysis (Site Identification) F->G

A simplified workflow for peptide mapping.

Quantitative Analysis: Stable Isotope Labeling Peptide Mapping

While standard peptide mapping is excellent for qualitative site confirmation, quantitative analysis of conjugation levels at specific sites can be challenging due to differences in ionization efficiency between conjugated and unconjugated peptides.[3] Stable Isotope Labeling (SIL) peptide mapping addresses this by introducing a stable isotope-labeled version of the payload.[3] This creates peptide pairs with similar ionization efficiencies, allowing for accurate quantification of site-specific conjugation.[3]

Experimental Protocol for SIL Peptide Mapping:

The initial steps of denaturation, reduction, alkylation, and digestion are similar to the standard protocol. The key difference lies in the conjugation step where a mixture of natural and SIL-labeled payload is used.

  • Conjugation with SIL Payload: During the ADC production, the protein is conjugated with a mixture of the natural payload and a stable isotope-labeled version of the payload (e.g., mcMMAF and SIL-mcMMAF).[3]

  • Peptide Mapping: The resulting ADC is then subjected to the standard peptide mapping protocol as described above.

  • Data Analysis:

    • In the mass spectra, conjugated peptides will appear as pairs with a defined mass difference corresponding to the stable isotope label.[3]

    • The site conjugation level is calculated using the following equation:

      • Conjugation (%) = (DL1 peak area) / (total peak area) × 100

      • Where DL1 is the drug-loaded peptide and the total peak area includes both the labeled and unlabeled conjugated peptides.[3]

cluster_workflow Quantitative SIL Peptide Mapping Workflow A Protein + Mixture of Natural & SIL Payload B Conjugation Reaction A->B C ADC with Labeled & Unlabeled Payloads B->C D Peptide Mapping (Digestion, LC-MS/MS) C->D E Mass Spectra with Peptide Pairs D->E F Quantitative Analysis of Peak Areas E->F G Site-Specific Conjugation Level (%) F->G

Workflow for quantitative SIL peptide mapping.
Quantitative Data Summary:

The table below summarizes representative data from a study using SIL peptide mapping to quantify site-specific conjugation levels for a cysteine-conjugated ADC across samples with different drug-to-antibody ratios (DARs).[3]

DAR SampleLight Chain Conjugation (%)Heavy Chain Fab Conjugation (%)
Low DAR41.842.5
Mid DAR65.266.1
High DAR85.886.3

These results demonstrate the ability of SIL peptide mapping to provide precise, "bottom-up" determination of ADC DAR and highlight its potential for more granular control and understanding of the conjugation process.[3]

Comparison with Alternative Methods

While peptide mapping is the benchmark for site-specificity, other methods are often used for complementary characterization of ADCs.

MethodPrincipleAdvantagesDisadvantages
Peptide Mapping Enzymatic digestion followed by LC-MS/MS analysis of peptides.[1]Provides precise, site-specific conjugation information.[4] High resolution and sequence coverage.[5]Can be time-consuming.[6] Hydrophobic payloads can present challenges.[2]
Intact/Subunit Mass Analysis LC-MS analysis of the intact or partially fragmented (subunit) ADC.[7]Provides global drug-to-antibody ratio (DAR).[7] Faster than peptide mapping.[8]Does not provide site-specific information.[7]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which correlates with DAR.[6]Can resolve and quantify different DAR species.[6]Does not provide site-specific information.
Drug Deconjugation-Assisted Peptide Mapping Enzymatic or chemical removal of the drug moiety before peptide mapping.[9]Improves MS/MS fragmentation and identification of conjugation sites.[9] Reduces bias in site occupancy calculations.[9]Requires an additional deconjugation step. Applicable to cleavable linkers.[9]

Conclusion

Peptide mapping is an indispensable tool for the in-depth characterization of bioconjugates, providing unambiguous confirmation of conjugation site-specificity. While challenges related to the hydrophobicity of drug-linkers exist, optimized protocols and innovative approaches like stable isotope labeling and drug deconjugation-assisted mapping have enhanced its quantitative power and robustness. For a comprehensive understanding of an ADC's critical quality attributes, a multi-faceted approach combining peptide mapping with orthogonal methods like intact mass analysis and HIC is recommended. This ensures not only the confirmation of site-specificity but also an accurate assessment of the overall drug load and distribution.

References

Assessing the Immunogenic Potential of Different PEGylated Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing hydrodynamic size and masking epitopes, PEGylation can significantly extend circulation half-life, enhance stability, and reduce the immunogenicity of the native molecule. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially causing hypersensitivity reactions. This guide provides a comparative assessment of the immunogenic potential of different PEGylated linkers, supported by experimental data and detailed methodologies, to aid researchers in the selection of optimal PEGylation strategies.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immunogenic potential of a PEGylated conjugate is a multifactorial issue, influenced by the physicochemical properties of the PEG polymer, the nature of the conjugated molecule, and the chemistry of the linker used for conjugation.

Key Factors Include:

  • PEG Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) have been shown to be more immunogenic than their lower molecular weight counterparts.[1]

  • PEG Architecture: The structure of the PEG polymer plays a crucial role. While branched PEGs may offer better shielding of the conjugated molecule, some studies suggest that branching itself has an insignificant effect on the anti-PEG immune response.[2]

  • PEG Terminus: The functional group at the end of the PEG chain can influence immunogenicity. For instance, studies have suggested that hydroxy-terminated PEGs (HO-PEG) may be less immunogenic than methoxy-terminated PEGs (mPEG).[3]

  • Linker Chemistry: The chemical bond used to attach PEG to the therapeutic molecule can impact the overall immunogenicity of the conjugate. The stability of the linker is a critical factor, as unstable linkages can lead to deconjugation and exposure of immunogenic epitopes. While some studies suggest that different linker chemistries, such as amide and succinyl linkages, may induce similar levels of anti-PEG antibodies, other evidence indicates that certain chemistries, like those involving maleimide, could enhance immunogenicity in specific contexts.[1][4]

  • Cleavability: The use of cleavable versus non-cleavable linkers is another important consideration. Cleavable linkers are designed to release the therapeutic payload under specific physiological conditions, which can be advantageous for targeted drug delivery.[5] Non-cleavable linkers provide a stable connection, which is often preferred for extending the circulation time of the therapeutic.[5] The choice between these depends on the specific therapeutic application and can influence the immunogenic profile.

Comparative Data on the Immunogenicity of PEGylated Linkers

The following tables summarize available quantitative data from studies assessing the immunogenic potential of different PEGylated molecules. It is important to note that direct head-to-head comparisons of a wide range of modern linker chemistries under identical experimental conditions are limited in the current literature.

Table 1: Influence of PEG Molecular Weight on Anti-PEG Antibody Response

PEG Molecular Weight (Da)Conjugated ProteinAntibody IsotypeRelative Anti-PEG Antibody Titer (Arbitrary Units)Reference
5,000Tetanus ToxoidIgM & IgG1Lower[2]
20,000Tetanus ToxoidIgM & IgG1Higher[2]

Table 2: Influence of Linker Chemistry on Anti-PEG Antibody Production

Linker ChemistryConjugated ProteinAntibody IsotypeOutcomeReference
AmideAsparaginaseNot SpecifiedSimilar levels of anti-PEG antibody production[1]
SuccinylAsparaginaseNot SpecifiedSimilar levels of anti-PEG antibody production[1]

Table 3: Complement Activation by PEGylated Nanoparticles

PEG TerminusNanoparticle CoreComplement Activation MarkerResultReference
Methoxy (mPEG)Gold NanoparticlesSC5b-9Higher Complement Activation[3]
Hydroxy (HO-PEG)Gold NanoparticlesSC5b-9Lower Complement Activation[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the immunogenic potential of PEGylated linkers. Below are methodologies for key assays.

Protocol 1: Anti-PEG IgM and IgG ELISA

This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PEG IgM and IgG antibodies in serum samples.

Materials:

  • High-binding 96-well ELISA plates

  • PEG-conjugated protein (e.g., PEG-BSA) for coating

  • Phosphate-buffered saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Serum samples from immunized and control animals/patients

  • Anti-IgM HRP-conjugated secondary antibody

  • Anti-IgG HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of PEG-conjugated protein (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG secondary antibody (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Complement Activation Assay (SC5b-9 Measurement)

This protocol outlines a method to quantify the terminal complement complex (SC5b-9) as a marker of complement activation in human serum upon exposure to PEGylated materials.

Materials:

  • PEGylated nanoparticles or conjugates

  • Normal human serum (NHS)

  • Veronal buffered saline (VBS)

  • SC5b-9 ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Serum Preparation: Obtain fresh normal human serum and keep on ice.

  • Incubation: Incubate the PEGylated material with NHS at a specified concentration (e.g., 1 mg/mL) in VBS for a defined period (e.g., 30 minutes) at 37°C. A negative control (VBS alone) and a positive control (e.g., zymosan) should be included.

  • Stopping Reaction: Stop the complement activation by adding an EDTA-containing buffer.

  • SC5b-9 Quantification: Quantify the amount of SC5b-9 in the serum samples using a commercial SC5b-9 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of SC5b-9 generated by the different PEGylated materials to the negative and positive controls.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Immune_Response_to_PEGylated_Conjugates cluster_introduction Introduction of PEGylated Conjugate cluster_recognition Immune Recognition cluster_response Antibody Production & Effect PEG_Conjugate PEGylated Therapeutic APC Antigen Presenting Cell (e.g., B cell, Dendritic cell) PEG_Conjugate->APC Uptake & Processing Immune_Complex Immune Complex Formation PEG_Conjugate->Immune_Complex Binding T_Helper T Helper Cell APC->T_Helper Antigen Presentation Plasma_Cell Plasma Cell APC->Plasma_Cell Differentiation T_Helper->APC Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->Immune_Complex Clearance Accelerated Blood Clearance (ABC) Immune_Complex->Clearance Phagocytosis

Caption: Immune response pathway to PEGylated conjugates.

Complement_Activation_Pathway cluster_initiation Initiation Pathways cluster_amplification Amplification cluster_termination Terminal Pathway Classical Classical Pathway (Antibody-dependent) C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway (Mannose-binding lectin) Lectin->C3_Convertase Alternative Alternative Pathway (Spontaneous hydrolysis) Alternative->C3_Convertase C3 C3 C3_Convertase->C3 Cleavage C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleavage C5a C5a (Chemotaxis) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (SC5b-9 in fluid phase) C5b->MAC Assembly with C6, C7, C8, C9

Caption: Overview of the complement activation cascade.

Immunogenicity_Assessment_Workflow Start Administer PEGylated Conjugate to Model System Collect_Samples Collect Serum Samples at Multiple Timepoints Start->Collect_Samples Screening_Assay Screening Assay (e.g., Anti-PEG ELISA) Collect_Samples->Screening_Assay Negative Negative Result: Low/No Immunogenicity Screening_Assay->Negative Below Cutoff Positive Positive Result: Potential Immunogenicity Screening_Assay->Positive Above Cutoff Confirmatory_Assay Confirmatory Assay (e.g., Competitive ELISA) Positive->Confirmatory_Assay Characterization Characterization Assays (Isotyping, Titer, Complement Activation) Confirmatory_Assay->Characterization Confirmed Positive End Assess Clinical Impact and Risk Characterization->End

Caption: Tiered workflow for immunogenicity assessment.

Conclusion

The immunogenicity of PEGylated conjugates is a critical parameter to consider during the development of biotherapeutics. While PEGylation offers significant advantages in improving drug stability and circulation time, a thorough understanding and assessment of the potential for an anti-PEG immune response are paramount. The choice of PEG molecular weight, architecture, and terminus, along with the specific linker chemistry, can all profoundly influence the immunogenic profile of the final conjugate. A robust immunogenicity assessment strategy, employing a tiered approach of screening, confirmation, and characterization of anti-PEG antibodies and complement activation, is crucial for ensuring the safety and efficacy of these promising therapeutics. Further research into novel, less immunogenic linker technologies will continue to advance the field of bioconjugate drug development.

References

Safety Operating Guide

Proper Disposal of Active-Mono-Sulfone-PEG8-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural steps for the safe disposal of Active-Mono-Sulfone-PEG8-acid (CAS 2055048-45-6), a PEG-based PROTAC linker.[1] While this chemical is shipped as non-hazardous under ambient temperatures, it is intended for research use only and requires careful handling and disposal to mitigate risks to personnel and the environment.[2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All laboratory personnel handling this compound should be trained in proper hazardous waste management.[3] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Chemical Properties and Hazard Assessment

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for detailed hazard information. In the absence of a specific SDS, a conservative approach based on the chemical's structure—containing a sulfone group, a polyethylene (B3416737) glycol (PEG) chain, and a carboxylic acid—is necessary.

PropertyValue/InformationSource
CAS Number 2055048-45-6[2][4]
Molecular Formula C37H53NO14S[2]
Molecular Weight 767.88 g/mol [2][4]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2][2]
Known Hazards Shipped as non-hazardous, but should be handled with care as a laboratory chemical.[2] For research use only, not for human or veterinary use.[2][2]

Note: This data is based on supplier information and general chemical knowledge. Always refer to the supplier-provided SDS for complete and accurate information.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6][7]

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization : Treat all waste containing this compound as hazardous chemical waste.[3] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, tubes, and gloves.

  • Container Selection :

    • Use a dedicated, chemically compatible hazardous waste container with a secure, leak-proof lid.[5] Plastic containers are often preferred.[6]

    • Ensure the container is clean and in good condition. Do not use food containers.[8]

  • Waste Segregation :

    • Store waste containing this compound separately from incompatible chemicals.

    • Specifically, keep it separate from strong bases and oxidizing agents. While sulfones are relatively inert, this is a general best practice.[9]

    • If dissolved in a solvent (e.g., DMSO), the waste should be segregated based on the solvent's hazardous characteristics (e.g., flammable liquids).

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all contents, including "this compound" and any solvents, with their approximate concentrations or volumes.

    • Include the date when the first waste was added to the container.

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]

    • Keep the container closed at all times, except when adding waste.[3][8]

    • The SAA should be inspected weekly for any signs of leakage.[8]

Disposal Procedure
  • Requesting Pickup : Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often up to one year for partially filled containers), arrange for its disposal through your institution's EHS or hazardous waste management program.[6][8]

  • Empty Container Disposal :

    • An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.

    • Triple rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving the compound).

    • Collect all rinsate and dispose of it as hazardous waste.[3]

    • After triple rinsing, deface or remove all hazardous labels from the container before placing it in the regular trash.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_key Key start Start: Generate Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate Waste (Avoid Incompatibles) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store store->store Keep container closed pickup Arrange for Pickup by Institutional EHS/Waste Management store->pickup empty_container Decontaminate Empty Container (Triple Rinse) pickup->empty_container end End: Proper Disposal empty_container->end k1 Action/Step k2 Start/End Point k1_box k2_box

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always default to the guidance provided by your local EHS office and the product's specific Safety Data Sheet.

References

Essential Safety and Operational Guide for Handling Active-Mono-Sulfone-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Active-Mono-Sulfone-PEG8-acid, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. This product is intended for research use only and is not for human or veterinary use.[1][2]

I. Personal Protective Equipment (PPE) and Safety Measures

While this compound is shipped as a non-hazardous chemical, proper laboratory hygiene and safety protocols should always be observed.[1] The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Purpose Standard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Protects against accidental splashes of solutions.ANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the compound.ASTM F739
Body Protection Laboratory coat or disposable gown.Protects skin and personal clothing from contamination.N/A
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator may be necessary if dusts are generated.Minimizes inhalation of airborne particles.NIOSH/MSHA

An eyewash station and safety shower must be readily accessible in the work area.[3]

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Property Value
Chemical Formula C₃₇H₅₃NO₁₄S[1][4]
Molecular Weight 767.88 g/mol [1]
Appearance Solid
Purity ≥95%
Solubility Soluble in DMSO[1]
CAS Number 2055048-45-6[1]

III. Step-by-Step Handling and Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a dry, dark place.[1]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[1]

  • For long-term storage (months to years), store at -20°C.[1]

2. Preparation for Use:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[3]

  • Ensure the work surface is clean and decontaminated.

  • Don the appropriate personal protective equipment as outlined in the table above.

  • Allow the compound to reach room temperature before opening to prevent condensation.

3. Weighing and Dissolving:

  • When weighing the solid, avoid generating dust.

  • To prepare a solution, slowly add the solid to the solvent (e.g., DMSO) to avoid splashing.

  • Keep the container tightly closed when not in use.[3]

4. Post-Handling and Decontamination:

  • Decontaminate all equipment and work surfaces after use.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

IV. Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[3]

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.[3]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[3]

V. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office.[3]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Decontaminate Decontaminate Dissolve in Solvent->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Active-Mono-Sulfone-PEG8-acid
Reactant of Route 2
Active-Mono-Sulfone-PEG8-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.